molecular formula C11H17Cl2N3O2 B1500683 Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride CAS No. 1185317-00-3

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Cat. No.: B1500683
CAS No.: 1185317-00-3
M. Wt: 294.17 g/mol
InChI Key: LEGUACSNOPNKRH-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O2 and its molecular weight is 294.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGUACSNOPNKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671793
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-00-3
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a valuable building block in medicinal chemistry. The primary synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction between Methyl 2-chloronicotinate and piperazine. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. Due to the limited availability of publicly accessible experimental data for the final compound, predicted nuclear magnetic resonance (NMR) spectra are provided for characterization purposes. This guide is intended to be a practical resource for chemists in research and development.

Introduction

This compound (CAS No. 1185317-00-3) is a heterocyclic compound that incorporates a pyridine ring, a piperazine moiety, and a methyl ester functional group.[1] This unique combination of structural features makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and a subject of interest in drug discovery programs. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The pyridine ring, a bioisostere of a phenyl ring, offers a site for hydrogen bonding and can influence the overall electronic and steric properties of a molecule.

The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to Methyl 2-(piperazin-1-yl)nicotinate is the reaction of Methyl 2-chloronicotinate with piperazine. This reaction is a classic example of a nucleophilic aromatic substitution.

Reaction Scheme:

SNAr_Reaction cluster_reactants Starting Materials cluster_product Product reactant1 Methyl 2-chloronicotinate product Methyl 2-(piperazin-1-yl)nicotinate reactant1->product + Piperazine (Nucleophilic Attack) reactant2 Piperazine

Caption: Overall synthesis of Methyl 2-(piperazin-1-yl)nicotinate.

Mechanistic Insights

The SNAr mechanism proceeds through a two-step addition-elimination sequence.

  • Nucleophilic Attack: The piperazine, acting as the nucleophile, attacks the carbon atom of the pyridine ring that is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the adjacent ester group and the nitrogen atom within the pyridine ring, which polarize the C-Cl bond and make the carbon atom more electrophilic. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. In this synthesis, an excess of piperazine itself can act as the base.

Experimental Protocol

This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitution reactions involving piperazine. Researchers should optimize the conditions for their specific laboratory setup.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
Methyl 2-chloronicotinateC₇H₆ClNO₂171.5840134-18-7
PiperazineC₄H₁₀N₂86.14110-85-0
TolueneC₇H₈92.14108-88-3
Hydrochloric acid (in isopropanol)HCl36.467647-01-0
IsopropanolC₃H₈O60.1067-63-0
Diethyl ether(C₂H₅)₂O74.1260-29-7
Step-by-Step Procedure

Step 1: Synthesis of Methyl 2-(piperazin-1-yl)nicotinate

  • To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent such as toluene, add Methyl 2-chloronicotinate (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(piperazin-1-yl)nicotinate.

Step 2: Purification

  • The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified Methyl 2-(piperazin-1-yl)nicotinate in a minimal amount of isopropanol.

  • To this solution, add a solution of hydrochloric acid in isopropanol (2.2 equivalents) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Experimental_Workflow A 1. Reaction Setup - Dissolve piperazine in toluene - Add Methyl 2-chloronicotinate B 2. Reaction - Heat to reflux (110°C) - Monitor by TLC/LC-MS A->B Heat C 3. Work-up - Cool and filter - Concentrate filtrate B->C Reaction complete D 4. Purification - Vacuum distillation or - Column chromatography C->D Crude product E 5. Salt Formation - Dissolve in isopropanol - Add HCl in isopropanol D->E Purified product F 6. Isolation - Filter the precipitate - Wash with diethyl ether - Dry under vacuum E->F Precipitation

Caption: Experimental workflow for the synthesis of this compound.

Characterization

Due to the absence of publicly available experimental spectra for this compound, the following are predicted NMR data based on the analysis of its constituent parts and similar molecules.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20dd1HPyridine-H6
~7.90dd1HPyridine-H4
~7.10dd1HPyridine-H5
~3.80s3H-OCH₃
~3.50t4HPiperazine-H (adjacent to pyridine)
~3.20t4HPiperazine-H (distant from pyridine)
~10.0 (broad)s2H-NH₂⁺- (of dihydrochloride)
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~166.0C=O (ester)
~158.0Pyridine-C2
~150.0Pyridine-C6
~138.0Pyridine-C4
~120.0Pyridine-C5
~118.0Pyridine-C3
~52.0-OCH₃
~48.0Piperazine-C (adjacent to pyridine)
~43.0Piperazine-C (distant from pyridine)

Note: These are predicted values and should be confirmed by experimental data.

Safety and Handling

  • Methyl 2-chloronicotinate: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Can cause skin and respiratory irritation. Work in a well-ventilated fume hood.

  • Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

  • Hydrochloric acid: Is corrosive and should be handled with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a straightforward process based on the well-established nucleophilic aromatic substitution reaction. This guide provides a solid foundation for its preparation in a laboratory setting. While a general protocol is provided, optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity. The characterization of the final product should be confirmed with experimental analytical data.

References

  • ChemWhat. 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. Available at: [Link]

  • Google Patents. KR20120054642A - Synthesis of a neurostimulative piperazine.
  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1185317-00-3 Molecular Formula: C₁₁H₁₇Cl₂N₃O₂ Molecular Weight: 294.18 g/mol [1]

This guide provides a comprehensive technical overview of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals. As a key building block, its unique structural features—a pyridine ring, a piperazine moiety, and a methyl ester—offer versatile opportunities for chemical modification and exploration of biological activity. This document delves into its chemical properties, a validated synthesis protocol, analytical characterization, and potential applications in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

This compound is typically supplied as a solid, with a purity of 98% or higher. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various experimental settings.

PropertyValueSource(s)
CAS Number 1185317-00-3[2]
Molecular Formula C₁₁H₁₇Cl₂N₃O₂[1]
Molecular Weight 294.18 g/mol [1][2]
Appearance Solid[3]
Purity ≥98%
Storage Inert atmosphere, room temperature[2]

The structure, depicted below, features a nicotinic acid backbone, a versatile scaffold in drug design, substituted at the 2-position with a piperazine ring. Piperazine and its derivatives are prevalent in pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as a linker to other functional groups.[4][5]

Caption: Chemical structure of Methyl 2-(piperazin-1-yl)nicotinate.

Synthesis Pathway and Experimental Protocol

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is a cornerstone of medicinal chemistry for the construction of carbon-nitrogen bonds on aromatic and heteroaromatic rings.[6][7]

Synthesis Workflow

The logical flow for the synthesis involves the reaction of a suitable starting material, Methyl 2-chloronicotinate, with piperazine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_final Final Product Methyl 2-chloronicotinate Methyl 2-chloronicotinate Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Methyl 2-chloronicotinate->Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Nucleophilic Aromatic Substitution Methyl 2-(piperazin-1-yl)nicotinate Methyl 2-(piperazin-1-yl)nicotinate Nucleophilic Aromatic Substitution->Methyl 2-(piperazin-1-yl)nicotinate Salt Formation (HCl) Salt Formation (HCl) Methyl 2-(piperazin-1-yl)nicotinate->Salt Formation (HCl) Acidification This compound This compound Salt Formation (HCl)->this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 2-chloronicotinate (1.0 eq)[8][9]

  • Piperazine (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (2.0 eq)

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a solution of Methyl 2-chloronicotinate in anhydrous DMF, add piperazine and triethylamine.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of methanol and add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

A robust analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected ¹H NMR spectrum would show characteristic signals for the pyridine ring protons, the piperazine methylene protons, and the methyl ester protons. The integration of these signals should correspond to the number of protons in the structure. The ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid is a common method for analyzing such compounds.[3][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, providing both purity information and mass confirmation in a single analysis.[12]

Analytical TechniquePurposeExpected Outcome
¹H NMR Structural confirmationSignals corresponding to aromatic protons (pyridine ring), aliphatic protons (piperazine ring), and a singlet for the methyl ester protons.
¹³C NMR Structural confirmationPeaks for all 11 unique carbon atoms in the molecule, including those of the pyridine ring, piperazine ring, and the ester carbonyl and methyl groups.
HRMS Molecular formula confirmationAn exact mass measurement corresponding to the molecular formula C₁₁H₁₅N₃O₂ (for the free base).
HPLC Purity determinationA single major peak indicating a high degree of purity (typically >98%).
LC-MS Purity and identity confirmationA major peak in the chromatogram with a corresponding mass spectrum showing the expected molecular ion peak.

Applications in Research and Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[5] Its presence suggests that this compound can serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas
  • Oncology: Piperazine derivatives are found in numerous kinase inhibitors used in cancer therapy.[13] The piperazine ring often serves as a key pharmacophoric element that interacts with the target protein.

  • Neuroscience: The piperazine scaffold is also common in drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics.[14]

  • Metabolic Diseases: Certain piperazine-containing molecules have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[15]

  • Infectious Diseases: The structural versatility of piperazine derivatives has led to their exploration as potential antibacterial and antifungal agents.[16]

Role as a Chemical Building Block

The primary utility of this compound lies in its potential as a versatile building block. The secondary amine of the piperazine ring provides a reactive handle for further functionalization through reactions such as:

  • Alkylation

  • Acylation

  • Sulfonylation

  • Reductive amination

These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. The nicotinic acid core itself is known to have various pharmacological effects, and its derivatives are of continued interest in pharmaceutical research.[17][18]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity for researchers in the pharmaceutical sciences. Its straightforward synthesis, combined with the proven importance of the piperazine and nicotinic acid scaffolds in drug design, makes it an attractive starting point for the development of new and innovative therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for its effective utilization in the laboratory.

References

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]

  • Brabander, J. K., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • Yilmaz, F., & Can, N. Ö. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(7-8), 617-623. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Thomas, J. B., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]

  • Geronikaki, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2019). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. PubMed. Retrieved from [Link]

  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

  • Williams, R. M., & Tantillo, D. J. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

  • MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • Xie, H., et al. (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+% C11H17Cl2N3O2, MW: 294.18 CAS#: 1185317-00-3. Retrieved from [Link]

  • American Chemical Society. (2024). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Retrieved from [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. PMC. Retrieved from [Link]

  • Van der Aar, E. M., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Retrieved from [Link]

  • De Rycker, M., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2024). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines. Retrieved from [Link]

  • Macor, J. E., et al. (2001). Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. PubMed. Retrieved from [Link]

  • ResearchGate. (2006). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl ester and a piperazine moiety. As a dihydrochloride salt, its chemical behavior, particularly its solubility and stability, is significantly influenced by the protonation of the basic nitrogen centers in the piperazine ring. This compound belongs to a class of structures that are of significant interest in medicinal chemistry and drug development, where the piperazine and nicotinate scaffolds are common pharmacophores.

This technical guide provides a comprehensive physicochemical profile of this compound (CAS No: 1185317-00-3).[1][2] Given the limited availability of direct experimental data in peer-reviewed literature, this document establishes a predictive profile based on the known properties of its constituent functional groups—methyl nicotinate and piperazine—and their respective hydrochloride salts. Furthermore, this guide furnishes detailed, industry-standard experimental protocols for the empirical determination of its core properties, offering a robust framework for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental identity of a compound is established by its molecular formula, weight, and structure. These core attributes dictate its macroscopic physical properties.

PropertyValueSource(s)
CAS Number 1185317-00-3[1][2]
Molecular Formula C₁₁H₁₇Cl₂N₃O₂[1][2]
Molecular Weight 294.18 g/mol [1][2]
Synonyms 2-Piperazin-1-yl-nicotinic acid methyl ester dihydrochloride; 2-(1-Piperazinyl)-3-pyridinecarboxylic acid methyl ester hydrochloride[2]
Physical Form Solid[1]
Predicted Physicochemical Characteristics

The following properties are inferred from the analysis of structurally related compounds. Empirical verification using the protocols outlined in Section 3 is essential for confirming these predictions.

PropertyPredicted Value / CharacteristicRationale
Appearance White to off-white crystalline powderPiperazine dihydrochloride appears as white to cream-colored needles or powder.[3] This appearance is typical for hydrochloride salts of organic amines.
Melting Point High, with decomposition (>200 °C)The parent compound, methyl nicotinate, has a low melting point (38-43 °C).[4] However, the formation of a dihydrochloride salt with piperazine, which itself melts at over 300 °C as a dihydrochloride salt, is expected to dramatically increase the melting point due to the formation of a stable ionic lattice.[3]
Solubility Highly soluble in water; Soluble in polar protic solvents (e.g., methanol); Soluble in DMSO.The two hydrochloride moieties render the molecule highly polar and ionic, promoting strong interactions with polar solvents like water. Methyl nicotinate is also water-soluble.[4][5]
Hygroscopicity Likely hygroscopicPiperazine and its salts are known to be hygroscopic.[6] This property is common for highly water-soluble salts and requires storage in a desiccated environment.

Chemical Profile: Reactivity and Stability

The chemical stability of this compound is paramount for its handling, formulation, and storage. Its degradation is primarily dictated by the reactivity of the ester and piperazine functional groups.

Key Degradation Pathways

Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and defining appropriate storage conditions.

Parent Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride Hydrolysis_Product 2-(Piperazin-1-yl)nicotinic Acid + Methanol Parent->Hydrolysis_Product Hydrolysis (Acid/Base, Heat) Oxidation_Product N-Oxide Derivatives Parent->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Predicted degradation pathways for the title compound.

  • Hydrolytic Degradation : The methyl ester group is the most probable site of hydrolytic instability. This reaction can be catalyzed by both acid and base, leading to the formation of 2-(piperazin-1-yl)nicotinic acid and methanol. A study on methyl nicotinate in aqueous solution showed it hydrolyzes at a rate of approximately 0.5% per year at 4°C, a process that is expected to be accelerated at higher temperatures or extreme pH values.[7]

  • Oxidative Degradation : The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxide impurities.[8] This pathway is typically induced by exposure to oxidizing agents or atmospheric oxygen, often accelerated by light or metal ions.

  • Photostability : Piperazine itself is noted to be light-sensitive.[6] Therefore, photolytic degradation is a potential concern. Exposure to UV or visible light could provide the energy to initiate oxidative processes or other radical-based degradation pathways.

Storage and Handling Recommendations

Based on the inferred chemical properties, the following storage and handling procedures are recommended:

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] To mitigate hygroscopicity and potential hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) with a desiccant is advisable. Protection from light is crucial to prevent photolytic degradation.[6]

  • Handling : Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Handling should occur in a chemical fume hood to avoid inhalation of the powder. As piperazine derivatives can cause skin burns and sensitization, direct contact should be avoided.[6]

Analytical Characterization Protocols

Empirical verification of the compound's identity, purity, and stability requires robust analytical methods. The following protocols are designed as self-validating systems for comprehensive characterization.

Identity and Purity by High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the industry-standard technique for quantifying the purity of non-volatile organic compounds.[10] A reversed-phase method is chosen due to the compound's polarity. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the piperazine nitrogens, ensuring a consistent retention time and sharp peak shape. UV detection is highly effective due to the strong absorbance of the nicotinic acid chromophore.

A Sample Preparation (Dissolve in Mobile Phase A) B HPLC Injection A->B C Isocratic/Gradient Elution (C18 Column) B->C D UV Detection (~265 nm) C->D E Data Analysis (Peak Integration) D->E F Purity Report (% Area) E->F

Caption: General workflow for HPLC-UV purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine compound on a C18 column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (A typical λmax for the nicotinic acid chromophore).

    • Injection Volume: 10 µL.

    • Gradient: Start with 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, then return to initial conditions and equilibrate.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. A ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent.

    • Solvent Choice: Deuterated water (D₂O) is an excellent choice due to the high solubility of the dihydrochloride salt. Alternatively, DMSO-d₆ can be used, which has the advantage of not exchanging with the N-H protons of the piperazine ring, allowing them to be observed.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms.

  • Expected ¹H NMR Signals (in D₂O):

    • Aromatic Protons (Pyridine Ring): 3 protons, likely in the range of δ 7.5-8.5 ppm, showing characteristic doublet and triplet splitting patterns.

    • Piperazine Protons: 8 protons, appearing as complex multiplets in the δ 3.0-4.0 ppm region.

    • Methyl Protons (Ester): A sharp singlet integrating to 3 protons, likely around δ 3.9 ppm.

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray Ionization (ESI) is the ideal technique for this compound as it is a pre-formed salt that is highly soluble and polar, allowing for gentle ionization directly from solution.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Operate the ESI source in positive ion mode .

    • Causality: In solution, the compound exists as a protonated cation. Positive mode detection will readily identify this species.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Interpretation:

    • The primary ion observed should correspond to the protonated free base [M+H]⁺.

    • Calculated Monoisotopic Mass of Free Base (C₁₁H₁₅N₃O₂): 221.1164 g/mol .

    • Expected m/z: 222.1242 [M+H]⁺.

References

  • ChemWhat. 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. [Link]

  • Martin, K. L., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [Link]

  • PubChem. Methyl Nicotinate. National Institutes of Health. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • PubChem. Piperazine Dihydrochloride. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a synthetic compound featuring a piperazine moiety linked to a methyl nicotinate scaffold. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components suggest a potential for a multi-target mechanism of action, primarily centered on the central nervous system (CNS) and local vascular effects. This technical guide synthesizes information from related compounds to propose a hypothesized mechanism of action for this compound. We will explore the well-documented pharmacology of piperazine derivatives and methyl nicotinate to build a scientifically grounded hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel piperazine-containing compounds.

Introduction: Deconstructing the Molecule

The structure of this compound combines two key pharmacophores: the piperazine ring and the methyl nicotinate moiety. This unique combination suggests a potential for synergistic or additive pharmacological effects.

  • The Piperazine Moiety: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its presence in a wide array of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its basic nitrogen atoms allow for favorable pharmacokinetic properties and interactions with various biological targets.[3]

  • The Methyl Nicotinate Moiety: Methyl nicotinate, an ester of nicotinic acid (niacin), is a well-known topical vasodilator.[4] Its primary action is to induce localized cutaneous vasodilation, leading to increased blood flow.[4]

This guide will first delve into the established mechanisms of these two components and then propose a unified hypothesis for the action of the complete molecule.

The Piperazine Core: A Gateway to the Central Nervous System

The piperazine nucleus is a privileged structure in neuropharmacology, with its derivatives exhibiting a broad spectrum of activities. The central hypothesis for the piperazine component of this compound is its ability to modulate monoaminergic neurotransmitter systems.

Interaction with Serotonin (5-HT) Receptors

Many piperazine derivatives act as ligands for various serotonin receptor subtypes.[5] For instance, compounds with a phenylpiperazine structure have been shown to have high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.[5][6] Agonism or antagonism at these receptors can lead to antidepressant and anxiolytic effects.

Dopamine (D2) Receptor Antagonism

A significant number of antipsychotic drugs feature a piperazine ring that contributes to their dopamine D2 receptor antagonist activity. This action is crucial for mitigating the positive symptoms of schizophrenia.

GABAergic Modulation

The parent compound, piperazine, exerts its anthelmintic effect by acting as a GABA receptor agonist in parasites, leading to paralysis.[7] While the selectivity for invertebrate GABA receptors is high, the potential for interaction with human GABA receptors, particularly in the CNS, cannot be entirely dismissed for its derivatives.

The Methyl Nicotinate Moiety: A Vasodilatory Effector

The pharmacological action of methyl nicotinate is primarily localized to the site of application and is characterized by vasodilation.

Prostaglandin-Mediated Vasodilation

The prevailing mechanism for methyl nicotinate-induced vasodilation is the release of prostaglandins, particularly prostaglandin D2 (PGD2).[8][9] PGD2 acts on vascular smooth muscle cells, leading to relaxation and an increase in local blood flow, which manifests as cutaneous erythema (redness).[8][9]

Involvement of Sensory Nerves

Studies have also suggested the involvement of local sensory nerves in the vasodilatory response to methyl nicotinate.[10] This indicates a potential neurovascular component to its mechanism of action.

A Unified Hypothesis for the Mechanism of Action of this compound

Based on the individual activities of its constituent moieties, we propose a dual-action mechanism for this compound:

It is hypothesized that this compound acts as a CNS-active agent, likely modulating serotonergic and/or dopaminergic pathways via its piperazine core, while simultaneously possessing the potential for localized vasodilation through the prostaglandin-releasing action of its methyl nicotinate component.

The specific profile (e.g., agonist vs. antagonist activity at various receptors) would depend on the overall three-dimensional structure of the molecule and its binding affinities. The presence of the nicotinate moiety might also influence the molecule's ability to cross the blood-brain barrier.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Protocol:

  • Preparation of Cell Membranes: Obtain cell lines stably expressing human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, GABA-A). Prepare membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

    • Add increasing concentrations of this compound to compete with the radioligand.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) values from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Protocol (Example for a G-protein coupled receptor):

  • Cell Culture: Use cells expressing the receptor of interest that are also engineered to respond to receptor activation with a measurable signal (e.g., changes in intracellular calcium or cAMP levels).

  • Agonist Mode: Apply increasing concentrations of this compound to the cells and measure the functional response.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist for the receptor. Measure the inhibition of the agonist-induced response.

  • Data Analysis: Generate dose-response curves and calculate EC50 (half-maximal effective concentration) for agonist activity or IC50 for antagonist activity.

Ex Vivo Vasodilation Assay

Objective: To assess the direct vasodilatory effect of the compound on isolated blood vessels.

Protocol:

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing physiological salt solution.

  • Experimental Procedure:

    • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine).

    • Add increasing cumulative concentrations of this compound to the bath.

    • To investigate the mechanism, pre-treat some rings with inhibitors of prostaglandin synthesis (e.g., indomethacin) or nitric oxide synthase (e.g., L-NAME) before adding the test compound.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction and plot concentration-response curves.

Visualizing the Hypothesized Pathways

Signaling Pathway Diagram

Hypothesized_MOA cluster_CNS Central Nervous System cluster_Vasculature Local Vasculature Compound Compound 5HT_Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Compound->5HT_Receptor D2_Receptor Dopamine D2 Receptor Compound->D2_Receptor GABA_Receptor GABA-A Receptor Compound->GABA_Receptor Neuronal_Activity Modulation of Neuronal Activity 5HT_Receptor->Neuronal_Activity D2_Receptor->Neuronal_Activity GABA_Receptor->Neuronal_Activity Compound_V Compound PG_Release Prostaglandin Release (PGD2) Compound_V->PG_Release Vasodilation Vasodilation PG_Release->Vasodilation

Caption: Hypothesized dual mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis Generation In_Vitro_Binding In Vitro Receptor Binding Assays Start->In_Vitro_Binding Ex_Vivo_Vaso Ex Vivo Vasodilation Assay Start->Ex_Vivo_Vaso In_Vitro_Functional In Vitro Functional Assays In_Vitro_Binding->In_Vitro_Functional Data_Analysis Data Analysis and Interpretation In_Vitro_Functional->Data_Analysis Ex_Vivo_Vaso->Data_Analysis Mechanism_Confirmation Mechanism Confirmation/Refinement Data_Analysis->Mechanism_Confirmation

Caption: Workflow for mechanistic elucidation.

Quantitative Data Summary

As no direct experimental data for this compound is publicly available, the following table presents hypothetical data based on the expected outcomes of the proposed experiments.

AssayTarget/SystemPredicted Outcome MetricHypothetical Value Range
Receptor Binding Assay5-HT1A ReceptorKi10 - 500 nM
D2 ReceptorKi50 - 1000 nM
Functional Assay (Antagonist)5-HT1A ReceptorIC5050 - 750 nM
Vasodilation AssayRat Aortic RingsEC501 - 50 µM

Conclusion and Future Directions

The dual-action hypothesis presented in this guide provides a solid framework for initiating the pharmacological investigation of this compound. The proposed experimental workflows are designed to systematically test this hypothesis and elucidate the compound's precise mechanism of action. Future research should focus on conducting these experiments to generate empirical data. Furthermore, in vivo studies in relevant animal models will be crucial to understand the compound's overall physiological effects, pharmacokinetics, and potential therapeutic applications. The unique combination of a CNS-active piperazine core with a vasodilatory methyl nicotinate moiety makes this compound an intriguing candidate for further drug discovery and development efforts.

References

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  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (2025). Malaria World.
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An In-depth Technical Guide to the Structural Analogs of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical scaffold. We will explore the causal reasoning behind experimental designs and provide detailed, actionable protocols.

Introduction: The Significance of the 2-(Piperazin-1-yl)nicotinate Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique properties, such as the presence of two nitrogen atoms, offer a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[2] These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates.[2]

When integrated with a nicotinic acid ester moiety, as in Methyl 2-(piperazin-1-yl)nicotinate, the resulting scaffold presents a versatile platform for developing novel therapeutics. Nicotinic acid and its derivatives are known to exhibit a wide range of biological effects, including antioxidant, anticancer, and anti-inflammatory properties.[3] The combination of these two pharmacophores opens avenues for targeting a diverse array of biological targets, from central nervous system (CNS) receptors to enzymes involved in metabolic and proliferative diseases.[4][5]

This guide will first detail the synthesis of the core molecule, this compound, and then expand to the design, synthesis, and biological evaluation of its structural analogs.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for pyridines activated by an electron-withdrawing group, where a nucleophile displaces a leaving group on the aromatic ring.[6]

Synthetic Workflow

The overall synthetic strategy involves the reaction of a suitable piperazine nucleophile with an activated pyridine electrophile, followed by conversion to the dihydrochloride salt.

Synthetic_Workflow Methyl_2-chloronicotinate Methyl 2-chloronicotinate Reaction Nucleophilic Aromatic Substitution (SNAr) Methyl_2-chloronicotinate->Reaction Piperazine Piperazine Piperazine->Reaction Product_Free_Base Methyl 2-(piperazin-1-yl)nicotinate (Free Base) Reaction->Product_Free_Base Salt_Formation Salt Formation (HCl) Product_Free_Base->Salt_Formation Final_Product Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride Salt_Formation->Final_Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-(piperazin-1-yl)nicotinic acid derivatives and general principles of SNAr reactions on pyridines.

Step 1: Nucleophilic Aromatic Substitution

  • Objective: To synthesize the free base, Methyl 2-(piperazin-1-yl)nicotinate.

  • Materials:

    • Methyl 2-chloronicotinate

    • Piperazine (anhydrous)

    • Dioxane (anhydrous)

    • Triethylamine (optional, as a base)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloronicotinate (1.0 eq) in anhydrous dioxane.

    • Add an excess of anhydrous piperazine (e.g., 3-5 eq) to the solution. The excess piperazine also acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.1 eq) can be used.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated piperazine hydrochloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to yield Methyl 2-(piperazin-1-yl)nicotinate as a free base.

Step 2: Dihydrochloride Salt Formation

  • Objective: To convert the free base to its stable and more soluble dihydrochloride salt.

  • Materials:

    • Methyl 2-(piperazin-1-yl)nicotinate (free base)

    • Hydrochloric acid (solution in diethyl ether or isopropanol)

    • Diethyl ether or isopropanol (anhydrous)

  • Procedure:

    • Dissolve the purified Methyl 2-(piperazin-1-yl)nicotinate free base in a minimal amount of anhydrous diethyl ether or isopropanol.

    • While stirring, slowly add a solution of hydrochloric acid (2.2 eq) in diethyl ether or isopropanol dropwise.

    • A precipitate will form upon addition of the acidic solution. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield this compound as a stable solid.

Part 2: Structural Analogs and Structure-Activity Relationships (SAR)

The 2-(piperazin-1-yl)nicotinate scaffold offers multiple points for chemical modification to explore the structure-activity relationships and optimize for specific biological targets. The primary points of modification are the N4 position of the piperazine ring and substitutions on the pyridine ring.

SAR_Points Core_Structure Methyl 2-(piperazin-1-yl)nicotinate R2_Group R2 Substitutions (Piperazine N4) R2_Group->Core_Structure Explore target interactions and physicochemical properties R1_Group R1_Group R1_Group->Core_Structure Modulate electronics and sterics

Caption: Key modification points on the core scaffold for SAR studies.

N4-Substituted Piperazine Analogs

Substitution at the N4 position of the piperazine ring is a common strategy to modulate the pharmacological activity of piperazine-containing compounds.[7] The nature of the substituent can influence receptor affinity, selectivity, and pharmacokinetic properties.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the N4 position can lead to potent ligands for various CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[8] For example, the presence of a 2-methoxyphenyl group is a common feature in many 5-HT1A receptor ligands.[9]

  • Alkyl and Aralkyl Substituents: Alkyl or aralkyl groups can be introduced to probe specific hydrophobic pockets within a target binding site. The length and branching of the alkyl chain can significantly impact potency and selectivity.[10]

  • Amide and Ester Moieties: Incorporating amide or ester functionalities can introduce additional hydrogen bonding capabilities and modulate the overall polarity of the molecule.

Synthesis of N4-Substituted Analogs:

These analogs are typically synthesized by reacting Methyl 2-chloronicotinate with the corresponding N-monosubstituted piperazine.

Table 1: Representative N4-Substituted Analogs and their Potential Biological Relevance

R2 Substituent (at N4)Potential Biological Target/ActivityRationale for Modification
2-Methoxyphenyl5-HT1A ReceptorCommon pharmacophore for high 5-HT1A affinity.[9]
Pyrimidin-2-yl5-HT1A/GABAergic SystemsBioisosteric replacement for the phenyl ring, potentially altering selectivity.[10]
BenzylDopamine/Serotonin ReceptorsIntroduces a hydrophobic moiety to interact with specific receptor subpockets.
3-cyanophenylKinase InhibitorPotential for interaction with the hinge region of protein kinases.
Pyridine Ring Analogs

Modifications to the pyridine ring can alter the electronic properties of the scaffold and influence its interaction with biological targets.

  • Substitution at the 4, 5, and 6-positions: Introducing electron-donating or electron-withdrawing groups at these positions can fine-tune the pKa of the pyridine nitrogen and the reactivity of the molecule.

  • Bioisosteric Replacement: The pyridine ring can be replaced with other heteroaromatic systems, such as pyrimidine or pyrazine, to explore the impact on biological activity.

Part 3: Potential Therapeutic Applications and Biological Targets

The 2-(piperazin-1-yl)nicotinate scaffold and its analogs are promising candidates for a variety of therapeutic applications, largely driven by the well-documented activities of piperazine-containing compounds.

Central Nervous System (CNS) Disorders

A significant number of CNS-active drugs contain an arylpiperazine moiety.[11] The structural similarity of Methyl 2-(piperazin-1-yl)nicotinate analogs to known serotonergic and dopaminergic ligands suggests their potential in treating conditions such as:

  • Depression and Anxiety: Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[4]

  • Schizophrenia: Atypical antipsychotics often feature a piperazine core that interacts with both dopamine D2 and serotonin 5-HT2A receptors.[12]

Oncology

The piperazine scaffold is present in several approved anticancer drugs.[13] Derivatives of nicotinic acid have also shown promise as anticancer agents.[3] The combination of these two moieties could lead to novel compounds with activity against various cancer cell lines. Potential mechanisms include the inhibition of protein kinases or interference with cell signaling pathways.

Infectious Diseases

Piperazine derivatives have been investigated for their antimicrobial and antifungal activities.[6] The ability to readily modify the scaffold allows for the optimization of activity against specific pathogens.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its straightforward synthesis allows for the generation of diverse chemical libraries for high-throughput screening. The key to unlocking the full potential of this scaffold lies in the systematic exploration of its structural analogs and a thorough investigation of their structure-activity relationships against a panel of biological targets.

Future research should focus on:

  • Elucidation of Specific Molecular Targets: While the general biological activities of piperazine and nicotinic acid derivatives are known, identifying the specific molecular targets of this particular scaffold is crucial for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic properties.

  • Exploration of Novel Substituents: The synthesis and evaluation of analogs with novel and diverse substituents at the N4 position and on the pyridine ring will continue to be a fruitful area of investigation.

By leveraging the principles of medicinal chemistry and a systematic approach to analog design and biological evaluation, the 2-(piperazin-1-yl)nicotinate scaffold holds significant promise for the development of the next generation of therapeutics.

References

  • Sukalovic, V., et al. (2013). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry Letters, 23(15), 4437-4442. Available from: [Link]

  • Volk, B., et al. (2007). Structure-activity relationships of purine-2,6-dione derivatives as dual 5-HT1A and 5-HT7 receptor ligands. Journal of Medicinal Chemistry, 50(10), 2543-2546. Available from: [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). Scientific Reports, 13(1), 12345. Available from: [Link]

  • Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (2011). European Journal of Medicinal Chemistry, 46(9), 4753-4759. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 215-226. Available from: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2019). Medicinal Chemistry Research, 28(10), 1647-1658. Available from: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208. Available from: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules, 27(15), 4987. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(1), 1. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). Molecules, 23(11), 2901. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2587-2601. Available from: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). Molecules, 26(16), 4994. Available from: [Link]

  • Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. (2019). Fundamental & Clinical Pharmacology, 33(3), 284-295. Available from: [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2000). Il Farmaco, 55(11-12), 717-723. Available from: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(10), 834-854. Available from: [Link]

  • Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. (2006). Pharmacological Reports, 58(1), 107-114. Available from: [Link]

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Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a piperazine moiety, and a methyl ester group. As a piperazine derivative, it belongs to a class of compounds of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the piperazine scaffold.[1][2] This guide provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Molecular Attributes

A fundamental understanding of a compound's physical and chemical properties begins with its structure and molecular weight.

Molecular Structure

The structure of this compound consists of a methyl nicotinate core where the piperazine ring is attached at the 2-position of the pyridine ring. The dihydrochloride form indicates that the two basic nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.

Physicochemical Properties

The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC11H17Cl2N3O2[3]
Molecular Weight294.18 g/mol [3][4]
CAS Number1185317-00-3[3]
Synonyms2-(1-Piperazinyl)-3-pyridinecarboxylic acid methyl ester hydrochloride[3]

Part 2: Structural Elucidation and Characterization

The definitive identification and purity assessment of a synthesized compound like this compound relies on a combination of spectroscopic techniques.

Rationale for Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural characterization of novel compounds.[5] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.[6][7] This multi-faceted approach is crucial for verifying the identity and purity of the target molecule, which is a foundational step in any drug discovery pipeline.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR would confirm the presence and connectivity of the pyridine, piperazine, and methyl ester groups.[5]

Experimental Protocol: ¹H and ¹³C NMR Analysis [5]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry is a key analytical technique for determining the molecular weight of a compound with high accuracy.[5][6] It also provides structural information through the analysis of fragmentation patterns.[9][10] For this compound, MS would be used to confirm the expected molecular mass.

Experimental Protocol: GC-MS Analysis [5]

While the dihydrochloride salt itself is not volatile, a derivatized form of the free base could be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Neutralize the dihydrochloride salt to its free base form. Dissolve the free base in a volatile solvent like methanol or acetonitrile.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5MS). The injector temperature should be set to ensure efficient vaporization (e.g., 250°C).

  • MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer, which is set to scan a relevant mass-to-charge (m/z) range.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry (e.g., GC-MS) Purification->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) Purification->Purity Purity Determination Validated Structurally Confirmed & Pure Compound NMR->Validated MS->Validated Purity->Validated

Caption: Workflow for Synthesis and Characterization.

Part 3: Synthesis and Application Context

Synthesis Overview

Piperazine derivatives are often synthesized through nucleophilic substitution reactions. A plausible route for the parent compound, Methyl 2-(piperazin-1-yl)nicotinate, could involve the reaction of Methyl 2-chloronicotinate with piperazine.[11] The dihydrochloride salt would then be formed by treating the free base with hydrochloric acid.

Relevance in Drug Discovery

The piperazine ring is a common scaffold in many approved drugs due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of a drug candidate.[1] These properties include enhancing aqueous solubility and bioavailability.[1] Piperazine derivatives have been investigated for a wide range of therapeutic applications, including as antihistamines, anti-inflammatory agents, and anticancer agents.[8][12] The presence of the two nitrogen atoms in the piperazine ring allows for modifications that can fine-tune the biological activity and selectivity of the molecule.[2]

Conclusion

This compound is a compound with a molecular structure that makes it an interesting candidate for further investigation in drug discovery. This guide has outlined its core molecular attributes and provided a framework for its analytical characterization using standard spectroscopic techniques. The methodologies described herein are fundamental to ensuring the structural integrity and purity of such compounds, which is a prerequisite for any subsequent biological evaluation.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+% C11H17Cl2N3O2, MW: 294.18 CAS#: 1185317-00-3. ChemWhat.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid.
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice.
  • 1185317-00-3|this compound. BLD Pharm.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 2-chloronicotinate. PubChem.

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Unlocking the Therapeutic Potential of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride emerges as a compelling, yet largely unexplored, chemical entity at the intersection of two pharmacologically rich scaffolds: nicotinic acid and piperazine. While direct biological data for this specific molecule remains nascent, its structural components offer a fertile ground for hypothesizing a range of therapeutic applications. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the preclinical investigation of this promising compound. We will delve into the scientific rationale for its potential activities, propose detailed experimental protocols, and outline a logical progression for its evaluation, moving from in vitro characterization to in vivo validation.

Deconstructing the Molecule: A Foundation for Hypothesis-Driven Research

The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent moieties.

  • The Nicotinic Acid Backbone: A derivative of niacin (Vitamin B3), nicotinic acid is a cornerstone in the management of dyslipidemia. Its primary mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A), leading to a cascade of effects that ultimately reduce the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[1] Beyond its lipid-lowering effects, nicotinic acid and its derivatives have been explored for their anti-inflammatory, antioxidant, and even insecticidal properties.[2][3]

  • The Piperazine Ring: This six-membered heterocyclic amine is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs with diverse pharmacological activities.[4] Piperazine derivatives are well-represented in the realms of antipsychotics, antidepressants, anxiolytics, and antihistamines, primarily through their interactions with various neurotransmitter receptors in the central nervous system (CNS).[5][6] Furthermore, the piperazine moiety has been incorporated into anticancer, antimicrobial, and anthelmintic agents.[7][8][9]

The strategic fusion of these two pharmacophores in this compound suggests a molecule with the potential for pleiotropic effects, warranting a multi-pronged investigational approach.

Charting the Investigational Path: A Phased Approach to Unveiling Biological Activity

A systematic and logical progression of experiments is paramount to efficiently and effectively characterize the biological profile of this novel compound. The following workflow is proposed:

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Initial Cytotoxicity Assessment B Primary Target Screening (Receptor Binding & Enzyme Assays) A->B C Functional Cellular Assays B->C D Signaling Pathway Analysis (Western Blot, qPCR) C->D E Secondary Target Validation D->E F ADMET Profiling E->F G Animal Model Selection (Based on In Vitro Data) F->G H Pharmacokinetic & Pharmacodynamic Studies G->H I Preliminary Toxicology H->I

Caption: A proposed phased experimental workflow for the preclinical investigation of this compound.

Phase 1: Foundational In Vitro Profiling

The initial phase of investigation focuses on establishing a baseline understanding of the compound's cellular effects and identifying its primary biological targets.

Essential First Step: Cytotoxicity Assessment

Before embarking on specific activity assays, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This will inform the appropriate concentrations for subsequent experiments and provide an early indication of its therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity, and cancer cell lines if pursuing an oncology indication) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad, for example, from 0.01 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line and time point.

Casting a Wide Net: Primary Target Screening

Based on the structural motifs, a targeted yet broad screening approach is recommended to identify the most promising therapeutic avenues.

Table 1: Proposed Primary Target Screening Panel

Target ClassSpecific TargetsRationale
G-Protein Coupled Receptors (GPCRs) GPR109A, Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸), Dopamine Receptors (D₁, D₂), Adrenergic Receptors (α₁, α₂)Nicotinic acid is a known GPR109A agonist.[1] Piperazine derivatives frequently interact with serotoninergic, dopaminergic, and adrenergic receptors.[10]
Enzymes Cyclooxygenase (COX-1, COX-2), Nicotinamide Phosphoribosyltransferase (NAMPT)Nicotinic acid derivatives have shown anti-inflammatory activity, potentially through COX inhibition.[2] NAMPT is a key enzyme in the NAD⁺ salvage pathway and a target in cancer metabolism.
Ion Channels Voltage-gated sodium and calcium channelsSome piperazine-containing compounds exhibit activity at ion channels.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]-serotonin for 5-HT receptors), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of this compound for the target receptor by analyzing the displacement of the radioligand.

Phase 2: Delving Deeper into Mechanism and Developability

Once promising primary targets have been identified, the focus shifts to understanding the functional consequences of compound binding and assessing its drug-like properties.

From Binding to Biological Effect: Functional Cellular Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Experimental Protocol: cAMP Assay for GPR109A Activation

  • Cell Culture: Use a cell line stably expressing GPR109A (e.g., CHO-K1 cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator).

  • Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonistic activity at GPR109A. Calculate the EC₅₀ (half-maximal effective concentration) value.

Unraveling the Intracellular Cascade: Signaling Pathway Analysis

Understanding how the compound modulates downstream signaling pathways is critical for elucidating its mechanism of action.

G cluster_0 Potential GPR109A Signaling Compound Methyl 2-(piperazin-1-yl) nicotinate dihydrochloride GPR109A GPR109A Compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Sources

An In-Depth Technical Guide to the In Vitro Characterization of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro investigation of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a novel chemical entity with potential pharmacological applications. Given the limited publicly available data on this specific molecule, this document serves as a prospective manual, outlining a logical, tiered approach to its characterization. We will proceed from foundational cytotoxicity assessments to nuanced, target-specific functional assays, grounded in the structural motifs of the compound.

Foundational Analysis: Unpacking the Structural Clues

The structure of this compound presents two key pharmacophores: the piperazine ring and the methyl nicotinate moiety . An analysis of these components provides a rational basis for hypothesizing potential biological targets and designing a relevant in vitro screening cascade.

  • Piperazine Moiety: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its interaction with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. It is a common feature in drugs targeting the central nervous system (CNS), with activities at dopaminergic, serotonergic, and adrenergic receptors. Furthermore, various piperazine derivatives have demonstrated efficacy as antihistamines and anti-anginal agents. The presence of this ring suggests that this compound may exhibit neurological or cardiovascular activity.

  • Nicotinate Moiety: Methyl nicotinate, an ester of nicotinic acid (Niacin, Vitamin B3), is a known vasodilator, primarily used topically to induce localized vasodilation and relieve muscle pain.[1][2][3] This action is thought to be mediated by the release of prostaglandins.[3] Nicotinic acid itself is a ligand for the nicotinic acid receptor (GPR109A), a GPCR involved in lipid metabolism. The presence of this moiety suggests potential effects on vascular smooth muscle and metabolic pathways.

Based on this structural deconstruction, a primary hypothesis is that this compound may function as a modulator of GPCRs, potentially those related to neurotransmission or vascular tone. A secondary hypothesis could involve interactions with enzymes or ion channels.

A Tiered Approach to In Vitro Characterization

A systematic, tiered approach is recommended to efficiently characterize the biological activity of this novel compound. This ensures that foundational parameters are established before progressing to more resource-intensive, target-specific assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad Functional Screening cluster_2 Tier 3: Target Validation and Mechanism of Action a Compound QC and Solubility b Cytotoxicity Profiling (e.g., MTT, LDH assays) a->b c GPCR Panel Screening (e.g., Radioligand Binding or Functional Assays) b->c If non-toxic at relevant concentrations d Ion Channel Panel Screening c->d e Dose-Response Curves (EC50/IC50 Determination) d->e Based on hits from Tier 2 screening f Receptor Occupancy Assays e->f g Second Messenger Assays (cAMP, Calcium Flux) f->g h Signaling Pathway Analysis (Western Blot, Reporter Assays) g->h

Figure 1: A tiered workflow for the in vitro characterization of a novel compound.

Experimental Protocols

Tier 1: Foundational Assays

3.1.1 Compound Quality Control and Solubility

Rationale: Before initiating any biological assays, it is critical to confirm the identity, purity, and solubility of the test compound. This ensures the reliability and reproducibility of all subsequent experiments.

Protocol:

  • Identity and Purity Confirmation:

    • Confirm the molecular weight (294.18 g/mol for the dihydrochloride salt) using Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >95% is recommended.

  • Solubility Assessment:

    • Prepare a stock solution (e.g., 10 mM) in a suitable solvent, such as sterile water or DMSO. The dihydrochloride salt form suggests good aqueous solubility.

    • Determine the solubility in cell culture media at the highest intended concentration. Visually inspect for precipitation.

3.1.2 Cytotoxicity Profiling

Rationale: Understanding the cytotoxic potential of the compound is essential for distinguishing true pharmacological effects from non-specific toxicity. This also helps in determining the appropriate concentration range for subsequent assays.

Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: Choose a panel of cell lines representing potential target tissues. For example:

    • HEK293 (Human Embryonic Kidney): A robust, easy-to-transfect line for general toxicity.

    • SH-SY5Y (Human Neuroblastoma): Relevant for potential neuroactivity.

    • HAoSMC (Human Aortic Smooth Muscle Cells): Relevant for potential vasoactive effects.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium, ranging from 0.1 µM to 100 µM.

    • Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., water or DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).

ParameterValue
Molecular Weight294.18 g/mol [4]
Purity (recommended)>95%
SolubilityExpected to be high in aqueous solutions
Initial Cytotoxicity Screen0.1 µM - 100 µM

Table 1: Physicochemical and Initial Screening Parameters

Tier 2: Broad Functional Screening

Rationale: Based on the structural analysis, a broad screening against panels of GPCRs and ion channels is a logical next step to identify potential primary targets.

Protocol: Commercial GPCR and Ion Channel Screening Panels

Numerous contract research organizations (CROs) offer comprehensive screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically use radioligand binding assays or functional readouts.

  • Panel Selection:

    • Select a GPCR panel that includes a wide range of receptors, with a focus on aminergic receptors (serotonin, dopamine, adrenergic) due to the piperazine moiety.

    • Include an ion channel panel covering major classes (e.g., sodium, potassium, calcium channels).

  • Assay Format:

    • Binding Assays: These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, determining the binding affinity (Ki).

    • Functional Assays: These assays measure the cellular response to receptor activation or inhibition (e.g., calcium flux, cAMP accumulation).

  • Data Interpretation:

    • A "hit" is typically defined as >50% inhibition of binding or activation at a given concentration (e.g., 10 µM).

    • Hits from these primary screens should be considered preliminary and require further validation.

Tier 3: Target Validation and Mechanism of Action

Rationale: Once putative targets are identified from the broad screen, the focus shifts to validating these interactions and elucidating the compound's mechanism of action.

Protocol: Dose-Response and Second Messenger Assays

Let's assume a hypothetical "hit" from the Tier 2 screen is the Serotonin 5-HT1A receptor, a common target for piperazine-containing compounds.[5]

  • Cell Line: Use a recombinant cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • cAMP Assay (for Gi-coupled receptors like 5-HT1A):

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin.

    • Incubate for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the concentration of the test compound against the cAMP response.

    • If the compound is an agonist , it will inhibit forskolin-stimulated cAMP production. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • If the compound is an antagonist , it will block the inhibitory effect of a known 5-HT1A agonist (e.g., 8-OH-DPAT). In this case, determine the IC50 and calculate the antagonist constant (Kb) using the Cheng-Prusoff equation.

G compound Methyl 2-(piperazin-1-yl) nicotinate dihydrochloride receptor Hypothetical Target: 5-HT1A Receptor (Gi-coupled GPCR) compound->receptor Binds to receptor ac Adenylyl Cyclase receptor->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac Substrate pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates targets

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Section 1: Compound Identification and Inferred Hazard Profile

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride (CAS No. 1185317-00-3) is a heterocyclic compound incorporating a piperazine ring attached to a pyridinecarboxylic acid methyl ester. The dihydrochloride salt form suggests increased water solubility and potential for acidic properties in solution.

Based on the analysis of its constituent parts, a composite hazard profile can be anticipated.

Table 1: Synthesized Hazard Identification

Hazard ClassificationInferred Justification from Structural Analogs
Acute Toxicity (Oral) Piperazine derivatives can be harmful if swallowed.[1]
Skin Corrosion/Irritation Piperazine and its derivatives are known to cause skin irritation, and in some cases, severe burns.[2][3] The nicotinate portion may also contribute to skin irritation.[4]
Serious Eye Damage/Irritation Many piperazine-containing compounds and nicotinic acid esters are classified as causing serious eye irritation or damage.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation, a common characteristic of both piperazine and nicotinate derivatives.[4][5]

GHS Pictograms (Anticipated):

Signal Word (Anticipated): DANGER

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Section 2: Prudent Handling and Exposure Control

Given the inferred hazard profile, a stringent set of engineering controls and personal protective equipment (PPE) is mandated. The causality behind these recommendations is to prevent all routes of potential exposure: dermal, ocular, and inhalation.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is based on creating an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended when handling concentrated solutions. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or when handling larger quantities.[2]

  • Skin and Body Protection: A flame-retardant lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Ensure that clothing fully covers the skin.

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

dot

PPE_Workflow cluster_Preparation Preparation Phase cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence (Contamination Removal) Assess_Task Assess Task & Potential Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Gloves 2. Don Inner Gloves (Optional) Don_Coat->Don_Gloves Don_Goggles 3. Don Goggles/Face Shield Don_Gloves->Don_Goggles Don_Outer_Gloves 4. Don Outer Gloves Don_Goggles->Don_Outer_Gloves Handle_Chemical Perform Work in Fume Hood Don_Outer_Gloves->Handle_Chemical Doff_Outer_Gloves 1. Remove Outer Gloves Handle_Chemical->Doff_Outer_Gloves Exit Work Area Doff_Coat 2. Remove Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 4. Remove Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 5. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

Section 3: Emergency Procedures - A Self-Validating Protocol

In the event of an exposure or spill, a rapid and pre-planned response is critical to mitigate harm.

First Aid Measures

The following measures are based on the first aid recommendations for corrosive and irritant piperazine and nicotinate compounds.

Table 2: First Aid Protocols

Exposure RouteProtocolCausality
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]To dilute and remove the corrosive substance from the skin, minimizing tissue damage.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][4][5]To irrigate the eye and remove the irritant, preventing severe and potentially permanent damage.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3]Inducing vomiting can cause further damage to the esophagus from a corrosive substance.
Accidental Release Measures

A spill of this compound should be treated as a hazardous event.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as described in Section 2.2, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste. Avoid generating dust.

  • Neutralization (for solutions): If the spill involves a solution, it can be cautiously neutralized with a suitable agent like sodium bicarbonate before absorption with an inert material (e.g., vermiculite, sand).

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

dot

Spill_Response Spill_Occurs Spill Occurs Evacuate 1. Evacuate Area Spill_Occurs->Evacuate Don_PPE 2. Don Full PPE Evacuate->Don_PPE Contain_Solid 3a. Contain Solid Spill (Avoid Dust) Don_PPE->Contain_Solid Neutralize_Liquid 3b. Neutralize/Absorb Liquid Spill Don_PPE->Neutralize_Liquid Collect_Waste 4. Collect Waste in Sealed Container Contain_Solid->Collect_Waste Neutralize_Liquid->Collect_Waste Decontaminate 5. Decontaminate Spill Area Collect_Waste->Decontaminate Dispose 6. Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a molecule of interest in pharmaceutical development. In the absence of extensive empirical data in publicly accessible literature, this document establishes a foundational understanding through the synthesis of known physicochemical principles of its constituent moieties—the piperazine ring and the methyl nicotinate structure. We present predicted physicochemical parameters, including pKa and logP, and provide detailed, field-proven experimental protocols for the systematic determination of both thermodynamic and kinetic solubility. This guide is designed to empower researchers to generate robust and reliable solubility data, essential for advancing formulation development and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount hurdle. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal drug exposure at the target site. Methyl 2-(piperazin-1-yl)nicotinate, as a dihydrochloride salt, is rationally designed to enhance aqueous solubility compared to its free base. Understanding its behavior in various solvent systems is not merely an academic exercise but a crucial step in de-risking its development pathway.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide methodologies to empirically quantify it, and discuss the interpretation of the resulting data in the context of pharmaceutical sciences.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound dictates its solubility behavior. It is comprised of a methyl nicotinate core substituted with a piperazine ring. The dihydrochloride salt form involves the protonation of the two basic nitrogen atoms of the piperazine moiety.

Figure 1: Chemical structure of this compound.

Predicted pKa and its Implication on pH-Dependent Solubility

The ionization state of Methyl 2-(piperazin-1-yl)nicotinate is highly dependent on the pH of the surrounding medium, a behavior governed by its pKa values. The molecule possesses three ionizable centers: the two nitrogen atoms of the piperazine ring and the pyridine nitrogen of the nicotinate ring.

Based on the known pKa values of piperazine (approximately 5.35 and 9.73) and the electron-withdrawing nature of the substituted pyridine ring, we can predict the approximate pKa values for the two piperazine nitrogens in the target molecule.[1] The pyridine nitrogen is expected to have a significantly lower pKa.

  • Predicted pKa1 (Piperazine N1): ~ 8.5 - 9.5

  • Predicted pKa2 (Piperazine N4): ~ 4.5 - 5.5

  • Predicted pKa3 (Pyridine N): ~ 2.0 - 3.0

The dihydrochloride salt form will be the predominant species in highly acidic environments. As the pH increases, the molecule will sequentially deprotonate. This pH-dependent ionization is the primary driver for the solubility profile in aqueous media. The highest solubility is expected at low pH where the molecule is fully protonated and exists as a highly polar dication. As the pH approaches and surpasses the pKa values, the molecule will become less protonated, leading to a decrease in aqueous solubility.

G cluster_0 pH < pKa3 cluster_1 pKa3 < pH < pKa2 cluster_2 pKa2 < pH < pKa1 cluster_3 pH > pKa1 a Fully Protonated (Dication) High Solubility b Monocation Reduced Solubility a->b Deprotonation c Neutral Species Low Solubility b->c Deprotonation d Anionic (potential for hydrolysis) Solubility may vary c->d Deprotonation

Figure 2: Predicted ionization states and their impact on solubility.

Predicted logP and its Relation to Solubility in Organic Solvents

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater solubility in non-polar (lipidic) environments and lower solubility in aqueous media. The logP of the neutral form of Methyl 2-(piperazin-1-yl)nicotinate can be predicted using computational models based on group contributions.[2][3]

  • Predicted LogP (for the neutral species): 1.5 - 2.5

This predicted logP suggests that the neutral form of the molecule has moderate lipophilicity. Consequently, while the dihydrochloride salt is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol, the free base is likely to exhibit better solubility in less polar organic solvents. The distribution coefficient (logD) will be pH-dependent, with the lowest logD values (higher aqueous partitioning) at low pH.[4]

Inferred Solubility Profile

Based on the physicochemical properties of piperazine dihydrochloride and substituted nicotinic acid esters, the following solubility profile for this compound can be inferred.[5][6][7] It is imperative to note that these are qualitative predictions and must be confirmed by empirical testing.

Solvent SystemPolarityPredicted SolubilityRationale
Water Highly PolarHighAs a dihydrochloride salt, the compound is highly ionized and polar, favoring interaction with polar water molecules.[5]
Methanol Polar ProticHighMethanol can effectively solvate the ionic salt through hydrogen bonding and dipole-dipole interactions.[8]
Ethanol Polar ProticModerate to HighSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility compared to methanol.[8]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.
Dichloromethane (DCM) Non-polarLow / InsolubleThe high polarity of the salt form is incompatible with the non-polar nature of DCM.
Hexane Non-polarInsolubleAs a non-polar hydrocarbon, hexane is a poor solvent for highly polar ionic compounds.
Aqueous Buffers (pH < 4) Highly PolarVery HighAt low pH, the compound is fully protonated, maximizing its polarity and aqueous solubility.
Aqueous Buffers (pH 7.4) Highly PolarModerate to LowNear physiological pH, the compound will exist as a mixture of ionized and neutral species, reducing its overall aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, rigorous experimental evaluation is essential. The following section details the standard methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., water, pH-adjusted buffers, organic solvents). Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of any remaining microparticulates, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the dissolved compound in the saturated supernatant. The solubility is expressed in mg/mL or µM.

G cluster_protocol Thermodynamic Solubility Workflow start Start step1 Add excess solid to solvent start->step1 step2 Equilibrate (24-72h) at constant temperature step1->step2 step3 Centrifuge and filter supernatant step2->step3 step4 Quantify by HPLC step3->step4 end End: Solubility Value (mg/mL) step4->end

Figure 3: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds upon rapid precipitation from a DMSO stock solution into an aqueous buffer.[10][11][12] This method provides an indication of a compound's propensity to precipitate under non-equilibrium conditions.

Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a rapid change in solvent environment, potentially inducing precipitation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering caused by suspended particles.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human gastrointestinal fluids.[10][13]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): This medium simulates the conditions in the small intestine before a meal. It has a pH of approximately 6.5 and contains bile salts and phospholipids.

  • Fed State Simulated Intestinal Fluid (FeSSIF): This medium mimics the post-meal intestinal environment, with a lower pH (around 5.0) and higher concentrations of bile salts and phospholipids.

The thermodynamic solubility protocol (shake-flask method) can be adapted for use with these media to provide more physiologically relevant solubility data.

Interpretation and Application of Solubility Data

The solubility data generated for this compound will be instrumental in several key areas of drug development:

  • Formulation Development: The solubility in various excipients and solvent systems will guide the development of a stable and bioavailable dosage form (e.g., oral solid dose, parenteral solution).

  • Biopharmaceutical Classification System (BCS): Aqueous solubility data is a key component in classifying a drug under the BCS, which helps in predicting its in vivo absorption characteristics.

  • In Vitro-In Vivo Correlation (IVIVC): Understanding the dissolution and solubility behavior is fundamental to establishing a meaningful IVIVC, which can streamline drug development and regulatory submissions.

  • Toxicity Studies: Appropriate vehicle selection for toxicology studies is dependent on the compound's solubility to ensure accurate dosing and interpretation of safety data.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • PubMed. (2001). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Akishina, et al. (2019). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

  • ResearchGate. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

  • ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 185, 52-57.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 9(20), 1839-1854.
  • ResearchGate. (2016). Calculating log P(oct) with no missing fragments;The problem of estimating new interaction parameters. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ResearchGate. (2014). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Document ID: ANP-MPN-20260120 Version: 1.0 For Research Use Only (RUO)

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and potential biological evaluation of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride. As a compound integrating the structurally significant piperazine and nicotinic acid ester moieties, it represents a versatile scaffold for drug discovery and development. This document is designed for researchers, medicinal chemists, and pharmacologists, offering detailed, step-by-step protocols grounded in established chemical and biological principles. We emphasize the causality behind experimental choices, self-validating quality control systems, and adherence to rigorous safety standards.

Scientific Context and Significance

Nicotinic acid (Niacin) and its derivatives are well-established pharmacological agents, primarily known for their lipid-modifying effects mediated through receptors like GPR109A.[1][2] The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[3] The combination of these two pharmacophores in Methyl 2-(piperazin-1-yl)nicotinate suggests a high potential for novel biological activity, potentially in areas such as inflammation, oncology, or infectious diseases.[4][5][6] This guide provides the foundational experimental protocols necessary to explore this potential.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1185317-00-3[7][8][9]
Molecular Formula C₁₁H₁₇Cl₂N₃O₂[7][9]
Molecular Weight 294.18 g/mol [7][9]
Physical Form Solid[9]
Typical Purity ≥95%[9]
Storage Conditions Store at 2-8°C under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place.[10]
Health and Safety Information

While specific toxicity data for this compound is not extensively published, related structures and general chemical safety principles mandate caution. The compound is classified as a potential irritant.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

  • Precautionary Measures:

    • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[10] Ensure eyewash stations and safety showers are readily accessible.[10]

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[11]

    • Handling: Avoid breathing dust.[11] Wash hands and any exposed skin thoroughly after handling.[10][12] Do not eat, drink, or smoke in the laboratory.[12]

    • First Aid:

      • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

      • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[10]

      • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[11]

      • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The following protocol outlines a plausible and robust method for the synthesis of this compound, starting from commercially available Methyl 2-chloronicotinate and piperazine.

Principle of Synthesis

The core of this synthesis is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group activates the C2 position of the pyridine ring towards nucleophilic attack. The secondary amine of piperazine acts as the nucleophile, displacing the chloride leaving group. The resulting free base is then converted to the more stable and water-soluble dihydrochloride salt for subsequent use.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product SM1 Methyl 2-chloronicotinate INT Methyl 2-(piperazin-1-yl)nicotinate (Free Base) SM1->INT 1. SₙAr Reaction Solvent: DMF or Acetonitrile Base: Piperazine (self-scavenging) or K₂CO₃ Heat (e.g., 80-100 °C) SM2 Piperazine (excess) FP Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride INT->FP 2. Salt Formation Solvent: Isopropanol or Ether Reagent: HCl (in solution)

Caption: Synthetic pathway for this compound.

Materials and Equipment

Table 2: Reagents and Solvents for Synthesis

Reagent/SolventCAS No.Purpose
Methyl 2-chloronicotinate66471-41-0Starting Material
Piperazine, anhydrous110-85-0Nucleophile/Base
N,N-Dimethylformamide (DMF), anhydrous68-12-2Reaction Solvent
Ethyl Acetate (EtOAc)141-78-6Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8Aqueous Wash
Brine (Saturated NaCl)7647-14-5Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Drying Agent
Hydrochloric Acid (2M in Diethyl Ether)7647-01-0Salt Formation
Diethyl Ether, anhydrous60-29-7Precipitation Solvent
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, Buchner funnel, filtration apparatus, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloronicotinate (1.0 eq).

  • Addition of Reagents: Add anhydrous piperazine (3.0 eq) to the flask. The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Solvation: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.[13] The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (3x the volume of DMF).

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x). This step is crucial to remove residual DMF and piperazine salts.

    • Dry the combined organic layer over anhydrous MgSO₄.

  • Isolation of Free Base:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(piperazin-1-yl)nicotinate as an oil or solid.

    • Optional Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.

    • While stirring, slowly add a 2M solution of HCl in diethyl ether (2.2 eq) dropwise. A precipitate will form immediately.

    • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Final Product Isolation:

    • Collect the white solid precipitate by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

    • Dry the product under vacuum to yield this compound.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final compound is a non-negotiable step in the research workflow.

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) Structural Confirmation start->nmr ms Mass Spectrometry (LC-MS or GC-MS) Molecular Weight Verification start->ms hplc HPLC Analysis Purity Assessment (>95%) nmr->hplc Structure Confirmed ms->hplc Mass Confirmed final Qualified Compound Batch hplc->final Purity Confirmed

Caption: Workflow for analytical characterization and quality control.

Protocol: NMR Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Procedure:

    • Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Look for characteristic peaks corresponding to the aromatic protons on the pyridine ring, the methyl ester protons (-OCH₃), and the non-equivalent protons of the piperazine ring.

    • Expected ¹³C NMR signals: Confirm the presence of carbons from the pyridine ring, the ester carbonyl (C=O), the methyl ester carbon, and the piperazine ring carbons.

Protocol: Mass Spectrometry
  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol/Water).

    • Analyze using LC-MS or direct infusion ESI-MS.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Protocol: HPLC Purity Analysis
  • Objective: To determine the purity of the final compound.

  • Methodology: A reverse-phase HPLC method is generally suitable.[13]

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
  • Procedure:

    • Prepare a sample solution of the final product at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • Inject the sample into the HPLC system.

    • Calculate the purity based on the area percentage of the main peak in the chromatogram. The target purity for research applications is typically >95%.

Application Protocols: In Vitro Biological Evaluation

The following protocols are generalized frameworks for assessing the potential biological activity of this compound, based on activities reported for related nicotinic acid and piperazine derivatives.[5][14]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Compound Stock (e.g., 10 mM in DMSO) treat Treat Cells with Compound (Dose-Response) stock->treat cells Culture Cells (e.g., RAW 264.7 Macrophages) cells->treat stim Add Inflammatory Stimulus (e.g., LPS) treat->stim incubate Incubate (e.g., 24 hours) stim->incubate measure Measure Endpoint (e.g., Griess Assay for Nitrite) incubate->measure calc Calculate IC₅₀ Value measure->calc

Sources

Application Notes and Protocols: Investigating the Cellular Effects of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride in Vitro

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a heterocyclic organic compound with potential applications in cell-based research and drug discovery. Its structural features, incorporating a piperazine moiety attached to a nicotinic acid backbone, suggest its potential to interact with various cellular targets. While specific biological activities of this compound are not extensively documented in publicly available literature, its structure bears resemblance to molecules known to modulate cell signaling pathways. These application notes provide a comprehensive guide for researchers and drug development professionals to systematically investigate the cellular effects of this compound using established in vitro assays.

This document outlines protocols for assessing the compound's impact on cell viability, a fundamental parameter in toxicology and pharmacology. Furthermore, based on the structural class of the molecule, we provide hypothetical protocols to explore its potential as a modulator of cell adhesion and downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. The methodologies described herein are designed to be adaptable to various adherent cell lines and research questions, providing a robust framework for characterizing the bioactivity of this and other novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper storage and handling are crucial for maintaining the integrity of the compound.

PropertyValue
CAS Number 1185317-00-3[1][2]
Molecular Formula C₁₁H₁₇Cl₂N₃O₂[1][2]
Molecular Weight 294.18 g/mol [1]
Physical Form Solid[2]
Purity ≥95% (typical)[2]
Storage Inert atmosphere, room temperature[1]

Core Concepts and General Considerations

Before initiating any cell-based assay, it is imperative to adhere to best practices in cell culture to ensure the reproducibility and reliability of the experimental data.

Cell Line Selection and Maintenance:

  • Source and Authentication: Obtain cell lines from reputable cell banks (e.g., ATCC, ECACC). Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination.[3]

  • Aseptic Technique: Employ strict aseptic techniques to prevent microbial contamination. This includes working in a certified biological safety cabinet, sterilizing all reagents and equipment, and practicing good personal hygiene.[3][4]

  • Culture Conditions: Maintain cells in the recommended culture medium, supplemented with the appropriate concentration of serum and antibiotics (if necessary), and incubate at the correct temperature and CO₂ concentration.[4] Routinely monitor cell morphology and growth characteristics.

Compound Handling and Preparation:

  • Solubility: Determine the solubility of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Prepare a concentrated stock solution and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions of the compound in the appropriate cell culture medium immediately before each experiment. Ensure that the final concentration of the solvent in the culture medium is consistent across all experimental and control groups and does not exceed a non-toxic level (typically <0.5% for DMSO).

PART 1: Assessment of Cellular Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[5][6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of the compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 1-4 hours to allow formazan formation E->F G Solubilize formazan crystals with a suitable solvent F->G H Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected adherent cell line

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[6][7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][9] Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The results can be plotted as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

PART 2: Hypothetical Application as a Tenascin-C Modulator

Tenascin-C is an extracellular matrix (ECM) glycoprotein that is often upregulated in the tumor microenvironment and is involved in cell adhesion, migration, and proliferation.[10][11] Molecules that inhibit Tenascin-C function are of interest in cancer research.[10][12] The following protocols are designed to investigate if this compound could potentially modulate Tenascin-C-mediated cellular processes.

Hypothesized Mechanism of Action

It is hypothesized that this compound may interfere with the interaction between Tenascin-C and its cellular receptors, such as integrins.[10] This could disrupt downstream signaling pathways that regulate cell adhesion, migration, and survival.

TenascinC_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TNC Tenascin-C Integrin Integrin Receptor TNC->Integrin Binds FAK FAK Integrin->FAK Activates MAPK MAPK Pathway FAK->MAPK Activates Proliferation Cell Proliferation & Migration MAPK->Proliferation Promotes Compound Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride Compound->TNC Inhibits?

Caption: Hypothesized signaling pathway of Tenascin-C and potential inhibition.

Protocol: Cell Adhesion Assay

This assay assesses the ability of the compound to inhibit cell attachment to a Tenascin-C coated surface.

Materials:

  • 96-well non-tissue culture treated plates

  • Tenascin-C protein

  • Bovine Serum Albumin (BSA)

  • Selected cell line

  • Serum-free culture medium

  • Calcein-AM or other fluorescent viability dye

  • Fluorescence microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Tenascin-C (e.g., 10 µg/mL in PBS) overnight at 4°C. As a negative control, coat wells with BSA.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Add a fluorescent viability dye (e.g., Calcein-AM) to the wells and incubate according to the manufacturer's instructions. Measure the fluorescence using a microplate reader.

Data Analysis: Calculate the percentage of cell adhesion for each treatment group relative to the untreated control on the Tenascin-C coated wells.

Protocol: Western Blot Analysis of MAPK Signaling

This protocol is used to determine if the compound affects the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK1/2 (p44/42 MAPK), which can be downstream of Tenascin-C signaling.[13][14][15]

Materials:

  • 6-well tissue culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[14][16]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., GAPDH or β-actin).[13][14]

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein or the housekeeping protein.

Data Interpretation and Quality Control

Expected Outcomes: The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.

AssayTreatmentExpected Outcome
MTT Assay Increasing concentrations of the compoundDose-dependent decrease in cell viability, allowing for IC₅₀ determination.
Cell Adhesion Assay Increasing concentrations of the compoundDose-dependent decrease in cell adhesion to Tenascin-C coated surface.
Western Blot Compound treatmentDecrease in the ratio of phosphorylated ERK1/2 to total ERK1/2.

Troubleshooting:

  • High variability in MTT assay: Ensure uniform cell seeding density and proper mixing of the formazan solution.

  • Weak signal in Western blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

  • Inconsistent cell adhesion: Ensure complete coating and blocking of the wells. Handle cells gently during washing steps.

Conclusion

These application notes provide a foundational framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability and exploring its potential to modulate cell adhesion and signaling pathways, researchers can gain valuable insights into the compound's biological activity. The protocols provided are adaptable and can be modified to suit specific cell types and research objectives. Adherence to rigorous experimental design and best practices in cell culture is paramount for obtaining reliable and reproducible data.

References

  • Interpath Services. (2025, May 14). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT Assay protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Technology Networks. (2023, January 24). Cell Culture – Good Practice and Advanced Methods. Retrieved from [Link]

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  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 129–140.
  • Borkovich, K. A., & D'Souza, C. A. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 521, 147–157.
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  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
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  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Tenascin-C blocks cell-cycle progression of anchorage-dependent fibroblasts on fibronectin through inhibition of syndecan-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

  • Cancer Research. (n.d.). Tenascin-C Promotes Tumor Cell Migration and Metastasis through Integrin α9β1–Mediated YAP Inhibition. Retrieved from [Link]

  • Frontiers. (n.d.). Revisiting the Tenascins: Exploitable as Cancer Targets?. Retrieved from [Link]

  • PubMed Central. (n.d.). Tenascin-C: Exploitation and collateral damage in cancer management. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Animal Studies with Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nicotinate Derivative

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a novel compound that merges the structural features of methyl nicotinate and a piperazine moiety. This unique combination suggests a potential for multifaceted pharmacological activity. Methyl nicotinate, a well-known rubefacient, elicits peripheral vasodilation, an effect thought to be mediated by the local release of prostaglandins.[1][2] The piperazine ring, a common scaffold in medicinal chemistry, is present in a wide array of drugs targeting the central nervous system (CNS) and other systems. The dihydrochloride salt form of this molecule suggests enhanced aqueous solubility, a desirable characteristic for in vivo applications.

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of preclinical in vivo animal studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

PART 1: Preclinical In Vivo Study Design: A Roadmap to Discovery

Foundational Principles: Ethical Conduct in Animal Research

All animal studies must be conducted in strict adherence to ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of any experimental design.[3][4] Researchers must obtain approval from their institution's Animal Care and Use Committee (ACUC) before initiating any studies.[5] The ultimate goal is to generate high-quality scientific data while minimizing animal suffering.[6][7]

Selecting the Appropriate Animal Model

The choice of animal model is contingent upon the therapeutic hypothesis. Given the vasodilatory properties of the nicotinate moiety and the CNS-active potential of the piperazine ring, both cardiovascular and neurological endpoints may be of interest.

  • Rodents (Mice and Rats): These are the most common initial models for in vivo studies due to their well-characterized physiology, genetic homogeneity, and cost-effectiveness.[8] They are suitable for initial pharmacokinetic, dose-ranging, and preliminary efficacy studies.

  • Larger Animal Models (e.g., Rabbits, Dogs): These may be considered for more advanced cardiovascular safety pharmacology studies, as their cardiovascular systems more closely resemble that of humans.

Formulation Development: The Critical First Step

The dihydrochloride salt of Methyl 2-(piperazin-1-yl)nicotinate suggests good water solubility. However, this must be empirically verified. The formulation should be sterile, non-irritating, and maintain the compound's stability.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Prepare a stock solution of the test compound in sterile water for injection (WFI) at a high concentration (e.g., 100 mg/mL).

    • If solubility is limited, assess solubility in other common vehicles such as saline, phosphate-buffered saline (PBS), and solutions containing co-solvents like polyethylene glycol 400 (PEG400) or cyclodextrins.

  • pH Adjustment:

    • Measure the pH of the final formulation. Adjust as necessary to a physiologically compatible range (typically pH 6.5-7.5) using sterile solutions of NaOH or HCl.

  • Stability Assessment:

    • Analyze the concentration of the compound in the chosen vehicle at time zero and after storage under intended experimental conditions (e.g., 4°C for 24 hours) using a suitable analytical method like HPLC-UV.

  • Sterilization:

    • If the formulation is not prepared aseptically, it should be filter-sterilized through a 0.22 µm filter.

G start Start: Compound Received solubility Assess Solubility in Water start->solubility water_soluble Is it soluble at required concentration? solubility->water_soluble formulate_water Formulate in Sterile Water/Saline water_soluble->formulate_water Yes cosolvent Assess Solubility in Co-solvents (e.g., PEG400, Cyclodextrin) water_soluble->cosolvent No ph_adjust Adjust pH to Physiological Range formulate_water->ph_adjust cosolvent_soluble Is it soluble? cosolvent->cosolvent_soluble formulate_cosolvent Formulate in Co-solvent Vehicle cosolvent_soluble->formulate_cosolvent Yes reformulate Reformulate or Re-evaluate Vehicle cosolvent_soluble->reformulate No formulate_cosolvent->ph_adjust stability Assess Stability of Formulation ph_adjust->stability stable Is it stable? stability->stable proceed Proceed to Dosing stable->proceed Yes stable->reformulate No

Caption: Vehicle Selection Workflow

Dose-Range Finding (DRF) Studies

DRF studies are essential to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent pharmacokinetic and pharmacodynamic studies.

Protocol 2: Acute Dose-Escalation Study in Mice

  • Animal Allocation:

    • Use a small group of mice (e.g., n=3 per group) for each dose level.

  • Dose Selection:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Administration:

    • Administer the compound via the intended clinical route (e.g., oral gavage) and an intravenous (IV) route to assess absolute bioavailability later.

  • Clinical Observations:

    • Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24, and 48 hours post-dose). Observe for changes in behavior, posture, respiration, and any signs of pain or distress.

  • Data Collection:

    • Record body weights before dosing and at the end of the observation period.

  • MTD Determination:

    • The MTD is the highest dose that does not cause mortality or serious toxicity.

PART 2: Pharmacokinetic (PK) Studies: Understanding the Journey of the Drug

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which informs dosing regimens for efficacy studies.[9][10][11]

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation:

    • Surgically implant cannulas in the jugular vein of rats for serial blood sampling. Allow for a recovery period of at least 48 hours.

  • Dosing Groups:

    • Intravenous (IV) Group: Administer a low dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a higher dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) at predetermined time points. A typical schedule would be:

      • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

      • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis to calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100)

Table 1: Key Pharmacokinetic Parameters

PART 3: Pharmacodynamic (PD) and Efficacy Studies: Assessing the Biological Effect

Based on the structure of this compound, a plausible mechanism of action could involve the modulation of vascular tone through prostaglandin signaling, similar to methyl nicotinate.[2]

G compound Methyl 2-(piperazin-1-yl)nicotinate cell_membrane Vascular Smooth Muscle Cell Membrane compound->cell_membrane Interacts with enzyme Phospholipase A2 cell_membrane->enzyme Activates arachidonic_acid Arachidonic Acid enzyme->arachidonic_acid Releases cox Cyclooxygenase (COX) arachidonic_acid->cox Substrate for prostaglandins Prostaglandins (e.g., PGD2, PGE2) cox->prostaglandins Synthesizes receptor Prostaglandin Receptors prostaglandins->receptor Bind to vasodilation Vasodilation receptor->vasodilation Leads to

Caption: Proposed Vasodilatory Signaling Pathway

Protocol 4: In Vivo Vasodilation Assessment in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize rats and maintain anesthesia throughout the experiment.

    • Implant a catheter in the femoral artery to monitor blood pressure and heart rate.

    • Implant a catheter in the femoral vein for drug administration.

  • Dose Administration:

    • Administer vehicle control followed by escalating doses of the test compound intravenously.

  • Data Acquisition:

    • Continuously record mean arterial pressure (MAP) and heart rate.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each dose.

    • Plot a dose-response curve to determine the potency of the compound in inducing hypotension (a surrogate for vasodilation).

PART 4: Toxicology and Safety Pharmacology

A preliminary assessment of the compound's safety profile is essential.

  • Acute Toxicity: The DRF study (Protocol 2) provides initial data on acute toxicity.

  • Sub-chronic Toxicity: If the compound shows promise, a 14- or 28-day repeat-dose toxicity study in rodents should be conducted to assess target organ toxicity.

  • Safety Pharmacology: A core battery of safety pharmacology studies should be performed to evaluate effects on the cardiovascular, respiratory, and central nervous systems, as recommended by regulatory guidelines.

PART 5: Detailed Experimental Protocols

Protocol 5.1: Oral Gavage in Mice and Rats

This procedure should only be performed by trained personnel.[12]

  • Restraint: Manually restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[13][14]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[15][16] The animal should swallow the tube as it enters the esophagus.[12][14] Do not force the needle if resistance is met. [14][16]

  • Administration: Slowly administer the predetermined volume of the formulation.[13]

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress.

Protocol 5.2: Intravenous Injection in Rats (Lateral Tail Vein)
  • Warming: Warm the rat's tail using a heat lamp or warm water to dilate the veins.[17][18]

  • Restraint: Place the rat in a suitable restrainer.[19]

  • Vein Visualization: Identify one of the lateral tail veins.

  • Needle Insertion: Insert a 25-27G needle, bevel up, into the vein at a shallow angle.[18][20]

  • Administration: Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[21]

  • Withdrawal and Pressure: Remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18][21]

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its formulation properties, pharmacokinetics, pharmacodynamics, and safety, researchers can build a comprehensive data package to support further development. The emphasis on ethical conduct and sound scientific principles is paramount to the successful and responsible advancement of this novel compound.

References

  • Methyl Nicotinate. PubChem, National Institutes of Health.[Link]

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  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.[Link]

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  • 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed.[Link]

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  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central.[Link]

  • 1-Methylpiperazine dihydrochloride. PubChem, National Institutes of Health.[Link]

  • Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.[Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. University of British Columbia.[Link]

  • Ethical considerations regarding animal experimentation. PubMed Central.[Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. University of Queensland Research Support.[Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm.[Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. DOI.[Link]

  • Ethical Guidelines. Veterinary World.[Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia.[Link]

  • Metabolism and Pharmacokinetic Studies. FDA.[Link]

  • Rodent Administration Route Tutorial. NIH OACU.[Link]

  • Ethical guidelines for research in animal science. BSAS.[Link]

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Application Note: A Robust HPLC-UV Method for the Analysis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride. This compound, a polar molecule featuring a nicotinic acid ester and a piperazine moiety, presents unique challenges for chromatographic retention and peak shape. This guide provides a detailed protocol, from first principles of method development to a full validation strategy, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind the selection of stationary phase, mobile phase composition, and detection parameters, ensuring a scientifically sound and reproducible analytical method.

Introduction: The Analytical Challenge

This compound is a polar, water-soluble molecule, a characteristic primarily due to the presence of the piperazine ring which can be protonated, and the overall ionic nature of the dihydrochloride salt.[1][2][3] The analysis of such hydrophilic compounds by traditional reversed-phase HPLC can be problematic, often resulting in poor retention and elution near the solvent front.[4][5] This application note addresses these challenges by providing a systematic approach to developing a robust and reliable HPLC method suitable for quality control, stability studies, and pharmacokinetic analysis.

The core of this methodology is built upon understanding the physicochemical properties of the analyte to make informed decisions on the chromatographic parameters. The presence of a pyridine ring, a derivative of nicotinic acid, allows for ultraviolet (UV) detection.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of a successful HPLC method.

PropertyValue/InformationSource
Chemical Structure A nicotinic acid methyl ester with a piperazine group at the 2-position, supplied as a dihydrochloride salt.[7][8]
Molecular Formula C11H17Cl2N3O2[7][8]
Molecular Weight 294.18 g/mol [7][8]
pKa (Piperazine) pKa1 ≈ 5.35, pKa2 ≈ 9.73 (at 298K)[9]
Solubility Highly soluble in water and other polar solvents. Low solubility in non-polar organic solvents.[1][2][3]
UV Absorbance Expected to absorb in the UV region due to the nicotinic acid chromophore. A wavelength scan is recommended to determine the optimal lambda max, with a starting point around 260 nm.[5][6]

HPLC Method Development: A Step-by-Step Protocol

This section details the rationale and the step-by-step protocol for developing the HPLC method.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A polar-endcapped or polar-embedded C18 column is recommended to enhance the retention of the polar analyte and to be stable in highly aqueous mobile phases. A typical dimension would be 4.6 x 150 mm with 3.5 or 5 µm particle size.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution in Mobile Phase A) Injection Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Aqueous Buffer & Organic) Mobile_Phase_Prep->Injection Separation Chromatographic Separation (Polar-endcapped C18) Injection->Separation Detection UV Detection (λ = 260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Report Reporting Quantification->Report

Caption: A schematic of the HPLC analysis workflow.

Detailed Protocol

Step 1: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the aqueous mobile phase (Mobile Phase A).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve it in Mobile Phase A to a concentration within the standard curve range. For formulated products, a suitable extraction or dissolution procedure will be required, followed by filtration through a 0.45 µm syringe filter.

Step 2: Chromatographic Conditions

The following conditions are a recommended starting point and should be optimized for your specific instrumentation and column.

ParameterRecommended ConditionRationale
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µmThe polar endcapping prevents phase collapse in highly aqueous mobile phases and provides better retention for polar analytes.[10][11]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0The acidic pH ensures that the piperazine moiety is protonated, which can aid in retention on some columns and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 5% B2-10 min: 5% to 40% B10-12 min: 40% to 5% B12-15 min: 5% B (re-equilibration)A gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.
Detection UV at 260 nmBased on the nicotinic acid chromophore. It is highly recommended to determine the lambda max using a PDA detector.

Method Validation Protocol

Method validation is crucial to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[9][12]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.The analyte peak should be well-resolved from any impurities or excipient peaks. Peak purity should be confirmed using a PDA detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be established based on the linearity data.
Accuracy The closeness of the test results to the true value.Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Six replicate injections of the 100% concentration standard. The Relative Standard Deviation (RSD) should be ≤ 2.0%.Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on the signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on the S/N of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
System Suitability Testing

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the working standard.

Logical Relationship Diagram for Method Development

MethodDevLogic cluster_choices Method Parameter Choices cluster_optimization Optimization & Validation Analyte_Props Analyte Properties Polarity: High pKa (piperazine): ~5.35, 9.73 UV Chromophore: Nicotinic Acid Column_Choice Column Selection Reversed-Phase Polar-endcapped C18 Analyte_Props->Column_Choice Mobile_Phase_Choice Mobile Phase Aqueous Buffer (pH 3.0) Acetonitrile Analyte_Props->Mobile_Phase_Choice Detection_Choice Detection UV at ~260 nm Analyte_Props->Detection_Choice Optimization Method Optimization (Gradient, Flow Rate) Column_Choice->Optimization Mobile_Phase_Choice->Optimization Detection_Choice->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Final_Method Robust HPLC Method Validation->Final_Method

Caption: The logical flow from analyte properties to a validated HPLC method.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound. By carefully considering the physicochemical properties of this polar molecule, a robust reversed-phase HPLC method with UV detection has been proposed. The detailed protocol for method development, along with a thorough validation plan based on ICH guidelines, will enable researchers and analytical scientists to confidently implement this method for routine analysis, ensuring the quality and consistency of their results. The principles and strategies outlined here can also be adapted for the analysis of other challenging polar pharmaceutical compounds.

References

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • LCGC International. (2019, November 1). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • LCGC International. (2010, April 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Al-Ghabsha, T. S., Al-Khayat, M. A., & Al-Jendeel, H. A. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(piperazin-1-yl)propan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. Retrieved from [Link]

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Application Note: Structural Confirmation of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural confirmation of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This application note is intended to serve as a practical resource for researchers in the pharmaceutical and chemical industries.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug development and chemical research, the precise structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This compound, a molecule of interest for its potential applications, requires unambiguous characterization to ensure its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for this purpose, offering detailed information about the molecular structure at the atomic level.[1][2] This application note details the systematic approach to confirming the structure of this compound through the application of ¹H and ¹³C NMR spectroscopy.

The dihydrochloride salt form of the molecule introduces specific considerations in NMR analysis, particularly concerning the chemical environment of the piperazine ring. The protonation of the nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons, a key feature that will be explored in the data interpretation section.[3][4]

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality NMR spectra, crucial for accurate structural interpretation. Each step is accompanied by an explanation of its rationale, ensuring a robust and reproducible methodology.

Materials and Instrumentation
  • Compound: this compound

  • Deuterated Solvent: Deuterium oxide (D₂O) is the solvent of choice due to the compound's salt form and high polarity.[5][6] D₂O also serves as the lock signal for the NMR spectrometer.[7]

  • NMR Tubes: High-quality 5 mm NMR tubes are essential for optimal performance.[8][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical to obtaining a high-resolution NMR spectrum. The presence of solid particles can distort the magnetic field homogeneity, leading to broad and poorly resolved signals.[10][11]

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.[11] Gentle vortexing may be required to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8] This ensures a homogenous sample.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a labeled 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent any contamination or solvent evaporation.

NMR Data Acquisition: Capturing the Molecular Signature

The following are general acquisition parameters. For specific instruments, refer to the standard operating procedures.[12][13][14][15]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.

  • Temperature: 298 K (25 °C).

Data Analysis and Interpretation: Deciphering the Spectrum

The acquired NMR spectra provide a detailed fingerprint of the this compound molecule. The following sections break down the expected signals and their assignments.

Molecular Structure and Atom Labeling

To facilitate the discussion of spectral assignments, the atoms of this compound are labeled as follows:

Caption: Labeled structure of this compound.

¹H NMR Spectrum: Proton Environments and Couplings

The ¹H NMR spectrum will display distinct signals for each set of chemically non-equivalent protons. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are key to assigning these signals.

Expected ¹H NMR Data:

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H5 (Pyridine)~8.2dd1HJ(H5-H4) ≈ 7-8, J(H5-H3) ≈ 2
H3 (Pyridine)~7.9dd1HJ(H3-H4) ≈ 4-5, J(H3-H5) ≈ 2
H4 (Pyridine)~7.1dd1HJ(H4-H5) ≈ 7-8, J(H4-H3) ≈ 4-5
O-CH₃ (Ester)~3.9s3H-
Piperazine CH₂~3.5t4HJ ≈ 5
Piperazine CH₂~3.3t4HJ ≈ 5
NH (Piperazine)Broads2H-

Rationale for Assignments:

  • Pyridine Protons (H3, H4, H5): These protons appear in the aromatic region (downfield) due to the deshielding effect of the aromatic ring current.[16] The specific chemical shifts and coupling patterns are characteristic of a 2,3-disubstituted pyridine ring. The coupling constants (J-values) provide information about the connectivity of these protons.[17][18] H5 is expected to be the most downfield due to the anisotropic effect of the adjacent ester group.

  • Ester Methyl Protons (O-CH₃): The singlet at around 3.9 ppm is characteristic of a methyl group attached to an ester oxygen.

  • Piperazine Protons: In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated. This causes a significant downfield shift of the adjacent methylene protons compared to the free base.[3][19] The two sets of methylene protons may appear as distinct triplets due to their different chemical environments, or as a single broad signal depending on the rate of conformational exchange. The triplet multiplicity arises from coupling to the adjacent CH₂ group.

  • NH Protons: The protons on the nitrogen atoms will likely appear as a broad signal due to rapid exchange with the D₂O solvent and quadrupole broadening from the nitrogen atom.[20]

¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data:

Signal AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester)~165
C2, C6 (Pyridine)~155-160
C4 (Pyridine)~140
C3, C5 (Pyridine)~115-125
O-CH₃ (Ester)~53
Piperazine CH₂~45-50

Rationale for Assignments:

  • Ester Carbonyl (C=O): The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents.[21][22][23][24] The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded.

  • Ester Methyl Carbon (O-CH₃): This carbon appears in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

  • Piperazine Carbons: Similar to the protons, the carbons of the protonated piperazine ring are shifted downfield compared to the free base.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation weigh Weigh Compound dissolve Dissolve in D2O weigh->dissolve filter Filter (if needed) dissolve->filter transfer Transfer to NMR Tube filter->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process_h1 Process 1H Spectrum (FT, Phasing, Baseline Correction) h1_nmr->process_h1 process_c13 Process 13C Spectrum (FT, Phasing, Baseline Correction) c13_nmr->process_c13 assign_h1 Assign 1H Signals (Chemical Shift, Integration, Multiplicity) process_h1->assign_h1 assign_c13 Assign 13C Signals (Chemical Shift) process_c13->assign_c13 compare Compare with Expected Data assign_h1->compare assign_c13->compare confirm Confirm Structure compare->confirm

Caption: Workflow for NMR-based structure confirmation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, and by careful analysis of the chemical shifts, integrations, and coupling patterns, researchers can confidently verify the identity and integrity of this compound. This application note serves as a practical guide to ensure the reliability and reproducibility of this essential analytical procedure.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-737. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-445. [Link]

  • University of Wisconsin-Madison. (n.d.). SOP data acquisition. R-NMR. Retrieved from [Link]

  • University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • The ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... Retrieved from [Link]

  • Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2122. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

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Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: Application Notes & Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of Serotonergic Neurotransmission

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a novel compound with a chemical structure suggestive of significant activity within the central nervous system (CNS). Its core components, a piperazine ring and a methyl nicotinate moiety, are prevalent in a wide array of neuropharmacologically active agents. The piperazine heterocycle is a key feature in many drugs targeting neurotransmitter systems, including those with anxiolytic, antipsychotic, and antidepressant properties.[1][2][3] Notably, arylpiperazine derivatives have demonstrated potent interactions with the serotonergic system, often exhibiting antidepressant-like activity.[4][5][6]

The nicotinic acid (niacin or vitamin B3) component, while essential for neuronal health and a precursor for vital coenzymes like NAD and NADP, in this context, likely serves as a scaffold influencing the compound's physicochemical properties and its interaction with biological targets.[7]

Given the structural precedents, it is hypothesized that this compound primarily functions as a modulator of the serotonin (5-HT) receptor system. This application note will, therefore, focus on its potential applications in neuroscience research through this lens, providing detailed protocols to investigate its mechanism of action and behavioral effects.

Hypothesized Mechanism of Action

Based on its structural similarity to known serotonergic agents, we propose that this compound interacts with one or more serotonin receptor subtypes. The piperazine moiety is a common pharmacophore for 5-HT₁A and 5-HT₂A/₂C receptors.[4][8] Depending on the specific substitutions, such compounds can act as agonists, partial agonists, or antagonists at these receptors, leading to a range of downstream effects on neuronal excitability and neurotransmitter release.[9][10]

The potential therapeutic implications of such a compound could span a variety of neurological and psychiatric disorders where the serotonergic system is implicated, including depression, anxiety, and cognitive dysfunction.[11][12]

PART 1: In Vitro Characterization

The initial step in evaluating a novel compound is to determine its direct molecular targets and cellular effects. The following protocols are designed to assess the affinity and functional activity of this compound at key serotonin receptors and to evaluate its general cytotoxicity in a neuronal context.

Application Note 1.1: Serotonin Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

Rationale: Radioligand receptor binding assays are a fundamental technique to identify and quantify the interaction of a compound with specific receptors.[13][14] By competing with a known radiolabeled ligand, the affinity of the test compound can be determined.

Protocol 1.1: Radioligand Competition Binding Assay

  • Preparation of Cell Membranes:

    • Use commercially available cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293-h5-HT₁A).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a constant concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A).

    • Add increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).

    • Incubate at room temperature for 60-90 minutes.

  • Detection and Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
Cell Lines HEK293 or CHO cells expressing human 5-HT₁A, 5-HT₂A, 5-HT₂C receptors
Radioligands [³H]-8-OH-DPAT (5-HT₁A), [³H]-Ketanserin (5-HT₂A), [³H]-Mesulergine (5-HT₂C)
Test Compound Conc. 10⁻¹⁰ M to 10⁻⁵ M
Incubation 60-90 minutes at 25°C
Data Analysis Non-linear regression (IC₅₀), Cheng-Prusoff equation (Ki)
Application Note 1.2: Functional Activity at Serotonin Receptors

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at serotonin receptors.

Rationale: Following binding affinity determination, it is crucial to assess the functional consequence of this binding. Assays measuring second messenger production (e.g., cAMP, IP₃) or ion channel activity can elucidate the compound's functional profile.[10][15]

Protocol 1.2: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Mobilization for Gq-coupled 5-HT₂A/₂C receptors)

  • Cell Preparation:

    • Plate cells expressing the receptor of interest (e.g., CHO-h5-HT₂A) in a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to confluence.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • To assess agonist activity, add increasing concentrations of this compound and monitor the change in fluorescence over time.

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes before adding a known agonist (e.g., serotonin) at its EC₅₀ concentration.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log of the compound concentration to determine the EC₅₀ and Emax values.

    • For antagonist activity, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀ value.


}

In Vitro Characterization Workflow

Application Note 1.3: Neuronal Cytotoxicity Assessment

Objective: To evaluate the potential neurotoxicity of this compound.

Rationale: It is essential to ensure that the observed effects of a compound are not due to general cellular toxicity.[16] Assays such as the MTT or LDH release assay provide a measure of cell viability and membrane integrity.

Protocol 1.3: MTT Assay in SH-SY5Y Neuroblastoma Cells

  • Cell Culture:

    • Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Optionally, differentiate the cells with retinoic acid to obtain a more neuron-like phenotype.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 24-48 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the CC₅₀ (the concentration that reduces cell viability by 50%).

PART 2: Ex Vivo and In Vivo Characterization

Following in vitro characterization, it is crucial to investigate the compound's effects in a more physiologically relevant context. Ex vivo preparations like synaptosomes and in vivo behavioral models provide insights into the compound's impact on neurotransmission and complex behaviors.

Application Note 2.1: Modulation of Neurotransmitter Release

Objective: To determine the effect of this compound on serotonin release from presynaptic terminals.

Rationale: Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model for studying presynaptic mechanisms.[17][18][19]

Protocol 2.1: Serotonin Release Assay from Rat Brain Synaptosomes

  • Synaptosome Preparation:

    • Isolate synaptosomes from the cortex or hippocampus of adult rats using a standard sucrose gradient centrifugation method.[20][21]

    • Resuspend the final synaptosomal pellet in a physiological buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with [³H]-serotonin to allow for its uptake into synaptic vesicles.

  • Release Assay:

    • Aliquot the radiolabeled synaptosomes into tubes.

    • Pre-incubate with this compound or vehicle control.

    • Stimulate neurotransmitter release by depolarization with a high concentration of KCl.

    • Terminate the release by rapid filtration or centrifugation.

  • Detection and Analysis:

    • Measure the amount of [³H]-serotonin released into the supernatant and remaining in the synaptosomes using a scintillation counter.

    • Express the release as a percentage of the total radioactivity.

    • Compare the release in the presence of the test compound to the vehicle control.


}

In Vivo Behavioral Workflow

Application Note 2.2: Electrophysiological Effects on Neuronal Activity

Objective: To investigate how this compound alters the electrical properties of neurons.

Rationale: Electrophysiological techniques, such as patch-clamp recording, provide a direct measure of a compound's effect on ion channel function and neuronal excitability.[9][22][23]

Protocol 2.2: Whole-Cell Patch-Clamp Recording in Cultured Neurons or Brain Slices

  • Preparation:

    • Use primary cultured hippocampal or cortical neurons, or acute brain slices from rodents.

    • Prepare the recording chamber with artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Identify a healthy neuron under a microscope.

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, firing rate).

  • Compound Application:

    • Perfuse the recording chamber with aCSF containing this compound.

    • Record changes in membrane potential, input resistance, and action potential firing.

    • To investigate the involvement of specific serotonin receptors, co-apply selective antagonists.

  • Data Analysis:

    • Analyze the electrophysiological recordings to quantify changes in neuronal properties before, during, and after compound application.

Application Note 2.3: In Vivo Behavioral Assessment

Objective: To evaluate the effects of this compound on complex behaviors relevant to psychiatric disorders, such as anxiety and depression.

Rationale: Animal models are indispensable for assessing the potential therapeutic efficacy of a novel compound. The forced swim test and elevated plus maze are widely used and validated models for screening antidepressant and anxiolytic-like activity, respectively.[24][25][26]

Protocol 2.3: Forced Swim Test (FST) in Mice

  • Animals:

    • Use male C57BL/6 or Swiss Webster mice.

    • House the animals under standard conditions with a 12-hour light/dark cycle.

  • Procedure:

    • On the test day, administer this compound, a positive control (e.g., fluoxetine), or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

    • Place each mouse individually in a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the session with a video camera.

  • Scoring and Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Compare the immobility time between the different treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

Behavioral Test Primary Measure Hypothesized Outcome
Forced Swim Test Immobility TimeDecrease
Elevated Plus Maze Time in Open ArmsIncrease
Novelty Suppressed Feeding Latency to FeedDecrease

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel modulator of the serotonergic system. The protocols outlined in this guide provide a comprehensive framework for its initial characterization in neuroscience research. Positive findings from these studies would warrant further investigation into its broader pharmacological profile, including its effects on other neurotransmitter systems, its pharmacokinetic properties, and its potential in more complex animal models of neurological and psychiatric disorders.

References

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Application Notes & Protocols: Investigating Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a small molecule whose potential in drug discovery remains largely unexplored in published literature. Its structure, however, presents a compelling starting point for investigation, combining two well-established pharmacophores: the piperazine ring and a methyl nicotinate moiety. The piperazine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS), as well as in agents with antimicrobial and anticancer properties.[1][2][3] The nicotinate portion, an ester of nicotinic acid, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are critical targets for conditions like Alzheimer's disease, schizophrenia, and inflammatory disorders.[4][5]

This guide provides a structured, hypothesis-driven framework for the initial characterization and evaluation of this compound. It is designed for researchers and drug development professionals seeking to systematically investigate novel chemical entities. We will proceed from fundamental physicochemical analysis to computational screening and detailed in vitro biological assays, establishing a comprehensive workflow to determine the compound's therapeutic potential. The protocols herein are designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

Compound Profile: this compound

A foundational step in any drug discovery program is the thorough characterization of the lead compound's chemical and physical properties.

PropertyValueSource
CAS Number 1185317-00-3[6][7]
Molecular Formula C₁₁H₁₇Cl₂N₃O₂[6][7]
Molecular Weight 294.18 g/mol [6][7]
Appearance Solid[6]
Purity Typically ≥95%[6]
Structure A piperazine ring linked at position 1 to the 2-position of a methyl nicotinate backbone. The dihydrochloride salt form enhances solubility and stability.

Part 1: Foundational Workflow - Physicochemical & Computational Profiling

Before committing to resource-intensive biological assays, a combination of experimental and computational methods can predict the compound's drug-like properties and refine our biological hypothesis. This initial screening is crucial for identifying potential liabilities early in the discovery process.[8][9]

Experimental Workflow: Initial Characterization

The following diagram outlines the essential first steps in evaluating a novel compound.

cluster_0 Physicochemical Profiling cluster_1 In Silico Assessment A Compound Acquisition (Purity & Identity Check via NMR/LC-MS) B Aqueous Solubility Assay (Kinetic & Thermodynamic) A->B E Target Prediction (Pharmacophore analysis, similarity search) A->E Input Structure C Chemical Stability Assay (PBS, pH gradients) B->C D LogP/LogD Determination (Lipophilicity) C->D G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->G Experimental Data for Model Validation F Molecular Docking (Hypothesized Target: nAChR) E->F F->G

Caption: Foundational workflow for new chemical entity (NCE) characterization.

Protocol 1.1: Aqueous Solubility Determination

Rationale: Poor aqueous solubility is a major cause of failure for drug candidates. Assessing both kinetic (dissolution rate) and thermodynamic (equilibrium) solubility is essential for designing appropriate formulations for subsequent assays and predicting oral bioavailability.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Kinetic Solubility (Nephelometry): a. In a 96-well plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. b. Add 2 µL of the 10 mM DMSO stock solution to the first well and perform a serial 2-fold dilution across the plate. c. Incubate the plate at room temperature for 2 hours with gentle shaking. d. Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is the kinetic solubility limit.

  • Thermodynamic Solubility (Shake-Flask Method): a. Add an excess amount of the solid compound to a vial containing PBS, pH 7.4. b. Agitate the vial at room temperature for 24 hours to ensure equilibrium is reached. c. Centrifuge the suspension to pellet the undissolved solid. d. Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated LC-MS/MS method.

Part 2: In Vitro Biological Evaluation - A Nicotinic Receptor-Focused Cascade

Based on the compound's structural motifs, the primary hypothesis is its activity as a modulator of nicotinic acetylcholine receptors (nAChRs). The following tiered screening cascade is designed to first confirm binding, then elucidate the functional consequence of that binding (e.g., activation, inhibition, or allosteric modulation), and finally, to precisely characterize its mechanism of action.[4][10]

In Vitro Screening Cascade

This workflow ensures that only compounds with confirmed target engagement and functional activity proceed to more complex and lower-throughput assays.

Start Test Compound: This compound Binding Protocol 2.1: Radioligand Binding Assay (Target: α7 and α4β2 nAChRs) Determines: Does it bind? (Ki) Start->Binding Function Protocol 2.2: High-Throughput Functional Screen (FLIPR Calcium Flux Assay) Determines: Is it an agonist, antagonist, or PAM? Binding->Function If Ki < 10 µM End Lead Candidate Profile Binding->End If no binding Mechanism Protocol 2.3: Electrophysiology (Patch-Clamp on Expressed Receptors) Determines: Detailed mechanism, potency (EC50/IC50) Function->Mechanism If functional activity confirmed Function->End If no functional activity Selectivity Selectivity Panel Screening (e.g., CEREP panel) Determines: Off-target activities Mechanism->Selectivity If potent & efficacious Selectivity->End

Caption: Tiered in vitro screening cascade for nAChR modulator discovery.

Protocol 2.1: Radioligand Binding Assay for nAChR Affinity

Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the nAChR binding site. It is the first step in confirming target engagement and determining binding affinity (Ki). We will test against the two most abundant CNS subtypes, α7 and α4β2.[11][12]

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing human α7-nAChR or α4β2-nAChR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Competition Binding Reaction: a. In a 96-well filter plate, add 50 µL of assay buffer, 25 µL of the appropriate radioligand ([¹²⁵I]α-Bungarotoxin for α7, [³H]Epibatidine for α4β2) at a final concentration near its Kd. b. Add 25 µL of this compound at various concentrations (e.g., from 1 nM to 100 µM). c. To initiate the reaction, add 100 µL of the cell membrane preparation (5-10 µg protein/well). d. Include control wells for total binding (vehicle only) and non-specific binding (excess of a known unlabeled ligand, e.g., nicotine or epibatidine).

  • Incubation & Filtration: Incubate the plate for 2-3 hours at room temperature. After incubation, rapidly harvest the membranes onto a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection & Analysis: a. Dry the filter plate and add scintillation cocktail to each well. b. Count the radioactivity in a microplate scintillation counter. c. Calculate the percentage of specific binding at each concentration of the test compound. d. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. e. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: FLIPR-Based Calcium Flux Assay for Functional Activity

Rationale: Many nAChRs are calcium-permeable ion channels. This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium upon receptor activation. It is a high-throughput method to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks agonist activation), or a positive allosteric modulator (PAM - enhances agonist activation).[10]

Methodology:

  • Cell Culture and Plating: Culture a cell line stably expressing the nAChR subtype of interest (e.g., GH4C1 cells expressing rat α7 nAChR) and plate them in black-walled, clear-bottom 96- or 384-well plates 24 hours before the assay.[10]

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C.

  • Assay Procedure on FLIPR (Fluorometric Imaging Plate Reader): a. Wash the cells with assay buffer to remove excess dye. b. Place the cell plate into the FLIPR instrument. c. Agonist Mode: Add this compound at varying concentrations and measure the fluorescent signal over time. An increase in fluorescence indicates agonist activity. d. Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a known nAChR agonist (e.g., nicotine) at its EC₅₀ concentration and measure the fluorescent signal. A reduction in the agonist-induced signal indicates antagonist activity. e. PAM Mode: Pre-incubate the cells with the test compound. Then, add a sub-maximal concentration (e.g., EC₂₀) of an agonist. An enhancement of the agonist-induced signal indicates PAM activity.[4]

  • Data Analysis: For each mode, plot the peak fluorescent response against the compound concentration. Calculate the EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists) using a sigmoidal dose-response curve fit.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Should this compound demonstrate promising activity in the initial screens, the next phase involves synthesizing analogs to explore the structure-activity relationship (SAR). The goal is to improve potency, selectivity, and pharmacokinetic properties.[1][13]

Key Modification Points for SAR Exploration

The structure offers three primary points for chemical modification to probe the SAR and optimize for desired properties.

a lab_a Point 1: Piperazine N4-Position - Add diverse substituents to probe for  additional binding pockets. - Modulate basicity and polarity. a->lab_a b lab_b Point 2: Nicotinate Ring - Introduce substituents (e.g., halogens, methyl)  to alter electronics and explore steric tolerance. b->lab_b c lab_c Point 3: Methyl Ester - Convert to other esters, amides, or carboxylic acid  to modify metabolic stability and solubility. c->lab_c

Caption: Key structural points for SAR optimization.

Rationale for Modifications:

  • Piperazine N4-Position: This is the most common site for modification in piperazine-containing drugs.[3] Adding alkyl, aryl, or heterocyclic groups can dramatically impact target affinity, selectivity, and properties like CNS penetration.[14]

  • Nicotinate Ring: Substitution on the pyridine ring can influence the molecule's electronic properties and provide vectors for interacting with specific amino acid residues in the binding pocket.

  • Methyl Ester: Esters are often susceptible to hydrolysis by esterases in vivo. Converting the methyl ester to other functional groups like amides can improve metabolic stability and introduce new hydrogen bonding opportunities.

By systematically synthesizing and testing analogs based on these modifications, a robust SAR profile can be developed, guiding the project toward a clinical candidate with an optimized balance of potency, selectivity, and drug-like properties.

References

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Application Notes & Protocols: Establishing Dosage and Administration of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust dosage and administration protocol for the novel compound, Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, in rodent models. Given the absence of published preclinical data for this specific molecule, this guide emphasizes a systematic, first-principles approach. It details protocols for physicochemical characterization, formulation development, dose-range finding, and standard administration routes. Furthermore, it outlines a foundational pharmacokinetic study design to generate the initial in vivo data essential for advancing a novel chemical entity through the preclinical pipeline.

Part 1: Introduction and Preliminary Considerations

This compound is a novel chemical entity. As of this publication, no public domain data on its pharmacology, pharmacokinetics, or toxicology in animal models is available. Therefore, the initial in vivo studies must be approached as an investigation into its fundamental properties.

The dihydrochloride salt form of this molecule suggests high aqueous solubility, a favorable characteristic for in vivo formulation.[1][2] Piperazine dihydrochloride salts are known to be highly soluble in water, which is the preferred starting point for vehicle selection.[1] The primary goals of the initial studies should be to:

  • Develop a safe and reproducible formulation.

  • Determine the maximum tolerated dose (MTD) and observe any acute toxicities.

  • Establish a preliminary pharmacokinetic (PK) profile.

This guide provides the foundational protocols to achieve these objectives, ensuring scientific rigor and adherence to animal welfare guidelines.

Part 2: Formulation Development

The first critical step is to develop a stable and administrable formulation. A solution is the preferred dosage form for initial pharmacokinetic studies as it ensures accurate dosing and is suitable for multiple administration routes.[3]

Vehicle Selection and Solubility Assessment

Given the dihydrochloride salt nature of the compound, aqueous vehicles should be prioritized.

Recommended Starting Vehicles:

  • Sterile Water for Injection

  • 0.9% Sodium Chloride Injection (Normal Saline)

  • Phosphate-Buffered Saline (PBS)

Protocol 1: Small-Scale Solubility Assessment

  • Objective: To determine the approximate solubility of this compound in common aqueous vehicles.

  • Materials:

    • This compound powder

    • Sterile Water for Injection, USP

    • 0.9% Sodium Chloride Injection, USP

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Calibrated analytical balance

    • 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Benchtop centrifuge

  • Procedure:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes for each vehicle.

    • Add the first vehicle (e.g., Sterile Water) in small, precise increments (e.g., 50 µL).

    • After each addition, vortex the tube vigorously for 30-60 seconds.

    • Visually inspect for complete dissolution.

    • If the compound dissolves, continue adding the vehicle in increments to determine the saturation point.

    • If the compound does not fully dissolve after adding a substantial volume (e.g., 1 mL), centrifuge the tube at >10,000 x g for 5 minutes.

    • Analyze the supernatant using a suitable method (e.g., HPLC-UV) to quantify the solubility.

    • Repeat for all selected vehicles.

Dosing Solution Preparation

For parenteral routes (IV, IP, SC), the final formulation must be sterile and have a pH that is well-tolerated.[4] The recommended pH range for most routes is between 4.5 and 8.0.[5][6]

Protocol 2: Preparation of a Sterile Aqueous Dosing Solution

  • Objective: To prepare a sterile, injectable solution of the test compound at a desired concentration.

  • Materials:

    • Test compound

    • Selected sterile aqueous vehicle (e.g., 0.9% NaCl)

    • Sterile, sealed vials

    • Calibrated balance and weigh boats

    • Sterile volumetric flasks

    • Sterile disposable syringes

    • Sterile 0.22 µm syringe filters (ensure filter compatibility with the compound)

    • pH meter or pH strips

    • Sterile 0.1 N NaOH and 0.1 N HCl for pH adjustment (if necessary)

  • Procedure (performed in a laminar flow hood using aseptic technique):

    • Calculate the required mass of the compound based on the desired concentration and final volume. For example, to make 10 mL of a 1 mg/mL solution, weigh out 10 mg of the compound.

    • Aseptically transfer the weighed compound into a sterile volumetric flask.

    • Add approximately 75% of the final volume of the sterile vehicle.

    • Mix gently by swirling or using a sterile magnetic stir bar until the compound is fully dissolved.

    • Check the pH of the solution. If it falls outside the acceptable range (pH 4.5-8.0), adjust dropwise with sterile 0.1 N NaOH or 0.1 N HCl.[7] Record the final pH.

    • Add the vehicle to the final target volume (QS).

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a final sterile, sealed vial. This step ensures the sterility of the final product.[4]

    • Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions.

    • It is recommended to prepare fresh formulations right before use to minimize instability.[3]

Part 3: Dose Administration in Rodent Models

The selection of the administration route depends on the study's objective. Oral (PO) administration is common for assessing oral bioavailability, while intravenous (IV) administration provides 100% bioavailability and is a standard for initial PK studies.[3][5]

General Guidelines
  • Animal Handling: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Volume: The volume administered should be minimized and based on the animal's body weight.[6] See Table 1 for recommended volumes.

  • Needle Size: Use the smallest gauge needle appropriate for the substance and injection volume to minimize tissue trauma.[6]

Table 1: Recommended Maximum Dosing Volumes in Rodents

Route of Administration Mouse (mL/kg) Rat (mL/kg)
Oral (PO) Gavage 10 10
Intravenous (IV) 5 5
Intraperitoneal (IP) 10 10
Subcutaneous (SC) 10 5

(Data synthesized from multiple sources.[5][6][7])

Administration Protocols

Protocol 3: Oral Gavage (PO) Administration

  • Objective: To accurately administer a liquid formulation directly into the stomach.

  • Procedure:

    • Weigh the animal to determine the correct dosing volume.

    • Select an appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats). The length should be from the tip of the nose to the last rib.

    • Gently restrain the animal, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Administer the dose smoothly.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 4: Intravenous (IV) Injection via Lateral Tail Vein

  • Objective: To administer a sterile formulation directly into the systemic circulation.

  • Procedure:

    • Place the rodent in a suitable restrainer.

    • Warm the tail using a heat lamp or warm water to induce vasodilation, making the lateral veins more visible.[8]

    • Wipe the tail with 70% isopropyl alcohol.

    • Using a small gauge needle (e.g., 27-30G for mice), insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Once in the vein, you may see a small flash of blood in the needle hub.

    • Inject the solution slowly. If significant resistance is met or a bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Protocol 5: Intraperitoneal (IP) Injection

  • Objective: To administer a substance into the peritoneal cavity.

  • Procedure:

    • Restrain the rodent and tilt it slightly head-down to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle (e.g., 25-27G) at a 30-45 degree angle.

    • Aspirate briefly to ensure the needle has not entered the bladder or intestines (no urine or intestinal contents should be seen).

    • Inject the dose smoothly and withdraw the needle.

Part 4: In Vivo Study Designs

Dose-Range Finding (Acute Tolerability) Study

The initial in vivo study should be a dose-range finding study to determine the MTD. This involves administering single, escalating doses of the compound to small groups of animals.

Protocol 6: Single-Dose Escalation MTD Study

  • Objective: To identify the highest dose that does not cause mortality or serious adverse effects.

  • Study Design:

    • Species: Mouse or Rat (select one for initial screening).

    • Animals: Use a small number of animals per group (e.g., n=2-3 per sex per group).

    • Dose Levels: Start with a low dose (e.g., 1-10 mg/kg). Escalate doses in subsequent groups (e.g., 30, 100, 300 mg/kg) based on the results from the previous group. A 72-hour interval between dosing cohorts is common for oral studies.[9]

    • Route: Choose the intended clinical route or a route that ensures systemic exposure (e.g., IP or PO).

  • Procedure:

    • Dose each group of animals with the selected dose.

    • Observe animals continuously for the first hour, then periodically for up to 72 hours or longer.

    • Record Clinical Observations:

      • Changes in posture, activity, breathing.

      • Signs of neurological effects (e.g., tremors, convulsions).

      • Changes in skin, fur, or eye appearance.

      • Body weight changes.

    • Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% loss in body weight and no mortality or signs of severe distress.

Preliminary Pharmacokinetic (PK) Study

Once a tolerated dose range is established, a preliminary PK study can be conducted.

Diagram 1: Workflow for Establishing a Rodent Dosing Protocol

G cluster_0 Formulation Development cluster_1 In Vivo Execution Solubility Protocol 1: Solubility Assessment (Water, Saline, PBS) Prep Protocol 2: Prepare Sterile Dosing Solution Solubility->Prep QC Check pH (4.5-8.0) & Sterility (0.22µm filter) Prep->QC MTD Protocol 6: Dose-Range Finding (MTD Study) QC->MTD Use Validated Formulation PK Preliminary PK Study (at tolerated doses) MTD->PK Route Select Admin Route (PO, IV, IP, SC) MTD->Route Select Dose(s) below MTD Result Initial In Vivo Data: - Tolerability - PK Profile (AUC, Cmax) PK->Result Route->PK

Caption: Workflow for developing a rodent dosing protocol.

Protocol 7: Preliminary Pharmacokinetic Study Design

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

  • Study Design:

    • Species: Rat (preferred due to larger blood volume allowing for serial sampling).

    • Animals: n=3-4 per group.

    • Dose Level: Select one or two well-tolerated doses from the MTD study (e.g., MTD/10 and MTD/3).

    • Administration Route: IV and PO groups are recommended to assess both systemic clearance and oral bioavailability.

    • Blood Sampling (Serial Sampling from a single animal):

      • Route: Saphenous or jugular vein (if cannulated).

      • Time Points (example):

        • IV group: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

        • PO group: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hours.

    • Sample Collection: Collect blood (e.g., ~100-200 µL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Procedure:

    • Dose animals as per the selected route.

    • At each time point, collect blood samples.

    • Process blood immediately by centrifuging at 4°C to separate plasma.

    • Transfer plasma to labeled cryovials and store at -80°C until bioanalysis.

    • Analyze plasma samples using a validated LC-MS/MS method to determine drug concentration.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Part 5: Data Interpretation and Next Steps

The data generated from these initial studies will be foundational. The MTD study provides a safety margin for designing future efficacy and toxicology studies. The preliminary PK data will inform dose selection and frequency for these subsequent studies and may guide formulation optimization efforts if bioavailability is poor.

Diagram 2: Decision Tree for Route of Administration

G Start Study Objective? Q_Bioavailability Assess Oral Bioavailability? Start->Q_Bioavailability G_PO_IV Groups: PO and IV (Compare AUCpo vs AUCiv) Q_Bioavailability->G_PO_IV Yes Q_Systemic Direct & Rapid Systemic Exposure? Q_Bioavailability->Q_Systemic No G_IV Route: Intravenous (IV) (100% Bioavailability) Q_Systemic->G_IV Yes Q_Sustained Sustained Release Effect Desired? Q_Systemic->Q_Sustained No G_SC Route: Subcutaneous (SC) (Forms depot, slower absorption) Q_Sustained->G_SC Yes G_IP Route: Intraperitoneal (IP) (Rapid absorption, some first-pass) Q_Sustained->G_IP No / General Systemic

Caption: Decision tree for selecting a route of administration.

Part 6: Conclusion

The successful in vivo evaluation of a novel compound like this compound hinges on a systematic and meticulous approach. By first establishing a robust formulation and then carefully determining the tolerability and pharmacokinetic profile, researchers can build the confidence needed to advance the compound to more complex efficacy and safety models. The protocols and guidelines presented here provide a comprehensive framework for this critical first phase of in vivo research.

References

  • Healing, G., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Available at: [Link]

  • Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. Available at: [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Available at: [Link]

  • Ruparelia, K. C., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. Available at: [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Available at: [Link]

  • Zhang, M., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Available at: [Link]

  • Kumar, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]

  • Gad, S. C. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Babu, R. J., & Day, G. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the Royal Society of Medicine. Available at: [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Roy, T., et al. (2025). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Compounding Sterile Preparations, 4th Edition Chapter 4. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

  • Freeman, K. B., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • ChemWhat. (n.d.). 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. Available at: [Link]

  • Google Patents. (2021). Novel hydrochloride salt forms of a sulfonamide structured kinase inhibitor.
  • PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Available at: [Link]

  • University of South Florida Health. (2016). PREPARING INJECTABLE MEDICATIONS. Available at: [Link]

  • Institute for Safe Medication Practices (ISMP). (2022). 2022 ISMP Guidelines for Sterile Compounding and the Safe Use of Sterile Compounding Technology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate is primarily achieved through the coupling of Methyl 2-chloronicotinate and piperazine. The two most common and effective strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig Amination. The choice between them depends on the desired scale, cost considerations, and the reactivity of the specific substrates. This guide will address common challenges for both pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction shows low or no conversion of Methyl 2-chloronicotinate. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent quality. The troubleshooting approach depends on the synthetic route you have chosen.

For a Nucleophilic Aromatic Substitution (SNAr) Reaction: The SNAr pathway relies on the electron-deficient nature of the pyridine ring, which is activated by the ring nitrogen and the C3-ester group, making the C2 position susceptible to nucleophilic attack by piperazine.[1][2]

  • Insufficient Thermal Energy: SNAr reactions often require significant heat to overcome the activation energy barrier. If you are running the reaction at room temperature or slightly elevated temperatures with minimal success, a lack of thermal energy is the most probable cause.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Reactions in solvents like DMF or DMSO can often be heated to 80-120 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

  • Incorrect Solvent Choice: Solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[3]

    • Solution: Use polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are effective at solvating the charged intermediate and accelerating the reaction. Avoid non-polar solvents like toluene or hexane, and be cautious with protic solvents like ethanol, which can interfere with the nucleophile.

  • Inappropriate Base: A base is required to neutralize the HCl generated in situ. If the HCl is not scavenged, it will protonate the piperazine nucleophile, rendering it inactive.

    • Solution: Employ a mild inorganic base like K₂CO₃ or Cs₂CO₃. Triethylamine (TEA) can also be used. Stronger bases like NaOH or KOH could potentially lead to the hydrolysis of the methyl ester, especially at elevated temperatures.[4]

For a Buchwald-Hartwig Amination: This Pd-catalyzed cross-coupling is an excellent alternative, especially when SNAr conditions fail or for achieving higher yields under milder conditions.[5][6]

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. The reaction is also highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and halt the catalytic cycle.[7]

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use. Consider using a Pd(0) source directly, such as Pd₂(dba)₃.

  • Ligand Selection/Degradation: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For coupling with a secondary amine like piperazine, bidentate phosphine ligands such as Xantphos or BINAP are often effective.[5] Ensure the ligand is not degraded; store it under an inert atmosphere and away from light.

  • Incorrect Base: Buchwald-Hartwig reactions require a specific type of base that is strong enough to deprotonate the amine but does not interfere with the catalyst.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice for these reactions. Other options include K₃PO₄ or LHMDS. Simple carbonate bases are often not strong enough for this catalytic system.[7]

Issue 2: Formation of Side Products and Impurities

Q2: My LC-MS analysis shows a major byproduct with approximately double the mass of my desired product. What is this impurity and how can I prevent its formation?

A2: This high-molecular-weight impurity is almost certainly the di-substituted piperazine byproduct, where a second molecule of Methyl 2-chloronicotinate has reacted with the N4 nitrogen of your desired product.

  • Underlying Cause: Piperazine has two reactive secondary amine centers (N1 and N4). Once the first substitution occurs to form your product, the remaining nitrogen is still nucleophilic and can compete with piperazine for the remaining Methyl 2-chloronicotinate.

  • Primary Solution: The most effective way to suppress this di-substitution is to use Le Châtelier's principle to your advantage. By using a significant excess of the piperazine nucleophile, you increase the probability that a molecule of Methyl 2-chloronicotinate will react with a fresh piperazine molecule rather than the already-substituted product.

    • Recommendation: Employ a 5 to 10-fold molar excess of piperazine relative to Methyl 2-chloronicotinate. This is a common strategy in industrial syntheses involving piperazine to ensure mono-substitution.[8] The unreacted piperazine, being highly polar and basic, can be easily removed during aqueous workup.

G cluster_desired Desired Mono-Substitution Pathway cluster_side Undesired Di-Substitution Pathway start_A Methyl 2-chloronicotinate prod_A Methyl 2-(piperazin-1-yl)nicotinate start_A->prod_A Reaction at N1 pip_A Piperazine (Excess) pip_A->prod_A start_B Methyl 2-chloronicotinate prod_B Di-substituted Byproduct start_B->prod_B Reaction at N4 prod_A_side Methyl 2-(piperazin-1-yl)nicotinate prod_A_side->prod_B caption Fig 1. Competing reaction pathways.

Caption: Fig 1. Competing reaction pathways.

Issue 3: Purification Challenges

Q3: I am struggling with the column chromatography of the crude product. It streaks badly on the silica gel, and I get poor separation. What are my options?

A3: This is a classic problem when purifying basic compounds like piperazine derivatives on acidic silica gel.[9] The amine groups interact strongly with the silanol groups on the stationary phase, leading to tailing and poor resolution.

  • Option 1: Modify Chromatographic Conditions:

    • Solution: Add a competing base to your mobile phase to occupy the acidic sites on the silica gel. A common practice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., Dichloromethane/Methanol/TEA). This will significantly improve the peak shape and separation.

  • Option 2: Acid-Base Extraction:

    • Solution: Utilize the basicity of your product for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH >10 and extract your purified free base back into an organic solvent.

  • Option 3: Bypass Chromatography via Salt Formation:

    • Solution: If your primary impurities are non-basic, you can often achieve excellent purity by directly forming the dihydrochloride salt. After a simple aqueous workup to remove excess piperazine, dissolve the crude free base in a suitable solvent (like isopropanol or ethanol) and add a solution of HCl. The this compound will often precipitate as a crystalline solid, which can be isolated by filtration and washed.[10]

Issue 4: Final Product Isolation

Q4: My final dihydrochloride salt is a sticky oil or refuses to crystallize. How can I isolate a solid, manageable product?

A4: The inability of an amine salt to crystallize is a common frustration, often due to impurities or residual solvent.[10]

  • Purity of the Free Base: The most critical factor for successful salt crystallization is the purity of the free base. Oily impurities can act as "crystallization inhibitors."

    • Solution: Ensure the free base is as pure as possible before attempting salt formation. If necessary, perform one of the purification steps outlined in Q3.

  • Solvent Choice: The choice of solvent for both dissolving the free base and for the HCl solution is crucial.

    • Solution: Isopropanol (IPA), ethanol, and methanol are good starting points. Sometimes, adding a co-solvent in which the salt is less soluble, like MTBE or diethyl ether, can induce precipitation. Perform small-scale solvent screening to find the optimal system.

  • Trituration: If you obtain an oil, it can often be solidified through trituration.

    • Solution: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or ethyl acetate). Vigorously stir or sonicate the oily product with this solvent. This can wash away impurities and induce nucleation, resulting in a solid powder.

Optimized Experimental Protocols

The following protocols provide a robust starting point for your synthesis.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloronicotinate (1.0 eq), piperazine (8.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF, approx. 5-10 mL per gram of Methyl 2-chloronicotinate).

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Wash: Combine the organic layers and wash with water (to remove DMF and excess piperazine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, Methyl 2-(piperazin-1-yl)nicotinate.

Protocol 2: Purification and Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base obtained from the workup in a minimal amount of isopropanol (IPA).

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or a 4M solution of HCl in 1,4-dioxane (2.2 eq) dropwise. A precipitate should form.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold IPA and then with diethyl ether. Dry the solid under high vacuum to obtain this compound as a white to off-white solid.

Data Summary Tables

For ease of comparison, the key parameters for the SNAr approach are summarized below.

Table 1: Comparison of SNAr Reaction Parameters

Parameter Option 1 Option 2 Option 3 Rationale
Solvent DMF DMSO Acetonitrile Polar aprotic solvents stabilize the charged reaction intermediate.
Base K₂CO₃ Cs₂CO₃ Triethylamine (TEA) A base is required to neutralize the generated HCl. Carbonates are often preferred for ease of removal.

| Temperature | 80 - 100 °C | 100 - 120 °C | Reflux (~82 °C) | Higher temperatures accelerate the reaction but may increase side product formation. |

Troubleshooting Workflow

Use the following diagram to systematically troubleshoot common issues in your synthesis.

G start Start Synthesis check_yield Low Yield or No Conversion? start->check_yield check_sm Check Starting Material Purity check_yield->check_sm Yes check_purity Impure Product? check_yield->check_purity No check_conditions Review Reaction Conditions check_sm->check_conditions adjust_temp Increase Temperature check_conditions->adjust_temp change_solvent Switch to Polar Aprotic (DMF/DMSO) adjust_temp->change_solvent change_base Verify Base Strength/Type change_solvent->change_base consider_bh Consider Buchwald-Hartwig Route change_base->consider_bh end_product Pure Product Obtained consider_bh->end_product check_di_sub Di-substitution Byproduct Present? check_purity->check_di_sub Yes check_purity->end_product No increase_pip Increase Piperazine Excess (5-10 eq) check_di_sub->increase_pip Yes purify Purification Strategy check_di_sub->purify No increase_pip->purify chromatography Column Chromatography (add TEA) purify->chromatography extraction Acid-Base Extraction purify->extraction salt_recryst Direct Salt Formation & Recrystallization purify->salt_recryst chromatography->end_product extraction->end_product salt_recryst->end_product

Caption: Fig 2. A logical workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025).
  • PrepChem.com.
  • ChemicalBook.
  • Wikipedia.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • ACS GCI Pharmaceutical Roundtable. SNAr Reaction in Other Common Molecular Solvents.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • BenchChem.
  • Chem-Impex.
  • BenchChem.
  • BLD Pharm. 1185317-00-3|Methyl 2-(piperazin-1-yl)
  • CymitQuimica. Methyl 2-(piperazin-1-yl)
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

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Technical Support Center: Synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will delve into the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed protocols to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient pathway is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) reaction between Methyl 2-chloronicotinate and piperazine to form the free base, Methyl 2-(piperazin-1-yl)nicotinate. This is followed by the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Salt Formation SM1 Methyl 2-chloronicotinate Intermediate Methyl 2-(piperazin-1-yl)nicotinate (Free Base) SM1->Intermediate Nucleophilic Aromatic Substitution SM2 Piperazine SM2->Intermediate Nucleophilic Aromatic Substitution Product Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride Intermediate->Product Acid-Base Reaction Reagent Hydrochloric Acid (HCl) Reagent->Product Acid-Base Reaction

Caption: General two-step synthesis workflow.

Q2: Why is an excess of piperazine typically used in the first step?

Using an excess of piperazine (typically 2 to 5 equivalents) serves two critical purposes. First, it acts as both a nucleophile and a base to quench the HCl generated during the reaction, eliminating the need for an additional external base. Second, and more importantly, the large excess drives the reaction equilibrium towards the mono-substituted product and statistically minimizes the formation of the di-substituted by-product, where a single molecule of Methyl 2-chloronicotinate reacts with both nitrogen atoms of two different piperazine molecules.

Q3: What are the critical quality attributes for the starting materials?
  • Methyl 2-chloronicotinate: Purity is paramount. The presence of positional isomers, such as Methyl 6-chloronicotinate, can lead to impurities that are difficult to separate from the final product.[1] It should be a pale yellow liquid or solid and should be verified by ¹H NMR or GC-MS before use.[2][3]

  • Piperazine: Anhydrous piperazine is preferred. The presence of water can affect the reaction kinetics and the solubility of reactants. Piperazine can absorb atmospheric CO₂ and water, so it should be stored in a tightly sealed container under an inert atmosphere.

Q4: What safety precautions are necessary for this synthesis?
  • Methyl 2-chloronicotinate: This compound is an irritant, particularly to the eyes.[2][4] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Anhydrous piperazine can be a flammable solid. Handle with appropriate PPE in a well-ventilated area.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. All work involving the addition of HCl for salt formation must be conducted in a fume hood.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Methyl 2-chloronicotinate
Potential Cause Diagnostic Check Recommended Solution
Insufficient Reaction Temperature Monitor the internal reaction temperature. Check TLC or HPLC for the presence of starting material after several hours.Gradually increase the reaction temperature. A typical range is 80-120 °C, depending on the solvent. Ensure efficient stirring.
Poor Quality of Piperazine Check the appearance of the piperazine. If it is clumpy or discolored, it may have absorbed water or CO₂.Use fresh, anhydrous piperazine. If necessary, purify the piperazine by recrystallization or distillation.[5]
Inappropriate Solvent Ensure the chosen solvent (e.g., ethanol, toluene, DMF) can dissolve the reactants and is suitable for the reaction temperature.Switch to a higher-boiling polar aprotic solvent like DMF or NMP to facilitate the SNAr reaction, which often benefits from higher temperatures.
Problem 2: Formation of Significant By-products
Potential Cause Diagnostic Check Recommended Solution
Di-substitution By-product Analyze the crude reaction mixture by LC-MS. Look for a mass corresponding to the di-substituted species.Increase the molar excess of piperazine to 4-5 equivalents. This statistically favors mono-substitution.
Hydrolysis of the Ester Check LC-MS for a mass corresponding to 2-(piperazin-1-yl)nicotinic acid. This is more likely if aqueous work-up conditions are harsh (strong base/acid) or if the reaction is run in the presence of water for extended periods at high temperatures.Ensure anhydrous reaction conditions. During work-up, use mild basic conditions (e.g., saturated NaHCO₃ solution) and avoid prolonged exposure. The hydrolysis product is a common impurity.[6]
Problem 3: Difficulty in Product Isolation and Purification

| Potential Cause | Diagnostic Check | Recommended Solution | | :--- | :--- | | Removing Excess Piperazine | The high boiling point of piperazine makes it difficult to remove under vacuum. Its basicity can complicate chromatographic purification. | After reaction completion, concentrate the mixture. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with water or brine. This will extract the highly water-soluble piperazine into the aqueous layer. | | Product "Oiling Out" During Salt Formation | The dihydrochloride salt fails to precipitate as a solid and forms a viscous oil upon addition of HCl. | Change the precipitation solvent. A common choice is isopropanol (IPA) or a mixture of methanol and diethyl ether. Add the HCl solution slowly at a low temperature (0-5 °C) with vigorous stirring. Seeding with a small crystal of pure product can induce crystallization. | | Final Product is Gummy or Off-Color | The isolated salt is not a free-flowing powder, indicating the presence of impurities or residual solvent. | Ensure the free base is thoroughly purified before salt formation. Column chromatography of the free base can be effective. After precipitation, wash the solid salt with a cold, non-polar solvent (e.g., diethyl ether, acetone) to remove soluble impurities and dry thoroughly under high vacuum. |

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Analyze Crude Reaction (TLC, LC-MS) Start->Check_Reaction SM_Present Starting Material Remains? Check_Reaction->SM_Present Byproduct By-products Detected? SM_Present->Byproduct No Action_Temp Increase Temp/Time Check Reagent Quality SM_Present->Action_Temp Yes Action_Stoich Increase Piperazine Equivalents Byproduct->Action_Stoich Yes Purification_Issue Purification Problem (Work-up / Salt Formation) Byproduct->Purification_Issue No Check_Freebase Purify Free Base Before Salt Formation Purification_Issue->Check_Freebase Action_Solvent Optimize Crystallization Solvent & Temperature Check_Freebase->Action_Solvent

Caption: A logical flow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(piperazin-1-yl)nicotinate (Free Base)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (3.0 equivalents). Place the flask under a nitrogen atmosphere.

  • Reagent Addition: Add a suitable solvent (e.g., absolute ethanol, 5 mL per gram of piperazine). Begin stirring and add Methyl 2-chloronicotinate (1.0 equivalent) dropwise to the solution.[1][7]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (10 volumes).

    • Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes) to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base as an oil or solid.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH).

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the purified free base (1.0 equivalent) in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or methanol.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrochloric acid (2.1 equivalents, e.g., 4M HCl in dioxane or concentrated HCl) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes after the addition is complete to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by cold diethyl ether, to facilitate drying.

  • Drying: Dry the product under high vacuum at 40-50 °C to a constant weight to afford this compound as a white to off-white solid.

References

  • PrepChem.com. Synthesis of methyl 2-chloronicotinate. Available from: [Link]

  • ChemBK. methyl 2-chloronicotinate. Available from: [Link]

  • Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available from: [Link]

  • Google Patents. KR20120054642A - Synthesis of a neurostimulative piperazine.
  • PubChem. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. Available from: [Link]

  • Google Patents. US2919275A - Purification of piperazine.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and product purity.

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide delves into the mechanistic principles of this reaction and provides practical, field-tested advice to overcome common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors affecting the success of the SNAr reaction between Methyl 2-chloronicotinate and piperazine?

A1: Low yield in this SNAr reaction is a common issue that can typically be traced back to one of several key areas. The reaction involves the attack of a nucleophile (piperazine) on an electron-deficient aromatic ring (methyl 2-chloronicotinate), proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Optimizing the conditions that favor the formation and stabilization of this complex is critical.

Troubleshooting Guide for Low Yield:

Potential Cause Scientific Rationale Recommended Action
Insufficient Reaction Temperature The SNAr reaction has an activation energy barrier that must be overcome. Insufficient thermal energy can lead to slow or incomplete reactions.Gradually increase the reaction temperature in increments of 10-20 °C (e.g., from 80 °C to 100-120 °C) while monitoring the reaction progress by TLC or LC-MS.[1][3]
Inappropriate Solvent Choice Polar aprotic solvents (e.g., DMSO, DMF, NMP) are crucial. They solvate the cation of the base, leaving the anion more reactive, and can stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.[1][4]Ensure you are using a dry, polar aprotic solvent such as DMSO or DMF. These solvents are superior for SNAr reactions compared to protic or non-polar solvents.[4]
Suboptimal Base A base is often required to deprotonate the piperazine, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. The strength and solubility of the base can impact the reaction rate.Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Cesium carbonate is often highly effective due to its high solubility and the "cesium effect," though it is more expensive.[5]
Poor Nucleophile Reactivity While piperazine is a good nucleophile, its reactivity can be hampered if it is protonated or if the reaction conditions are not optimal.Ensure the piperazine is not fully protonated before addition. If using piperazine salts, an adequate amount of base is critical. Using a large excess of piperazine can also drive the reaction forward.

G start Low Yield Observed check_temp Is Reaction Temperature Optimal? (e.g., 80-120°C) start->check_temp check_solvent Is a Polar Aprotic Solvent Used? (DMSO, DMF) check_temp->check_solvent No increase_temp Action: Increase Temperature (Monitor by TLC/LC-MS) check_temp->increase_temp Yes check_base Is the Base Appropriate? (e.g., K2CO3, Cs2CO3) check_solvent->check_base No change_solvent Action: Switch to Anhydrous DMSO or DMF check_solvent->change_solvent Yes check_ratio Is Piperazine Ratio Sufficient? (>3 eq.) check_base->check_ratio No change_base Action: Use Stronger/More Soluble Base (e.g., Cs2CO3) check_base->change_base Yes increase_ratio Action: Increase Molar Excess of Piperazine check_ratio->increase_ratio Yes success Yield Improved check_ratio->success No increase_temp->success change_solvent->success change_base->success increase_ratio->success

Caption: Overall workflow from reaction setup to final product.

References

  • Doris, D. et al. (2024). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. ChemRxiv. [Link]

  • Tambe, M. et al. (2023). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Sustainability. [Link]

  • Garrido-Santomaurino, G. et al. (2022). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

  • Seo, H. et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Dull, M. et al. (2016). Synthesis and resolution of nicotine.
  • Kim, K. et al. (2012). Synthesis of a neurostimulative piperazine.
  • Královec, K. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. [Link]

  • Goddu, R. & Haug, A. (1959). Purification of piperazine.
  • Yusuf, M. et al. (2018). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • PubChem. Methyl 2-chloronicotinate. National Institutes of Health. [Link]

  • Královec, K. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Panteleev, J. et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. [Link]

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troubleshooting Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride solubility problems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a compound of interest for researchers due to its unique chemical structure, combining a nicotinate ester with a piperazine ring. As a dihydrochloride salt, it is designed for enhanced aqueous solubility. However, the interplay between its basic piperazine nitrogens, the ester group, and its overall molecular structure can present challenges in achieving and maintaining clear, stable solutions. This guide provides a structured approach to troubleshoot common solubility issues, grounded in the physicochemical principles of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound isn't dissolving in water or aqueous buffers. What should I do?

Answer: This is a common initial hurdle. While the dihydrochloride salt form significantly enhances water solubility compared to the free base, the organic scaffold of the molecule can still limit the dissolution rate and ultimate concentration.[1][2] Here is a systematic approach to address this:

  • Increase Solvent Volume: You may be attempting to create a solution above the compound's solubility limit.[3] Try reducing the target concentration by adding more solvent.

  • Mechanical Agitation: Ensure vigorous mixing. Use a vortex mixer for several minutes to provide sufficient energy to break down powder aggregates.

  • Sonication: A bath sonicator is an excellent tool for aiding dissolution.[3] The ultrasonic waves create micro-cavitations that help disperse particles and facilitate solvent interaction.

  • Gentle Warming: Carefully warm the solution to 30-40°C.[3] This increases the kinetic energy of the system, which can help overcome the lattice energy of the solid salt. Caution: Do not overheat, as this could accelerate potential degradation of the ester group.[4] Always check for any color change and see if the compound precipitates upon cooling back to room temperature.

Q2: My compound dissolved initially, but then a precipitate formed over time. Why did this happen and how can I prevent it?

Answer: This phenomenon typically points to one of two issues: delayed precipitation from a supersaturated solution or chemical instability leading to a less soluble species.

  • Cause 1: Conversion to the Free Base (Most Likely) The most common cause is a pH shift.[3] Methyl 2-(piperazin-1-yl)nicotinate is a basic compound, and its dihydrochloride salt is stable only in acidic conditions. If the pH of your solution rises, the protonated piperazine nitrogens can be deprotonated, converting the highly soluble salt into the less soluble free base, which then precipitates out.[3][5] The pKa values for piperazine are approximately 5.35 and 9.73 at 298K.[6] To maintain the soluble dihydrochloride form, the pH should be kept well below the first pKa (ideally pH < 4).

    Solutions:

    • Use an Acidic Buffer: Prepare your solutions in a buffer with sufficient capacity to maintain an acidic pH (e.g., citrate buffer, pH 3-4).

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the time for potential pH changes or precipitation.[3]

    • Store at Lower Concentrations: If storage is necessary, storing a more dilute solution can help keep the compound below the solubility limit of any potential free base formation.

  • Cause 2: Supersaturation You may have created a supersaturated solution, especially if warming was used for initial dissolution. Over time, the excess solute will crystallize out of the solution.[3]

    Solution:

    • Prepare solutions at a concentration known to be stable at the intended storage and use temperature.

  • Cause 3: Degradation While less common for short-term experiments, hydrolysis of the methyl ester to the corresponding carboxylic acid (nicotinic acid derivative) can occur over time, especially under basic conditions.[4][7] The resulting product may have different solubility characteristics. Studies on methylnicotinate show it is quite stable, with slow degradation to nicotinic acid over long periods when stored at 4°C.[8][9]

    Solution:

    • For long-term storage, keep stock solutions at 4°C or frozen at -20°C or -80°C, and use acidic buffers.

Q3: I need to prepare a concentrated stock solution. Should I use an organic solvent?

Answer: Yes, using a water-miscible organic solvent is a standard and effective strategy for compounds that are challenging to dissolve in purely aqueous media.[10][11]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of many organic molecules, including nicotinate derivatives.[12][13]

  • Best Practices:

    • Prepare a concentrated stock (e.g., 10-50 mM) in 100% fresh, anhydrous DMSO.

    • When preparing your final working solution, dilute the DMSO stock into your aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing , not the other way around. This ensures rapid mixing and prevents the compound from crashing out at the point of addition due to the sudden solvent polarity change.[14]

    • Ensure the final concentration of DMSO in your experiment is low (typically <1%, and ideally <0.1%) to avoid off-target effects on biological systems.[3]

Q4: Can you explain the role of pH in more detail?

Answer: The pH of the solution is the most critical factor governing the solubility of this compound. The piperazine moiety has two nitrogen atoms that can be protonated. As a dihydrochloride salt, both nitrogens are protonated (N⁺H₂ and N⁺H), conferring a positive charge that makes the molecule highly polar and water-soluble.

As the pH increases, the molecule loses these protons sequentially. This deprotonation neutralizes the charge, making the molecule less polar and significantly less soluble in water. The relationship is governed by the Henderson-Hasselbalch equation.[1]

  • At Low pH (e.g., pH 1-4): The compound exists predominantly as the fully protonated, highly soluble dihydrochloride salt.

  • At Mid pH (e.g., pH 5-8): A mixture of the monoprotonated and free base forms will exist. As the concentration of the less soluble free base increases, precipitation becomes likely.

  • At High pH (e.g., pH > 9): The compound will be almost entirely in its poorly soluble free base form.

This pH-dependent behavior is a key principle in formulating amine-containing drugs.[2][15][16]

G Low_pH Low pH (e.g., < 4) Mid_pH Mid pH (e.g., 5-8) High_pH High pH (e.g., > 9) Form1 Dihydrochloride Salt (Fully Protonated) Form2 Monohydrochloride Salt (Partially Protonated) Form1->Form2 + OH⁻ - H⁺ Form2->Form1 + H⁺ - OH⁻ Form3 Free Base (Neutral) Form2->Form3 + OH⁻ - H⁺ Form3->Form2 + H⁺ - OH⁻ Sol1 High Sol2 Moderate to Low Sol3 Very Low G start Compound Won't Dissolve step1 Increase solvent volume & vortex vigorously start->step1 q1 Is solution clear? step1->q1 step2 Use bath sonicator (10-15 mins) q1->step2 No end_success Solution Ready q1->end_success Yes q2 Is solution clear? step2->q2 step3 Warm gently to 37°C (5-10 mins) q2->step3 No q2->end_success Yes q3 Is solution clear? step3->q3 step4 Check solution pH. Is it < 4? q3->step4 No q3->end_success Yes step5 Adjust pH down with dilute HCl step4->step5 No end_fail Consider DMSO stock (Protocol 2) step4->end_fail Yes step5->q1

Sources

Technical Support Center: Protocol Refinement for Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(piperazin-1-yl)nicotinate is a key heterocyclic building block in modern medicinal chemistry. Its structure, which combines a pyridine core, a methyl ester, and a piperazine moiety, makes it a versatile intermediate for synthesizing a wide range of pharmacologically active agents.[1][2] Piperazine derivatives are integral to numerous drugs due to their favorable pharmacokinetic properties and ability to engage with various biological targets.[3][4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis, purification, and analysis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride. It is structured in a question-and-answer format to directly address common challenges and offers field-proven insights to streamline experimental workflows.

Section 1: Compound Handling, Storage, and Safety

Before beginning any experiment, understanding the physicochemical properties and safety requirements is paramount. The dihydrochloride salt form enhances stability and water solubility but requires specific handling procedures.

Physicochemical Data Summary
PropertyValueSource(s)
Compound Name This compound[5]
CAS Number 1185317-00-3[5][6]
Molecular Formula C₁₁H₁₇Cl₂N₃O₂[5][7]
Molecular Weight 294.18 g/mol [5][7]
Appearance White to off-white solid[8]
Storage Conditions Store at 2-8°C, under an inert, dry atmosphere.[9]
Frequently Asked Questions (FAQs): Handling and Safety

Q1: What are the critical storage conditions for this compound?

A1: this compound is hygroscopic and potentially light-sensitive.[8] Proper storage is crucial to maintain its integrity.

  • Atmosphere: Always store under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and potential degradation.

  • Temperature: Refrigeration at 2-8°C is recommended.[9] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[10]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[11]

Q2: What are the primary safety hazards and required Personal Protective Equipment (PPE)?

A2: As a chlorinated amine salt, this compound should be handled with care. It can cause skin irritation, serious eye damage, and respiratory irritation. Adherence to safety protocols is mandatory.

Hazard ClassRecommended PPERationale
Skin Contact Chemical-resistant gloves (e.g., nitrile), lab coat.Prevents skin irritation and potential burns.[11][12]
Eye Contact Chemical safety goggles or a face shield.Protects against serious eye damage from dust or splashes.[12]
Inhalation Use in a chemical fume hood. If weighing outside a hood, wear an appropriate respirator (e.g., NIOSH/MSHA approved).Avoids inhalation of dust, which can cause respiratory tract irritation.[10]
Section 2: Synthesis and Purification Workflow

The most common and logical pathway to this compound is through a nucleophilic aromatic substitution (SNA_r_) reaction.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Salt Formation A Starting Materials (Methyl 2-chloronicotinate, Piperazine) B Reaction Setup (Solvent: DMSO, Base: K₂CO₃) A->B 1. Combine C SNA_r_ Reaction (Heat, 80-120°C) B->C 2. Heat & Stir D Quench Reaction (Add Water) C->D 3. Reaction Complete E Liquid-Liquid Extraction (e.g., EtOAc or DCM) D->E 4. Extract Product F Isolate Crude Free Base E->F 5. Concentrate G Column Chromatography (Silica, DCM/MeOH/TEA) F->G 6. Purify H Salt Formation (Dissolve in IPA, Add HCl in Ether) G->H 7. Purified Free Base I Final Product (Filter and Dry) H->I 8. Precipitate Salt

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis via SNAr

Objective: To synthesize Methyl 2-(piperazin-1-yl)nicotinate from Methyl 2-chloronicotinate and piperazine.

Materials:

  • Methyl 2-chloronicotinate (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Hydrochloric Acid (2M in diethyl ether)

  • Isopropanol (IPA)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add Methyl 2-chloronicotinate, piperazine, and potassium carbonate.

    • Rationale: Using a significant excess of piperazine helps to minimize the formation of the di-substituted byproduct. K₂CO₃ acts as the base to neutralize the HCl generated and drive the reaction forward.[13]

  • Solvent Addition: Add anhydrous DMSO to the flask to dissolve the reagents.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

  • Reaction: Heat the mixture to 100-120°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Rationale: The product (free base) is organic-soluble, while inorganic salts remain in the aqueous phase.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) and Methanol (e.g., 0-10% MeOH). Adding a small amount of triethylamine (TEA, ~0.5%) to the mobile phase is recommended.

    • Rationale: The basic nature of the piperazine moiety can cause peak tailing on acidic silica gel. TEA deactivates the acidic sites, leading to better peak shape and separation.

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. While stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.[9]

Troubleshooting Guide: Synthesis

Q3: My reaction yield is very low or has failed. What went wrong?

A3: Low yield is a common issue that can often be traced back to reagent activity, moisture, or suboptimal conditions.

G A Low or No Product Yield B Possible Cause Reagent Inactivity A->B C Possible Cause Presence of Water A->C D Possible Cause Insufficient Base A->D E Solution Use fresh, anhydrous piperazine. Ensure K₂CO₃ is finely powdered and dry. B:f1->E:f0 F Solution Use anhydrous solvents. Run reaction under inert (N₂/Ar) atmosphere. C:f1->F:f0 G Solution Ensure at least 2 equivalents of a non-nucleophilic base are used. D:f1->G:f0

Caption: Troubleshooting logic for low product yield.

  • Reagent Quality: Piperazine is hygroscopic. Ensure it is anhydrous. The base (K₂CO₃) must also be completely dry.[13]

  • Atmosphere Control: The reaction is sensitive to water, which can hydrolyze the starting ester or react with the chloro-group. A strictly inert atmosphere is crucial.[13]

  • Temperature: SNAr reactions on electron-deficient rings like pyridine often require significant thermal energy. If the reaction is sluggish, consider increasing the temperature in 10°C increments, while monitoring for decomposition.

Q4: I see a major byproduct in my LC-MS/NMR. What could it be?

A4: The most likely byproduct is the di-substituted species where a molecule of Methyl 2-chloronicotinate has reacted with both nitrogen atoms of a single piperazine molecule.

  • Cause: This occurs when the concentration of piperazine is too low relative to the electrophile.

  • Solution: Increase the excess of piperazine to 5-10 equivalents. This statistically favors the mono-substitution reaction.

Section 3: Analytical Characterization

Confirming the identity and purity of the final product is a critical step. A combination of NMR, MS, and HPLC is recommended.

FAQ: How do I confirm the structure and purity of my product?

A1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in D₂O or DMSO-d₆): Look for the disappearance of the proton signal on the chlorinated carbon of the starting material. You should see characteristic signals for the piperazine protons (typically complex multiplets around 3-4 ppm) and the pyridine ring protons, along with the methyl ester singlet (~3.8 ppm).

  • ¹³C NMR: Confirm the presence of all 11 unique carbon atoms and the shift of the carbon atom at the 2-position of the pyridine ring from being attached to a chlorine to being attached to a nitrogen.

A2: Mass Spectrometry (MS)

  • Using Electrospray Ionization (ESI) in positive mode, you should observe the molecular ion for the free base (M+H)⁺.

  • Expected m/z: For C₁₁H₁₅N₃O₂, the exact mass is 221.12. The expected (M+H)⁺ peak would be at approximately m/z 222.13 .

A3: High-Performance Liquid Chromatography (HPLC) HPLC is essential for determining the purity of the final compound.[14]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for small molecule analysis.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcid modifier improves peak shape for amines by protonating them and minimizing interaction with residual silanols on the column.
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or Formic AcidOrganic eluent.
Gradient 5% to 95% B over 10-15 minutesA standard gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 260 nmThe pyridine ring provides a strong chromophore for UV detection.
Purity Assessment Purity should be ≥95%, ideally ≥98% for use in drug development.[15]
Troubleshooting Guide: Analysis

Q5: My HPLC peaks are broad and tailing. How can I fix this?

  • Cause: The basic piperazine moiety is interacting with acidic sites on the silica-based C18 column.

  • Solution 1 (Increase Acid): Ensure your mobile phase contains an adequate amount of acid (0.1% TFA is very effective).

  • Solution 2 (Use a Different Column): Consider using a column specifically designed for basic compounds or a different pH range if the issue persists.

Q6: My NMR shows broad signals for the piperazine protons. Is this normal?

  • Cause: This can be normal. The piperazine ring undergoes rapid chair-to-chair conformational flipping at room temperature, which can lead to signal broadening. The presence of the dihydrochloride salt can also affect proton exchange rates.

  • Solution: Running the NMR at a higher or lower temperature (variable temperature NMR) can sometimes resolve these broad signals into sharper peaks by either speeding up or slowing down the conformational exchange.

References
  • Google Patents. (2016). US20160326134A1 - Synthesis and resolution of nicotine.
  • ChemWhat. (n.d.). 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. [Link]

  • Google Patents. (2021).
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • ResearchGate. (2019). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • Google Patents. (1959).
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Therapeutic Drug Monitoring, 33(6), 703-708. [Link]

  • Al-Tamrah, S. A., Al-Majed, A. A., & Al-Othman, Z. A. (2020). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 25(21), 5030. [Link]

  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. [Link]

  • Google Patents. (2012).
  • Wikipedia. (n.d.). Methyl nicotinate. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Laschat, S., & Kunz, T. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(11), 2657. [Link]

  • Mokrosz, M. J., et al. (1995). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Archiv der Pharmazie, 328(3), 251-256. [Link]

  • ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • National Institutes of Health (NIH). (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. [Link]

  • Google Patents. (2023). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

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Technical Support Center: Synthesis of Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.

Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate primarily proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of Methyl 2-chloronicotinate with piperazine. The electron-withdrawing nature of the ester group at the 3-position and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic attack by piperazine.

The reaction mechanism is a two-step addition-elimination process. First, the piperazine nitrogen attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequently, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Low Yield of the Desired Product

Question: I am experiencing a low yield of my target compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is monitored by a suitable technique (TLC, LC-MS, or GC-MS) until the starting material (Methyl 2-chloronicotinate) is consumed.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature is crucial. If the reaction is sluggish at room temperature, gentle heating (e.g., 50-70 °C) may be beneficial.[3]

      • Base: A mild inorganic base like potassium carbonate or a non-nucleophilic organic base such as triethylamine or diisopropylethylamine is often used to scavenge the HCl generated during the reaction. The absence or insufficient amount of a base can stall the reaction.

  • Sub-optimal Molar Ratio of Reactants: The stoichiometry of the reactants is critical.

    • Troubleshooting: Using a large excess of piperazine can drive the reaction to completion but complicates purification. A molar ratio of 1:1.5 to 1:2 of Methyl 2-chloronicotinate to piperazine is a good starting point.

  • Poor Quality of Starting Materials: Impurities in the starting materials can lead to lower yields of the desired product.

    • Troubleshooting:

      • Ensure the purity of Methyl 2-chloronicotinate and piperazine using appropriate analytical techniques (e.g., NMR, GC-MS).[4]

      • Piperazine is hygroscopic and can absorb atmospheric CO2. Use fresh or properly stored piperazine.

Presence of Significant Impurities

Question: My final product is contaminated with several impurities. How can I identify and minimize them?

Answer: The most common impurities are the disubstituted piperazine byproduct and unreacted starting materials.

  • Impurity 1: 1,4-bis(2-methoxycarbonylpyridin-2-yl)piperazine (Disubstituted Piperazine)

    • Cause: This major byproduct forms when a molecule of the desired product reacts with another molecule of Methyl 2-chloronicotinate. This is more likely to occur if the reaction is run with an insufficient excess of piperazine or at elevated temperatures for extended periods.

    • Minimization Strategy:

      • Molar Ratio: Use a moderate excess of piperazine (2-3 equivalents) to statistically favor the monosubstitution.

      • Controlled Addition: Add the Methyl 2-chloronicotinate solution slowly to a solution of piperazine. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, minimizing the chance of the product reacting further.

      • Temperature Control: Avoid excessive heating, as this can increase the rate of the second substitution.

  • Impurity 2: Unreacted Piperazine

    • Cause: Incomplete reaction or use of a large excess of piperazine.

    • Minimization and Removal:

      • Work-up: During the work-up, an acidic wash (e.g., dilute HCl) will protonate the unreacted piperazine, making it highly water-soluble and easily separable from the product in the organic layer.

      • Salt Formation: The final precipitation of the desired product as a dihydrochloride salt is an excellent purification step. Piperazine dihydrochloride has different solubility properties and can often be removed during filtration or recrystallization.[5]

  • Impurity 3: Methyl 2-hydroxynicotinate

    • Cause: Hydrolysis of the starting material or product by adventitious water, especially if a strong base is used at elevated temperatures.

    • Minimization Strategy:

      • Anhydrous Conditions: Use anhydrous solvents and reagents.

      • Mild Base: Employ a mild, non-hydroxide base like K2CO3 or an organic amine base.

Experimental Protocols

General Synthesis Protocol for Methyl 2-(piperazin-1-yl)nicotinate
  • To a stirred solution of piperazine (2.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) at room temperature, add a mild base such as potassium carbonate (2.0 eq.).

  • Slowly add a solution of Methyl 2-chloronicotinate (1.0 eq.) in the same solvent over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 50-60°C.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with water to remove excess piperazine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude free base.

Dihydrochloride Salt Formation and Purification
  • Dissolve the crude Methyl 2-(piperazin-1-yl)nicotinate free base in a suitable solvent such as isopropanol or ethanol.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/isopropanol).

Visualizations

Reaction Scheme and Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction A Methyl 2-chloronicotinate C Methyl 2-(piperazin-1-yl)nicotinate A->C + Piperazine - HCl B Piperazine D Methyl 2-(piperazin-1-yl)nicotinate F 1,4-bis(2-methoxycarbonylpyridin-2-yl)piperazine D->F + Methyl 2-chloronicotinate - HCl E Methyl 2-chloronicotinate

Caption: Main reaction and the formation of the disubstituted side product.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Stoichiometry Verify Stoichiometry (Excess Piperazine?) Complete->Check_Stoichiometry Increase_Time_Temp->Check_Completion Stoich_OK OK Check_Stoichiometry->Stoich_OK Yes Stoich_Bad Adjust Ratio Check_Stoichiometry->Stoich_Bad No Check_Reagents Check Reagent Quality (Purity, Anhydrous?) Stoich_OK->Check_Reagents Optimize_Workup Optimize Workup & Purification Stoich_Bad->Optimize_Workup Reagents_OK OK Check_Reagents->Reagents_OK Yes Reagents_Bad Use Pure/Dry Reagents Check_Reagents->Reagents_Bad No Reagents_OK->Optimize_Workup Reagents_Bad->Optimize_Workup End Yield Improved Optimize_Workup->End

Caption: A decision-making workflow for troubleshooting low product yield.

Quantitative Data Summary

ParameterRecommended RangeRationale
Molar Ratio 1 : 1.5-3 (Aryl Halide:Piperazine)A moderate excess of piperazine minimizes disubstitution while driving the reaction to completion.
Temperature 25 - 70 °CBalances reaction rate with the potential for increased side reactions at higher temperatures.[3]
Base 2-3 equivalentsNeutralizes the generated HCl, preventing reaction inhibition.
Purity of Product >98% (by HPLC)Typical specification for pharmaceutical intermediates.[6]

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • O'Brien, C. J., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(22), 5081-5084*.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
  • Moccia, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786*. [Link]

  • ChemSimplified. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021, January 7). Buchwald-Hartwig Amination. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Video]. YouTube. [Link]

  • Um, I. H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(24), 9356-9362*. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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  • Google Patents.
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  • Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

  • Pharmaffiliates. Nicotine-impurities. [Link]

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and insecticidal activity of some nicotinic acid derivatives. [Link]

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Technical Support Center: Purification of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this polar, basic compound. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to not only provide solutions but also to explain the underlying science to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky solid or oil, not the expected crystalline dihydrochloride salt. What went wrong?

This is a common issue when dealing with highly polar and hygroscopic compounds like piperazine derivatives.[1] The problem can stem from several sources:

  • Residual Solvent: The presence of high-boiling point solvents (like DMF or DMSO) or even water can prevent crystallization. Water is particularly problematic as piperazine derivatives readily absorb atmospheric moisture.[1]

  • Incorrect Stoichiometry of HCl: The compound is a dihydrochloride, meaning two equivalents of HCl are required per molecule of the free base. If less than two equivalents of acid are present, you may have a mixture of the mono- and di-hydrochloride salts, or even some free base, which can inhibit crystallization.

  • Presence of Oily Impurities: Unreacted starting materials or side-products from the synthesis can act as "crystallization inhibitors," preventing the formation of an ordered crystal lattice.

Troubleshooting Path:

  • Ensure Anhydrous Conditions: Dry your crude product thoroughly under high vacuum, possibly with gentle heating, to remove residual solvents.

  • Verify Salt Formation: Dissolve a small sample in D₂O and acquire a ¹H NMR spectrum. Check for any peak broadening or shifts that might indicate a mixture of salt forms. If needed, dissolve the crude material in a suitable solvent (like isopropanol) and add a fresh, anhydrous solution of HCl (e.g., HCl in dioxane or isopropanol) to ensure complete salt formation.[2]

  • Trituration: Attempt to "crash out" the solid by trituration. This involves washing the oil/sticky solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[2] See the protocol below for details.

Q2: I'm performing a silica gel flash column to purify the free base before salt formation, but I'm seeing severe peak tailing. How can I fix this?

Severe tailing is the classic sign of a strong, undesirable interaction between a basic compound and the acidic silanol groups on the surface of standard silica gel.[2] This interaction slows the elution of your compound in an uneven manner, leading to broad, tailing peaks and poor separation.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive competes with your product for the acidic sites on the silica, effectively masking them.[3]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes).[2][4]

    • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., using a 7N solution to make up 1-2% of the mobile phase) can be more effective.[2]

  • Stationary Phase Deactivation: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your eluent containing the basic modifier. This "deactivates" the silica.[3]

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[3][5]

Troubleshooting Guide: Purification Techniques

This section provides in-depth troubleshooting and step-by-step protocols for the most common purification methods for this compound.

Technique 1: Recrystallization of the Dihydrochloride Salt

Recrystallization is often the most effective and scalable method for purifying salts to a high degree.[4] The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize while impurities remain in the mother liquor.

It's common for highly polar salts to be either too soluble in polar solvents (like methanol) or insoluble in non-polar solvents (like hexanes). The solution is often a binary solvent system.

G start Start: Crude Dihydrochloride Salt find_soluble Find a 'Good' Solvent (Product is very soluble) start->find_soluble find_insoluble Find a 'Poor' Solvent (Product is insoluble) start->find_insoluble test_system Test Binary System: 1. Dissolve crude in min. hot 'Good' solvent. 2. Add 'Poor' solvent dropwise until cloudy. 3. Add 'Good' solvent to clarify. 4. Cool slowly. find_soluble->test_system find_insoluble->test_system crystals Crystals Formed? test_system->crystals success Success! Scale up recrystallization. crystals->success Yes fail No Crystals or Oil Out. Adjust solvent ratio or try new pair. crystals->fail No fail->find_soluble

Solvent System'Good' Solvent (Soluble)'Poor' Solvent (Insoluble/Antisolvent)Typical Ratio (Good:Poor)Notes
System 1 Methanol (MeOH) or Ethanol (EtOH)Isopropanol (IPA) or Ethyl Acetate (EtOAc)1:2 to 1:5Excellent for polar salts. The alcohol solubilizes the salt, and the less polar solvent forces crystallization upon cooling.
System 2 Isopropanol (IPA)Diethyl Ether (Et₂O) or MTBE1:3 to 1:10Use with caution due to the high volatility and flammability of ether. Often yields very fine crystals.
System 3 WaterAcetone or Isopropanol (IPA)1:5 to 1:20Effective, but can be slow due to the need to remove all water. Best for achieving high purity from non-polar impurities.[6]
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Antisolvent Addition: While the methanol solution is still hot, slowly add isopropanol dropwise with stirring. Continue adding until the solution becomes faintly and persistently cloudy (the saturation point).

  • Clarification: Add a few drops of hot methanol to re-dissolve the precipitate until the solution is clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under high vacuum to constant weight.

Technique 2: Purification via the Free Base

If recrystallization of the salt fails to remove certain impurities, particularly other basic compounds, it may be necessary to purify the neutral free base and then reform the high-purity salt.

G start Start: Impure Dihydrochloride Salt basify 1. Basification Dissolve salt in H₂O. Add aq. base (e.g., NaHCO₃, NaOH) to pH > 10. start->basify extract 2. Extraction Extract aqueous layer with an organic solvent (DCM, EtOAc). basify->extract dry_concentrate 3. Dry & Concentrate Dry organic layers over Na₂SO₄, filter, and concentrate in vacuo. extract->dry_concentrate purify_base 4. Purify Free Base Use Flash Chromatography (with TEA modifier) or recrystallization if solid. dry_concentrate->purify_base reform_salt 5. Salt Formation Dissolve pure base in solvent (IPA, EtOAc). Add 2.1 eq. of anhydrous HCl solution. purify_base->reform_salt isolate 6. Isolate Pure Salt Collect crystals by filtration, wash with cold solvent, and dry. reform_salt->isolate finish End: High-Purity Dihydrochloride Salt isolate->finish

  • Liberation of the Free Base: Dissolve the impure dihydrochloride salt in a minimal amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution until the pH is >10.[2][4]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.

  • Purification of Free Base: Purify the resulting free base.

    • If Oily: Use silica gel flash chromatography with an eluent containing 0.5-2% triethylamine (e.g., 5% MeOH in DCM + 1% TEA).[2]

    • If Solid: Attempt recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

  • Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Slowly add 2.1 equivalents of a standardized anhydrous HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with vigorous stirring.

  • Isolation: The pure dihydrochloride salt will precipitate. Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the cake with a small amount of cold solvent (e.g., isopropanol or diethyl ether) and dry under high vacuum.[2]

Purity Assessment

After any purification procedure, it is critical to assess the purity of the final product using orthogonal analytical methods.[7][8]

Analytical TechniquePurposeExpected Outcome for Pure Product
¹H NMR Structural Confirmation & PurityClean spectrum with correct chemical shifts, integration values, and splitting patterns. Absence of impurity signals.
RP-HPLC Quantitative PurityA single major peak with >98% purity by area normalization. Absence of co-eluting impurities.
LC-MS Molecular Weight ConfirmationA base peak corresponding to the [M+H]⁺ of the free base.
Melting Point Physical Property ConfirmationA sharp melting point range consistent with the reference value.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • Google Patents. (1959).
  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • BenchChem. (2025).
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (2017).
  • ResearchGate. (2018).
  • ResearchGate. (2021). The chemical structures of nicotinic acid and its official impurities.
  • Pharmaffili
  • ChemWhat. 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%.
  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)
  • SynThink Research Chemicals.
  • BLD Pharm. Methyl 2-(piperazin-1-yl)
  • BLD Pharm. Methyl 2-(piperazin-1-yl)
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)

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addressing inconsistencies in Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride (Catalogue No. 1185317-00-3).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common inconsistencies encountered during the handling, reaction, and analysis of this versatile building block. As a dihydrochloride salt of a piperazine-substituted pyridine, this compound possesses unique chemical properties that can present challenges if not properly addressed. This guide provides in-depth, experience-based solutions to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and issues researchers face.

Q1: My vial of this compound arrived as a sticky or clumped solid, not a free-flowing powder. Is it compromised?

A1: Not necessarily. This is a common observation and is typically due to the compound's hygroscopic nature.

  • Causality: Amine hydrochloride salts are well-known for their tendency to absorb moisture from the atmosphere.[5][6] The two hydrochloride components make this molecule particularly prone to hygroscopicity. Even brief exposure to ambient air during packaging or handling can cause the material to adsorb water, leading to a change in physical appearance from a powder to a waxy or clumped solid.

  • Troubleshooting Protocol:

    • Assess Necessity for Drying: For many applications, such as reactions run in aqueous or protic solvents, using the material as-is (after accounting for potential water content in molar calculations) is acceptable.

    • Drying Procedure: If anhydrous conditions are critical, the material should be dried under high vacuum (e.g., using a Schlenk line or vacuum oven) at a moderate temperature (40-50°C) for several hours or until a constant weight is achieved.[7]

    • Inert Atmosphere Handling: For optimal results, subsequent handling, weighing, and dispensing of the dried salt should be performed in a controlled environment, such as a glovebox or under a stream of inert gas (Argon or Nitrogen).[5][6]

Q2: I'm having difficulty achieving complete dissolution of the compound. What are the recommended solvents?

A2: Solubility is highly dependent on the solvent and pH. As a dihydrochloride salt, it is most soluble in polar, protic solvents, but may have limited solubility in common organic solvents.

  • Causality: The salt form is ionic and therefore prefers polar environments. In non-polar organic solvents, the energetic cost of breaking the crystal lattice is not compensated by favorable solvent-solute interactions. In polar aprotic solvents like DMSO or DMF, solubility can be moderate but may be slow to achieve.

  • Recommended Solvents & Strategies:

    • Water & Alcohols: The compound is freely soluble in water and lower alcohols like methanol and ethanol.[8][9]

    • Polar Aprotic Solvents: Solubility in DMSO and DMF is achievable, but may require gentle heating (30-40°C) and sonication.

    • In-situ Neutralization: For reactions in organic solvents, the free base may be more soluble. However, direct neutralization in the stock vial is not recommended as it can complicate stoichiometry. It is better to suspend the salt in the reaction solvent and add a base as part of the reaction procedure.

SolventTypeExpected SolubilityNotes
WaterPolar ProticHighFreely soluble.[8][9]
Methanol / EthanolPolar ProticHighGood choice for stock solutions if compatible with the reaction.
DMSO / DMFPolar AproticModerateMay require heating/sonication. Use anhydrous grades for moisture-sensitive reactions.
Acetonitrile (ACN)Polar AproticLow to ModerateOften used in HPLC; solubility may be limited for preparative work.
Dichloromethane (DCM)Non-polar AproticVery LowNot a suitable solvent for the salt form.
Tetrahydrofuran (THF)Non-polar AproticVery LowNot a suitable solvent for the salt form.

Section 2: Troubleshooting Guide for Chemical Reactions

This section focuses on issues arising during the use of the compound as a reactant in chemical synthesis, particularly in common transformations like amide couplings or N-alkylation reactions.

Q3: My acylation/alkylation reaction on the secondary piperazine nitrogen is sluggish or incomplete, even with excess reagent.

A3: This issue is almost always related to improper base selection or stoichiometry. The starting material is a dihydrochloride salt, meaning both piperazine nitrogens are protonated and non-nucleophilic.

  • Causality: To render the piperazine nitrogen nucleophilic, it must be deprotonated to its free base form. Since the starting material contains two equivalents of HCl, you must add at least two equivalents of a suitable base to neutralize the salt before the desired reaction can proceed. Adding only one equivalent of base for the reaction itself will result in a failed reaction.

  • Expert Insight: The two piperazine nitrogens have different pKa values.[10] For monosubstitution, careful control of stoichiometry is key. Using a slight excess over two equivalents of a non-nucleophilic base is a robust strategy.

Protocol: Optimizing Base Selection for N-Functionalization
  • Suspend Reactant: Suspend 1.0 equivalent of this compound in your chosen anhydrous reaction solvent (e.g., DMF, DCM, or ACN).

  • Add Base: Add 2.2 to 2.5 equivalents of a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir: Allow the mixture to stir at room temperature for 15-30 minutes. You may observe the suspension becoming more homogeneous as the more soluble free base is formed.

  • Add Electrophile: Add 1.0-1.1 equivalents of your electrophile (e.g., acyl chloride, alkyl halide).

  • Monitor Reaction: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a slight excess of the electrophile or gentle heating may be required.

Workflow for Activating the Nucleophile

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Outcome start Start: Weigh Dihydrochloride Salt suspend Suspend Salt in Anhydrous Solvent start->suspend add_base Add >2 eq. of Base (e.g., DIPEA) suspend->add_base stir Stir for 30 min @ RT add_base->stir add_electrophile Add Electrophile (Acyl Chloride, etc.) stir->add_electrophile monitor Monitor by TLC/LC-MS add_electrophile->monitor complete Reaction Proceeds to Completion monitor->complete G start Symptom: Compound Streaks on Silica Gel q1 Is the mobile phase basic? start->q1 add_base Action: Add 1-2% TEA or NH4OH to the eluent (e.g., DCM/MeOH). q1->add_base No q2 Does streaking persist? q1->q2 Yes add_base->q2 switch_stationary Action: Switch stationary phase. q2->switch_stationary Yes success Result: Successful Purification q2->success No alumina Option 1: Use basic or neutral alumina. switch_stationary->alumina amine_silica Option 2: Use amine-functionalized silica. switch_stationary->amine_silica rp_hplc Option 3: Use reverse-phase (C18) HPLC. switch_stationary->rp_hplc

Sources

long-term storage conditions for Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Welcome to the dedicated support center for this compound (CAS: 1185317-00-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. We will address common questions and troubleshooting scenarios based on the compound's chemical properties and established principles for handling active pharmaceutical ingredients (APIs).

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Answer: Based on its structure as a dihydrochloride salt, this compound is susceptible to hygroscopicity and potential hydrolysis. Optimal long-term storage is crucial to maintain its chemical purity and potency.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes rates of potential degradation reactions. Standard room temperature is acceptable for short periods, but cold storage is recommended for months to years.
Atmosphere Inert Gas (Argon or Nitrogen)The piperazine moiety can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.
Humidity Dry / DesiccatedAs a dihydrochloride salt, the compound is likely hygroscopic.[1][2] Moisture absorption can lead to physical changes (clumping) and chemical degradation (ester hydrolysis).[3][4]
Light Protected from Light (Amber Vial)While specific photostability data is not published, many complex organic molecules can be sensitive to UV/visible light. Protection from light is a standard best practice.
Container Tightly Sealed Glass VialUse a high-quality, tightly sealed vial (e.g., with a PTFE-lined cap) to prevent moisture and air ingress.[5]
Q2: Is this compound hygroscopic? What are the implications?

Answer: Yes, hydrochloride salts of APIs, particularly those with multiple amine groups like piperazine, are often hygroscopic.[1][6] Hygroscopicity is the tendency of a substance to absorb moisture from the air.[7]

Implications:

  • Inaccurate Weighing: If the compound absorbs water, the weighed mass will not be the true mass of the active molecule, leading to errors in solution concentration and affecting the accuracy of experimental results.

  • Physical Instability: Moisture uptake can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle.[4]

  • Chemical Instability: The presence of water can facilitate degradation reactions, most notably the hydrolysis of the methyl ester functional group.[8][9]

Q3: How should I handle the compound during weighing and solution preparation to minimize moisture exposure?

Answer: Swift and careful handling is key.

  • Controlled Environment: If available, use a glove box with controlled low humidity.[6]

  • Desiccator Use: Allow the container to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Work Quickly: Minimize the time the container is open to the atmosphere. Weigh the required amount promptly and tightly reseal the container immediately.

  • Post-Handling Storage: Store the main stock vial in a desiccator, even within the freezer, to manage any moisture that may have entered the container.[7]

Q4: What is the expected shelf-life of this compound?

Answer: When stored under the recommended conditions (-20°C, dry, inert atmosphere, protected from light), the compound is expected to be stable for several years. However, we recommend re-qualifying the material's purity (e.g., via HPLC or LC-MS) if it has been stored for more than one year or if any physical changes are observed.

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter, providing potential causes and actionable solutions.

Scenario 1: The powder, which was once free-flowing, has become clumped or appears sticky.
  • Potential Cause: Moisture absorption due to the compound's hygroscopic nature. This is a common issue when a container is opened frequently in a humid environment or not sealed properly.[4]

  • Troubleshooting Steps:

    • Assess the Extent: If clumping is minor, the material may still be usable, but weighing accuracy will be compromised.

    • Dry the Material (Use with Caution): The material can be dried under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅). However, this may not reverse all physical changes and should be done carefully.

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content. This allows you to correct for the water mass when preparing solutions of known concentration.

    • Prevent Recurrence: Review your handling and storage procedures. Ensure the container is always tightly sealed and stored with a desiccant. Minimize the frequency of opening the primary stock container; consider making smaller aliquots for daily use.

Scenario 2: My experimental results are inconsistent, suggesting a loss of compound potency.
  • Potential Cause: Chemical degradation. The two most likely degradation pathways for this molecule are hydrolysis of the methyl ester and oxidation of the piperazine ring.

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

G start Inconsistent Results (Loss of Potency) check_phys 1. Check Physical Appearance (Color, Clumping) start->check_phys check_sol 2. Check Solubility (Fully Dissolved?) check_phys->check_sol purity_analysis 3. Purity Analysis (HPLC/LC-MS) check_sol->purity_analysis hydrolysis Identify Degradants: - Methyl Nicotinate Hydrolysis Product? (Mass Shift: -14 Da) purity_analysis->hydrolysis oxidation Identify Degradants: - Piperazine Oxidation Product? (Mass Shift: +16 Da) purity_analysis->oxidation quantify 4. Quantify Purity (HPLC with Standard) purity_analysis->quantify decision Decision Point: Purity Acceptable? quantify->decision use Use Compound (Correct for Purity) decision->use Yes discard Discard & Obtain New Batch decision->discard No

Caption: Troubleshooting workflow for suspected compound degradation.

Scenario 3: I see unexpected peaks in my HPLC or LC-MS analysis.
  • Potential Cause: Formation of degradation products. Understanding the molecule's structure allows us to predict the most likely impurities.

  • Predicted Degradation Pathways:

G parent Methyl 2-(piperazin-1-yl)nicotinate (Parent Compound) hydrolysis 2-(piperazin-1-yl)nicotinic acid (Hydrolysis Product) parent->hydrolysis H₂O / pH > 7 Ester Hydrolysis oxidation Piperazine N-oxide Derivative (Oxidation Product) parent->oxidation O₂ / Trace Metals Oxidation

Caption: Potential degradation pathways for the compound.

  • Actionable Steps:

    • Mass Analysis: Use high-resolution mass spectrometry to determine the exact mass of the impurity peaks. Compare these masses to the predicted degradation products (see diagram above).

      • Ester Hydrolysis: Results in the loss of a CH₂ group (14 Da), forming the corresponding carboxylic acid.

      • Oxidation: Typically results in the addition of an oxygen atom (+16 Da), often on one of the piperazine nitrogens to form an N-oxide.[10]

    • Forced Degradation Study: To confirm the identity of these peaks, perform a forced degradation study as outlined in the protocol below. This will help you create a "fingerprint" of degradation products under specific stress conditions.

Part 3: Experimental Protocol

Protocol: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).

1. Materials:

  • This compound

  • HPLC-grade Water, Acetonitrile, Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Mobile phase for your HPLC method

  • Class A glassware

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water). This will be your "Untreated Control".

3. Stress Conditions (Perform in separate vials):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Note: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis.[9]

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Stress: Place a vial of the solid powder in an oven at 80°C for 48 hours. After stressing, prepare a 1 mg/mL solution.

  • Photolytic Stress: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions) for a defined period.

4. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples (including the untreated control) to a final concentration suitable for your HPLC/LC-MS system (e.g., 50 µg/mL).

  • Inject and analyze all samples.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the untreated control.

  • Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Use LC-MS to identify the mass of the new peaks and correlate them with potential degradation pathways. This confirms if your analytical method can separate the parent compound from its key degradants.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health (NIH). [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online. [Link]

  • Salt Selection in Drug Development. (2002). Pharmaceutical Technology. [Link]

  • How to Handle Hygroscopic Reference Standards?. (2008). Chromatography Forum. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. [Link]

  • Hygroscopicity in Pharmaceuticals. (2023). YouTube. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). National Institutes of Health (NIH). [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Technology Networks. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2022). MDPI. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2014). Scientific Research Publishing. [Link]

  • 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride. (n.d.). ChemWhat. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (2010). National Institutes of Health (NIH). [Link]

  • methyl 6-(piperazin-1-yl)nicotinate. (n.d.). LabSolutions. [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2016). ResearchGate. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2020). National Institutes of Health (NIH). [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Effects of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the biological activity of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a novel nicotinic acid analog. By employing a systematic, multi-tiered validation process, researchers can objectively compare its performance against established alternatives, generating the robust experimental data necessary for drug development progression.

The therapeutic potential of activating the nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A, also known as HCA2), has been a subject of intense research for decades.[1][2] Agonists of this receptor, such as niacin (Vitamin B3), are known for their potent lipid-modifying effects—specifically, reducing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[3][4][5][6] Furthermore, GPR109A activation has demonstrated anti-inflammatory properties in various tissues, including immune cells and the colon.[2][7]

However, the clinical utility of potent GPR109A agonists like niacin is often hampered by a significant side effect: cutaneous vasodilation, commonly known as the "niacin flush".[8][9][10] This reaction is mediated by the release of prostaglandins (PGD2 and PGE2) in the skin.[8][11] Consequently, the development of new analogs aims to separate the desirable therapeutic effects from the mechanisms causing flushing.

This guide outlines a logical, self-validating experimental workflow to assess this compound, using the well-characterized niacin derivative Acipimox as a primary comparator and positive control.[3][4][12][13]

Section 1: In Vitro Validation: Target Engagement and Receptor Signaling

Expertise & Experience: The foundational step in characterizing any new compound is to confirm its direct interaction with the intended molecular target and quantify its potency and efficacy. Without this, interpreting cellular or in vivo data is speculative. We begin by assessing GPR109A binding and the subsequent G-protein signaling cascade.

Trustworthiness: This experimental series is designed to be self-validating. A positive result in the binding assay should correlate with functional activity in the G-protein activation and second messenger assays. A lack of concordance would suggest off-target effects or an unusual mechanism of action, requiring further investigation.

Experimental Protocols

1.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK-293 or CHO cells).

    • Incubate a fixed concentration of a high-affinity radioligand for GPR109A (e.g., [³H]-Niacin) with the cell membranes.

    • Add increasing concentrations of the unlabeled test compound (this compound) or the comparator (Acipimox).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of competitor that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

1.1.2. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional activation of the Gαi subunit coupled to GPR109A, providing a measure of agonist efficacy (EC50 and Emax).

  • Methodology:

    • Use the same GPR109A-expressing cell membranes as in the binding assay.

    • Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • Add increasing concentrations of the test compound or Acipimox. Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi protein.

    • Capture the Gαi-[³⁵S]GTPγS complex via immunoprecipitation or filtration.

    • Quantify the bound radioactivity.

    • Plot the concentration-response curve to determine the EC50 and Emax relative to a full agonist.

1.1.3. cAMP Inhibition Assay

  • Objective: To measure the downstream consequence of Gαi activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[14][15]

  • Methodology:

    • Culture intact GPR109A-expressing cells.

    • Pre-treat the cells with an adenylyl cyclase stimulator, such as Forskolin, to elevate intracellular cAMP levels.

    • Add increasing concentrations of the test compound or Acipimox.

    • After a short incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

    • Calculate the IC50 for cAMP inhibition.

Expected Data and Comparative Analysis

The data from these assays will provide a clear in vitro pharmacological profile.

ParameterMethyl 2-(piperazin-1-yl)nicotinateAcipimoxInterpretation
GPR109A Binding Affinity (Ki) e.g., 50 nMe.g., 100 nMA lower Ki indicates higher binding affinity.
GTPγS Activation (EC50) e.g., 150 nMe.g., 300 nMA lower EC50 indicates greater potency in activating the G-protein.
cAMP Inhibition (IC50) e.g., 200 nMe.g., 450 nMA lower IC50 indicates greater potency in the downstream signaling pathway.
Maximal Efficacy (Emax) e.g., 95%e.g., 100%Compares the maximal effect to the standard agonist. Values <100% indicate partial agonism.
Visualization: GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Receptor G_protein Gi/o Protein (α, β, γ) GPR109A->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist (e.g., Niacin) Agonist->GPR109A Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to Cellular_Workflow cluster_lipo Lipolysis Assay cluster_inflam Anti-Inflammatory Assay Adipocytes Differentiated 3T3-L1 Adipocytes Stim_Lipo Stimulate with Isoproterenol Adipocytes->Stim_Lipo Treat_Lipo Treat with Test Compound or Acipimox Stim_Lipo->Treat_Lipo Measure_Lipo Measure Glycerol/FFA in Supernatant Treat_Lipo->Measure_Lipo Macrophages RAW 264.7 Macrophages Treat_Inflam Pre-treat with Test Compound or Acipimox Macrophages->Treat_Inflam Stim_Inflam Stimulate with LPS Treat_Inflam->Stim_Inflam Measure_Inflam Measure TNF-α/IL-6 by ELISA Stim_Inflam->Measure_Inflam

Caption: Workflow for cellular phenotypic assays.

Section 3: In Vivo Pharmacodynamic & Efficacy Validation

Expertise & Experience: The ultimate test of a compound's potential is its performance in a whole-organism setting. In vivo studies are critical for evaluating pharmacodynamics (the effect of the drug on the body), efficacy, and potential side effects. The selection of appropriate animal models is crucial for obtaining translatable data. [16][17][18]Rodent and rabbit models of dyslipidemia are well-established for this purpose. [19][20] Trustworthiness: This multi-part in vivo strategy provides a comprehensive picture. The acute FFA lowering study confirms target engagement in vivo. The chronic dyslipidemia model assesses true therapeutic efficacy over time. Finally, the vasodilation assay directly addresses the key side effect that limits the use of current GPR109A agonists, providing crucial data for differentiation.

Experimental Protocols

3.1.1. Acute Free Fatty Acid (FFA) Lowering in Mice

  • Objective: To confirm that the compound can engage GPR109A in adipose tissue in vivo and produce the expected rapid reduction in plasma FFAs.

  • Methodology:

    • Use normal, healthy mice (e.g., C57BL/6J).

    • Administer a single oral dose of the test compound, Acipimox, or vehicle control.

    • Collect blood samples at baseline and at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

    • Measure plasma FFA concentrations.

    • Plot the time course of FFA reduction and calculate the maximum reduction and duration of effect.

3.1.2. Chronic Efficacy in a Diet-Induced Dyslipidemia Model

  • Objective: To evaluate the long-term efficacy of the compound in improving the lipid profile in a disease-relevant model.

  • Methodology:

    • Induce dyslipidemia in mice or rabbits by feeding them a high-fat, high-cholesterol diet for several weeks. [20] 2. Establish baseline lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides).

    • Administer the test compound, Acipimox, or vehicle control daily via oral gavage for a period of 4-8 weeks.

    • Monitor body weight and food intake throughout the study.

    • At the end of the treatment period, collect terminal blood samples for a final lipid panel analysis.

3.1.3. Cutaneous Vasodilation (Flush) Assessment

  • Objective: To quantify the degree of niacin-like flushing side effect induced by the compound.

  • Methodology:

    • Use a species that exhibits a measurable flush response, or use a surrogate marker like ear skin temperature in mice.

    • Administer an acute, high dose of the test compound, Acipimox, or Niacin (as a positive control for flush).

    • Visually score the degree of erythema (redness) on exposed skin (e.g., ears, face) at regular intervals.

    • Alternatively, use a laser Doppler flowmeter or an infrared thermometer to quantitatively measure changes in blood flow or temperature in the ear pinna.

    • Compare the intensity and duration of the flush response between compounds.

Expected Data and Comparative Analysis

These tables will summarize the key in vivo outcomes.

Table 3.1: Acute and Chronic Efficacy

Parameter Methyl 2-(piperazin-1-yl)nicotinate Acipimox Vehicle Control
Max Acute FFA Lowering e.g., -60% e.g., -55% No significant change
% Change in Triglycerides e.g., -40% e.g., -35% e.g., +5%
% Change in LDL Cholesterol e.g., -30% e.g., -25% e.g., +2%

| % Change in HDL Cholesterol | e.g., +20% | e.g., +18% | No significant change |

Table 3.2: Side Effect Profile

Parameter Methyl 2-(piperazin-1-yl)nicotinate Acipimox Niacin
Peak Ear Temperature Change (°C) e.g., +0.5°C e.g., +1.5°C e.g., +3.0°C

| Flush Score (0-4 scale) | e.g., 0.5 | e.g., 1.5 | e.g., 3.5 |

Visualization: In Vivo Study Design Logic

InVivo_Logic Start In Vivo Validation Strategy Acute_PD Acute PD Study: FFA Lowering Start->Acute_PD Step 1: Confirm Target Engagement Chronic_Efficacy Chronic Efficacy Study: Dyslipidemia Model Start->Chronic_Efficacy Step 2: Assess Therapeutic Potential Side_Effect Side Effect Study: Vasodilation (Flush) Start->Side_Effect Step 3: Evaluate Key Liability Decision Comprehensive Profile: Efficacy vs. Side Effects Acute_PD->Decision Chronic_Efficacy->Decision Side_Effect->Decision

Caption: Logical flow of the in vivo validation plan.

Conclusion

By following this structured, comparative guide, researchers can systematically build a comprehensive biological profile for this compound. The progressive workflow, from in vitro target validation to in vivo efficacy and side effect profiling, ensures that each step is built upon a solid foundation of data. The objective comparison against Acipimox at each stage will clearly delineate the novel compound's potency, efficacy, and, most critically, its potential for an improved therapeutic window with reduced flushing liability. This rigorous, evidence-based approach is essential for making informed decisions in the drug development process.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Available at: [Link]

  • Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 63(9), 1369–1377. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acipimox? Patsnap. Available at: [Link]

  • PubChem. (n.d.). Acipimox. National Center for Biotechnology Information. Available at: [Link]

  • Li, J., Zhang, Y., & Li, D. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of clinical and laboratory science, 47(6), 729–737. Available at: [Link]

  • Menon, R. M., González, M. A., Adams, M. H., et al. (2010). Mechanisms of Flushing Due to Niacin and Abolition of These Effects. Journal of clinical hypertension (Greenwich, Conn.), 12(9), 711–717. Available at: [Link]

  • Metabolic Insights. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. Metabolic Insights. Available at: [Link]

  • Patsnap Synapse. (2024). What is Acipimox used for? Patsnap. Available at: [Link]

  • Wikipedia. (2023). Acipimox. Wikipedia. Available at: [Link]

  • Offermanns, S. (2017). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural regeneration research, 12(9), 1427–1431. Available at: [Link]

  • Papakonstantinou, E., & Kechagia, M. (2024). Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives. Archives of biochemistry and biophysics, 763, 110163. Available at: [Link]

  • Medical News Today. (2023). Niacin flush: Why does it occur? Is it dangerous?. Medical News Today. Available at: [Link]

  • Health.com. (2023). What Causes Niacin Flush and How To Manage It. Health.com. Available at: [Link]

  • GPnotebook. (2021). Acipimox. GPnotebook. Available at: [Link]

  • Karatas, H., & He, S. (2014). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 16(5), 408. Available at: [Link]

  • Al-Dwairi, A., Al-Zoubi, M., & Al-Sawalha, N. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(16), 8758. Available at: [Link]

  • Soni, K. G., Le, A. V., & Pavan, K. K. (2016). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of lipid research, 57(1), 131–141. Available at: [Link]

  • Chen, Y., Liu, Y., & Li, J. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of biological chemistry, 285(46), 35631–35641. Available at: [Link]

  • ResearchGate. (2015). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of of known inhibitors. ResearchGate. Available at: [Link]

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  • Thangaraju, M., Cresci, G. A., Liu, K., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer research, 74(4), 1166–1178. Available at: [Link]

  • Li, X., Liu, C., & Wang, D. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available at: [Link]

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A Comparative Guide to Nicotinic Acid Derivatives: Evaluating Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride in the Context of Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the modulation of nicotinic acetylcholine receptors (nAChRs) presents a significant therapeutic opportunity for a range of neurological and inflammatory disorders. Nicotinic acid, a fundamental pyridine carboxylic acid, has served as a versatile scaffold for the development of a diverse array of bioactive molecules. This guide provides a comparative analysis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, a specific nicotinic acid derivative, by examining its structural features in the context of other well-characterized nAChR modulators. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, a comprehensive understanding of its potential activity can be extrapolated from structure-activity relationship (SAR) studies of analogous compounds.

The Nicotinic Acetylcholine Receptor Family: A Key Therapeutic Target

Neuronal nAChRs are ligand-gated ion channels that play a crucial role in fast synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a variety of subunits (α2-α10 and β2-β4), leading to a wide diversity of receptor subtypes with distinct pharmacological and physiological properties.[2] The most abundant and widely studied nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[2][3] Dysfunction in nAChR signaling has been implicated in a variety of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a prime target for drug discovery.[2][3]

The Nicotinic Acid Scaffold and the Significance of the Piperazine Moiety

Nicotinic acid and its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In the context of nAChR modulation, the pyridine ring of nicotinic acid serves as a key pharmacophoric element, mimicking the pyridine moiety of nicotine.

The introduction of a piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The piperazine moiety can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, which in turn can affect its binding affinity, selectivity, and pharmacokinetic profile.[4][5] In the realm of nAChR modulators, piperazine-containing compounds have been shown to interact with various receptor subtypes.[6][7]

Structural Comparison: this compound and its Analogs

This compound features a methyl ester at the 3-position and a piperazine ring at the 2-position of the pyridine core. To understand its potential as an nAChR modulator, we can compare it to other nicotinic acid derivatives and piperazine-containing compounds with known nAChR activity.

Position of the Piperazine Substituent

The position of substitution on the pyridine ring is critical for nAChR activity. Many potent nAChR ligands, such as nicotine and epibatidine, have a basic nitrogen-containing ring connected to the 3-position of the pyridine. In contrast, Methyl 2-(piperazin-1-yl)nicotinate has the piperazine at the 2-position. While less common, substitution at the 2-position of the pyridine ring has been explored. For instance, a series of 2-((pyridin-3-yloxy)methyl)piperazines have been identified as potent and selective modulators of the α7 nAChR.[6][8] This suggests that the 2-position can accommodate a piperazine-containing substituent and lead to significant nAChR activity.

The Nature of the Piperazine Substituent

The substituents on the distal nitrogen of the piperazine ring play a crucial role in determining the pharmacological profile of the compound. In Methyl 2-(piperazin-1-yl)nicotinate, this nitrogen is unsubstituted. In contrast, many highly active piperazine-based nAChR modulators bear various substituents at this position, ranging from simple alkyl groups to more complex aromatic or heterocyclic moieties.[6][7] These substituents can engage in additional interactions with the receptor binding pocket, thereby influencing potency and selectivity. The unsubstituted piperazine in the target compound may result in different binding characteristics compared to its substituted counterparts.

The Carboxylic Acid Derivative

The presence of a methyl ester at the 3-position of the pyridine ring in Methyl 2-(piperazin-1-yl)nicotinate is another key structural feature. Carboxylic acid esters of nicotinic acid are known to possess various biological activities. For example, methyl nicotinate itself is used topically as a rubefacient due to its vasodilatory effects.[9] In the context of nAChR modulation, the ester group could influence the molecule's polarity and hydrogen bonding capacity, potentially affecting its interaction with the receptor.

Anticipated Pharmacological Profile and the Need for Experimental Validation

Based on the structural analysis, this compound possesses the core pharmacophoric elements necessary for interaction with nAChRs. The presence of the piperazine at the 2-position of the nicotinic acid scaffold suggests a potential for modulation of nAChR activity, possibly with selectivity for certain subtypes like α7. However, the lack of a substituent on the distal piperazine nitrogen and the presence of the methyl ester at the 3-position make it difficult to predict its precise pharmacological profile (agonist, antagonist, partial agonist, or allosteric modulator) and potency without experimental data.

To definitively characterize the activity of this compound, a series of in vitro experiments would be required.

Experimental Protocols for Characterization

The following are standard, detailed methodologies for evaluating the interaction of a novel compound with nAChRs.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor subtype. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes (e.g., α4β2 and α7).

Principle: Competition between the unlabeled test compound and a radiolabeled ligand for binding to nAChRs expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells) prep2 Harvest cells and homogenize in ice-cold buffer prep1->prep2 prep3 Centrifuge homogenate to isolate the membrane fraction prep2->prep3 prep4 Resuspend membrane pellet and determine protein concentration prep3->prep4 assay1 Incubate cell membranes with a fixed concentration of radioligand (e.g., [3H]epibatidine for α4β2 or [125I]α-bungarotoxin for α7) prep4->assay1 assay2 Add increasing concentrations of the test compound (Methyl 2-(piperazin-1-yl)nicotinate) assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand by rapid filtration through glass fiber filters assay3->assay4 assay5 Wash filters to remove non-specifically bound radioligand assay4->assay5 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay5->analysis1 analysis2 Plot the percentage of specific binding versus the logarithm of the test compound concentration analysis1->analysis2 analysis3 Fit the data to a one-site competition model to determine the IC50 value analysis2->analysis3 analysis4 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis3->analysis4

Caption: Workflow for nAChR Radioligand Binding Assay.

Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. TEVC in Xenopus oocytes is a robust system for studying the function of ligand-gated ion channels.

Objective: To characterize the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of this compound at specific nAChR subtypes.

Principle: Oocytes are injected with cRNAs encoding the nAChR subunits of interest. After a few days, the oocytes express functional receptors on their surface. Two electrodes are inserted into the oocyte to clamp the membrane potential at a set value and record the currents that flow through the ion channels in response to the application of a ligand.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Harvest and defolliculate Xenopus laevis oocytes prep2 Inject oocytes with cRNAs encoding the desired nAChR subunits prep1->prep2 prep3 Incubate oocytes for 2-5 days to allow for receptor expression prep2->prep3 rec1 Place an oocyte in the recording chamber and impale with two microelectrodes prep3->rec1 rec2 Clamp the membrane potential (e.g., at -70 mV) rec1->rec2 rec3 Perfuse the oocyte with buffer containing the test compound rec2->rec3 rec4 Record the resulting ion currents rec3->rec4 analysis1 Measure the peak amplitude of the currents elicited by the compound rec4->analysis1 analysis2 For agonists, construct a dose-response curve and fit to the Hill equation to determine EC50 and Emax analysis1->analysis2 analysis3 For antagonists, co-apply with a known agonist and determine the IC50 for inhibition analysis1->analysis3

Caption: Workflow for nAChR Two-Electrode Voltage Clamp (TEVC) Assay.

Comparative Data of Structurally Related Nicotinic Acid Derivatives

To provide a framework for the potential activity of this compound, the following table summarizes the reported activities of other nicotinic acid derivatives and piperazine-containing compounds at α7 and α4β2 nAChRs.

Compound/ClassnAChR Subtype(s)ActivityPotency (e.g., Ki, EC50, IC50)Reference
2-((Pyridin-3-yloxy)methyl)piperazinesα7Agonist / Silent AgonistVaries with substitution[6][8]
N,N-Disubstituted piperazinesα4β2Low-affinity ligandsKi = 32 µM for most potent analogs[7]
Sulfonylpiperazine analoguesα4β2, α3β4Negative Allosteric ModulatorVaries with substitution[3]
Phenylpiperazinium compoundsα7, α9, α4β2, α3β4Agonist/Partial AgonistVaries with substitution[10]
Epibatidineα4β2High-affinity agonistKi = 0.026 nM[11]
Vareniclineα4β2*Partial agonistKi = 0.12 nM[11]

Note: This table is not exhaustive and is intended to provide a representative sample of the activities of related compounds.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, member of the vast family of nicotinic acid derivatives. Its chemical architecture, featuring a piperazine substituent at the 2-position of a nicotinic acid methyl ester, suggests a potential for interaction with nicotinic acetylcholine receptors. Based on the structure-activity relationships of analogous compounds, it is plausible that this molecule could exhibit modulatory activity at nAChR subtypes, with a potential for selectivity.

However, without direct experimental evidence, any prediction of its pharmacological profile remains speculative. The detailed experimental protocols provided in this guide outline a clear path for the comprehensive in vitro characterization of this compound. Such studies are essential to elucidate its binding affinity, functional activity, and subtype selectivity, thereby determining its potential as a novel pharmacological tool or therapeutic lead. Future research should focus on synthesizing and evaluating this compound and its analogs to build a more complete understanding of the structure-activity relationships of 2-substituted nicotinic acid derivatives as nAChR modulators.

References

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  • Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., Rush, R., & Elbaum, D. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed, 24814197. [Link]

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  • Abdrakhmanova, G. R., Zhang, L., Kellar, K. J., & Kozikowski, A. P. (2006). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Bioorganic & Medicinal Chemistry Letters, 16(3), 699–702. [Link]

  • Papke, R. L., Horenstein, N. A., Stokes, C., & Bagdas, D. (2020). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. The Journal of pharmacology and experimental therapeutics, 374(3), 425–438. [Link]

  • Umana, I. C., Daniele, E., & Zoli, M. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7328–7332. [Link]

  • Arias, H. R., Targowska-Duda, K. M., Feuerbach, D., Jozwiak, K., & Kaczor, A. A. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 744. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 2-25. [Link]

  • Azam, L., & McIntosh, J. M. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 590623. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 2-25. [Link]

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A Methodological Guide for the Cross-Validation and Comparative Analysis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging a Rational Design with Empirical Validation

In the landscape of modern oncology, the development of novel small molecules with targeted activity remains a cornerstone of therapeutic advancement. Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride emerges as a compound of interest based on a rational design that combines two moieties of significant pharmacological relevance. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer agents known for their ability to interact with a variety of biological targets.[1][2] Concurrently, the nicotinate (niacin) component suggests a potential interaction with the G-protein coupled receptor GPR109A (also known as HCAR2), a receptor for niacin and the microbial metabolite butyrate.

Activation of GPR109A has been identified as a tumor-suppressive pathway in specific cancer types, notably colon and breast cancers, where it can trigger apoptosis and inhibit cell survival.[3][4][5] However, this effect is highly context-dependent, and the receptor's role can differ between tissues.[4]

This guide presents a comprehensive, multi-faceted strategy for the cross-validation of this compound's activity across a panel of cancer cell lines. We will detail the experimental workflows, the rationale behind the selection of comparative compounds and cell lines, and the methodologies for elucidating its mechanism of action. The objective is to provide a robust framework for determining the therapeutic potential and selectivity of this novel chemical entity.

Hypothesized Mechanism of Action

We hypothesize that this compound functions as a pro-apoptotic agent by acting as an agonist of the GPR109A receptor. Upon binding, the compound is expected to initiate a G-protein-mediated signaling cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and ultimately activates intrinsic apoptotic pathways. This guide outlines the necessary experiments to test this hypothesis rigorously.

Below is a diagram illustrating the proposed GPR109A signaling pathway leading to apoptosis, which forms the basis of our mechanistic investigation.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride GPR109A GPR109A Receptor G_Protein Gi/o Protein GPR109A->G_Protein Activates Pro_Apoptotic Pro-Apoptotic Genes (e.g., Bax) GPR109A->Pro_Apoptotic Upregulates (via other pathways) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2) PKA->Anti_Apoptotic Inhibits Transcription Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Pro_Apoptotic->Apoptosis

Caption: Hypothesized GPR109A signaling pathway.

Experimental Design: A Multi-Tiered Validation Workflow

Our approach is structured to first establish broad cytotoxic activity and then to dissect the specific mechanism of action. This workflow ensures that resources are directed efficiently, starting with high-throughput screening and progressing to more detailed mechanistic studies.

Experimental_Workflow cluster_setup Phase 1: Setup & Selection cluster_screening Phase 2: Activity Screening cluster_mechanistic Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Analysis & Conclusion Cell_Lines Select Cell Lines (GPR109A+ & GPR109A-) Compounds Prepare Test Compounds - M2PN Dihydrochloride - Niacin (Positive Control) - Imatinib (Piperazine Control) Viability Cell Viability Assay (MTT / CCK-8) Compounds->Viability IC50 Calculate IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Data_Analysis Comparative Data Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Draw Conclusions on Activity & Selectivity Data_Analysis->Conclusion

Sources

A Comparative Benchmarking Guide to Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound, Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, against a panel of well-characterized enzyme inhibitors. Structured for researchers, scientists, and drug development professionals, this document delves into the experimental workflows required to characterize a potential new enzyme inhibitor and benchmarks its hypothetical performance against established drugs such as Imatinib, Ibrutinib, and Olaparib. The inclusion of the piperazine ring, a privileged scaffold in medicinal chemistry, and a nicotinate moiety, suggests that this compound warrants investigation as a potential enzyme inhibitor.[1][2] This guide serves as a methodological framework for such an investigation.

Introduction: Rationale for Investigation

The piperazine heterocycle is a cornerstone in modern pharmacology, present in a multitude of FDA-approved drugs targeting a wide array of enzymes and receptors.[1][3] Its unique physicochemical properties, including high water solubility and the ability to engage in multiple hydrogen bond interactions, make it an attractive scaffold for designing potent and selective inhibitors.[2] Compounds incorporating piperazine have demonstrated inhibitory activity against diverse enzyme families, including kinases, cholinesterases, and poly (ADP-ribose) polymerases (PARP).[3][4][5][6]

This compound combines this privileged piperazine ring with a methyl nicotinate fragment. The nicotinate (pyridine-3-carboxylate) structure is also found in various biologically active molecules.[7][8] Given this structural pedigree, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases, a class of enzymes frequently implicated in proliferative diseases.

To contextualize its potential efficacy, this guide outlines a direct comparison with three landmark inhibitors, chosen for their therapeutic importance and their inclusion of heterocyclic ring systems:

  • Imatinib: A potent inhibitor of the Bcr-Abl tyrosine kinase, revolutionizing the treatment of chronic myeloid leukemia (CML).[2][9][10]

  • Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), critical for B-cell signaling and used in treating B-cell malignancies.[11][12][13]

  • Olaparib: A PARP inhibitor that induces synthetic lethality in cancers with BRCA1/2 mutations, particularly in ovarian and breast cancers.[3][4][14][15]

This document will first detail the essential experimental protocols for characterizing a novel inhibitor's potency and mechanism of action. Subsequently, it will present a comparative analysis based on hypothetical, yet plausible, data for this compound against the known profiles of our selected benchmarks.

Methodologies: A Framework for Inhibitor Characterization

The rigorous evaluation of a potential enzyme inhibitor requires a systematic, multi-step experimental approach. Each protocol is designed to be self-validating, ensuring data integrity and reproducibility.

General Experimental Workflow

The logical flow from initial screening to detailed mechanistic studies is crucial. The process begins with determining the concentration of the target enzyme, followed by an assessment of the compound's inhibitory effect (IC50 determination), and culminates in kinetic studies to elucidate the mechanism of inhibition.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action P1 Target Enzyme Purification & Quantification P2 Bradford Protein Assay P1->P2 Determine concentration P3 Enzyme Activity Assay Setup P2->P3 Standardized Enzyme Conc. P4 Dose-Response Curve Generation (Varying Inhibitor Concentration) P3->P4 P5 IC50 Value Calculation (Non-linear Regression) P4->P5 P6 Enzyme Kinetic Assays (Varying Substrate & Inhibitor Conc.) P5->P6 Informs concentration range P7 Data Plotting (e.g., Lineweaver-Burk Plot) P6->P7 P8 Determine Inhibition Type (Competitive, Non-competitive, etc.) P7->P8

Caption: Workflow for Enzyme Inhibitor Characterization.

Detailed Experimental Protocols

Rationale: Accurate knowledge of the enzyme concentration is fundamental for kinetic studies. The Bradford assay is a rapid and sensitive colorimetric method for protein quantification.[16][17] It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[17][18]

Step-by-Step Methodology:

  • Prepare BSA Standards: A series of Bovine Serum Albumin (BSA) standards are prepared by diluting a stock solution (e.g., 2 mg/mL) to concentrations ranging from 0.05 to 1.0 mg/mL.[6][19] A blank containing only the dilution buffer is also prepared.

  • Sample Preparation: Prepare dilutions of the purified target enzyme solution to ensure the final concentration falls within the linear range of the BSA standard curve.

  • Reaction Setup: In a 96-well microplate, add 10 µL of each standard or diluted enzyme sample to respective wells.

  • Add Reagent: Add 200 µL of Bradford Reagent to each well and mix by shaking the plate for 30 seconds.[16]

  • Incubation: Incubate the plate at room temperature for a minimum of 5 minutes.[16][18]

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the BSA standards versus their known concentrations to generate a standard curve. Use the linear equation from this curve to calculate the concentration of the unknown enzyme samples.[18][19]

Rationale: The half-maximal inhibitory concentration (IC50) is the most common measure of a compound's potency.[20] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This protocol describes a generic spectrophotometric assay; the specific substrate and detection method will vary depending on the target enzyme.[21][22]

Step-by-Step Methodology:

  • Prepare Reagents: Prepare assay buffer, a stock solution of the enzyme at a known concentration (determined via Bradford assay), a stock solution of the substrate, and a stock solution of this compound (and comparator inhibitors) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and the varying concentrations of the inhibitor. Include control wells: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Initiate Reaction: Initiate the reaction by adding a fixed concentration of the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a kinetic plate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[5][23]

Rationale: Understanding how an inhibitor interacts with the enzyme and its substrate (e.g., by competing with the substrate for the active site) is critical for drug development. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.[24][25]

Step-by-Step Methodology:

  • Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column will have a different concentration of the substrate (typically ranging from 0.2x to 5x the Michaelis constant, Km).

  • Reaction and Measurement: Following the procedure in Protocol 2 (steps 4-6), measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves.

    • Transform the data by taking the reciprocal of V₀ and [S] (i.e., 1/V₀ and 1/[S]).

    • Plot 1/V₀ versus 1/[S] to generate a Lineweaver-Burk plot.[24][26]

    • Analyze the changes in the plot's intercepts and slope in the presence of the inhibitor to determine the mechanism:[27]

      • Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

Comparative Analysis: Benchmarking Performance

To illustrate the output of the described methodologies, this section presents a hypothetical but scientifically plausible dataset for this compound. For this exercise, we will assume the target enzyme is a hypothetical tyrosine kinase, "TK-X".

CompoundTarget Enzyme(s)IC50 (nM)Mechanism of Inhibition
This compound TK-X150 (Hypothetical)ATP-Competitive (Hypothetical)
Imatinib Bcr-Abl, c-KIT, PDGFR250-1000ATP-Competitive[2][9][10]
Ibrutinib Bruton's Tyrosine Kinase (BTK)0.5Covalent (Irreversible)[1][11][13]
Olaparib PARP1, PARP2, PARP31-5Active Site Inhibitor (Competitive with NAD+)[4][14][28]

Mechanistic Insights: Signaling Pathway Context

Understanding the biochemical pathway in which the target enzyme operates is essential to predict the physiological consequences of its inhibition. Ibrutinib, for example, targets BTK, a crucial node in the B-cell receptor (BCR) signaling pathway that promotes B-cell survival and proliferation.[1][11] Inhibition of BTK disrupts this pathway, leading to apoptosis in malignant B-cells.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates NFkB NF-κB Pathway DAG_IP3->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

Caption: Ibrutinib Inhibition of the BCR Signaling Pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the characterization of this compound as a potential enzyme inhibitor. By employing systematic protocols for determining protein concentration, assessing inhibitory potency (IC50), and elucidating the mechanism of action, researchers can generate the robust data required for a meaningful comparison against established drugs like Imatinib, Ibrutinib, and Olaparib.

The hypothetical data presented herein positions this compound as a potential ATP-competitive kinase inhibitor with moderate potency. The next logical steps in a real-world drug discovery campaign would involve screening against a broad panel of kinases to determine its selectivity profile, followed by cell-based assays to confirm its activity in a physiological context, and eventually, preclinical in vivo studies to evaluate its efficacy and safety. The principles and methodologies outlined in this guide provide the essential roadmap for this exciting scientific journey.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 2-(piperazin-1-yl)nicotinate Analogs as Potential Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Piperazine-Substituted Nicotinates

The quest for novel therapeutics targeting the central nervous system (CNS) has led to a deep exploration of heterocyclic scaffolds. Among these, the piperazine moiety is a privileged structure, present in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] When coupled with a nicotinic acid backbone, as in the case of Methyl 2-(piperazin-1-yl)nicotinate, a molecule is formed with a high potential for interacting with nicotinic acetylcholine receptors (nAChRs).[3][4] These ligand-gated ion channels are implicated in a variety of neurological and inflammatory conditions, making them a prime target for drug discovery.[5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Methyl 2-(piperazin-1-yl)nicotinate, drawing upon established principles from related classes of nAChR modulators. While direct SAR studies on this specific parent compound are not extensively published, by examining the effects of structural modifications on analogous piperazine-containing nAChR ligands, we can construct a robust predictive framework to guide future drug design and optimization efforts. We will delve into the nuances of substituent effects, bioisosteric replacements, and the critical experimental methodologies required to validate these designs.

Comparative Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of a ligand is intrinsically linked to its three-dimensional structure and its ability to form favorable interactions with the target receptor. For the 2-(piperazin-1-yl)nicotinate scaffold, we can dissect the molecule into three key regions for SAR analysis: the piperazine ring, the nicotinic acid core, and the methyl ester.

Modifications of the Piperazine Moiety

The piperazine ring serves as a versatile linker and a key interaction point with the nAChR. Its basic nitrogen atoms can be crucial for forming salt bridges or hydrogen bonds within the receptor's binding pocket.

  • N-4 Substitution: The nitrogen atom at the 4-position of the piperazine ring is a primary point for diversification. The nature of the substituent at this position can profoundly influence potency, selectivity, and functional activity (agonist vs. antagonist).

    • Aryl Substituents: The addition of an aryl group, such as a phenyl ring, can introduce van der Waals and pi-stacking interactions. Substitutions on this aryl ring are critical. For instance, in related phenylpiperazine nAChR ligands, electron-withdrawing groups on the phenyl ring can modulate the pKa of the distal piperazine nitrogen, affecting its interaction with the receptor.[7][8]

    • Alkyl Substituents: Small alkyl groups, such as a methyl group, can be well-tolerated and may fill small hydrophobic pockets. However, larger, bulkier alkyl groups may introduce steric hindrance, potentially reducing binding affinity.

    • Chirality: Introducing a chiral center by substituting on the piperazine ring itself, for example with a methyl group at the C2 or C3 position, can lead to stereoisomers with distinct activities and selectivities for different nAChR subtypes.[7] Studies on chiral phenylpiperazinium compounds have shown that the position and stereochemistry of a methyl group on the piperazine ring can significantly impact selectivity between α7 and α9* nAChRs.[7][8]

  • Bioisosteric Replacements: Replacing the piperazine ring with other cyclic diamines or related structures can be a fruitful strategy to fine-tune physicochemical properties and explore different interaction modes.[1][9]

    • Homopiperazine: Expanding the ring to a seven-membered homopiperazine can alter the geometry and distance between the nitrogen atoms, potentially improving binding to certain receptor subtypes.

    • Piperidine: Replacing the piperazine with a piperidine ring removes one of the basic nitrogens, which could reduce off-target effects at other receptors but may also eliminate a key interaction point with the nAChR.[10][11][12][13][14]

    • Constrained Analogs: Introducing conformational constraints, such as bicyclic structures, can lock the molecule into a more favorable binding conformation, increasing potency and selectivity.

Modifications of the Nicotinic Acid Core

The pyridine ring of the nicotinic acid moiety is expected to play a crucial role in binding, potentially through hydrogen bonding or cation-pi interactions with aromatic residues in the nAChR binding site.

  • Substitution on the Pyridine Ring: The placement of substituents on the pyridine ring can influence the electronic distribution and steric profile of the molecule.

    • Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogen, nitro) can alter the charge distribution of the pyridine ring, affecting its interaction with the receptor. While specific SAR for 2-(piperazin-1-yl)nicotinates at nAChRs is limited, studies on other nicotinic acid derivatives have shown that such substitutions can significantly impact biological activity, for instance, in the context of anti-inflammatory properties.[15][16]

    • Positional Isomerism: Moving the piperazine substituent to the 3- or 4-position of the pyridine ring would create isomeric scaffolds with different spatial arrangements of key functional groups, almost certainly leading to different pharmacological profiles.

Modifications of the Methyl Ester

The methyl ester at the 3-position of the nicotinic acid ring is another site for modification that can influence both binding and pharmacokinetic properties.

  • Ester Chain Length: Varying the length of the alkyl chain of the ester (e.g., ethyl, propyl) can probe for additional hydrophobic interactions within the binding pocket.

  • Bioisosteric Replacements for the Ester: The ester group can be replaced with other functional groups to alter metabolic stability and hydrogen bonding capacity.

    • Amides: Conversion of the ester to a primary, secondary, or tertiary amide introduces a hydrogen bond donor (for primary and secondary amides) and can increase metabolic stability.

    • Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could either be detrimental to cell permeability or introduce a new, favorable interaction with the receptor.

Data Presentation: A Comparative Overview of Hypothetical SAR Trends

The following table summarizes the predicted impact of various structural modifications on the activity of Methyl 2-(piperazin-1-yl)nicotinate analogs at nAChRs, based on the analysis of related compounds.

Modification Position Rationale Predicted Impact on Activity
Piperazine Ring
Small Alkyl SubstitutionN-4Fills small hydrophobic pockets.Potentially maintained or increased potency.
Aryl SubstitutionN-4Introduces potential for pi-stacking interactions.Likely to significantly modulate activity and selectivity.
Methyl SubstitutionC-2 or C-3Introduces chirality.May lead to stereoisomers with distinct selectivity profiles.[7][8]
Bioisosteric ReplacementPiperazineAlters geometry and basicity.Can fine-tune pharmacokinetic and pharmacodynamic properties.[1][9]
Nicotinic Acid Core
Electron-Withdrawing GroupC-4, C-5, or C-6Alters electronic properties of the pyridine ring.May enhance cation-pi interactions, potentially increasing potency.
Electron-Donating GroupC-4, C-5, or C-6Alters electronic properties of the pyridine ring.May modulate binding affinity.
Ester Group
Increased Alkyl Chain LengthMethyl EsterProbes for additional hydrophobic interactions.May increase or decrease potency depending on the binding pocket topography.
Conversion to AmideMethyl EsterIncreases metabolic stability and alters H-bonding.Likely to alter the pharmacological profile.

Experimental Protocols for In Vitro Characterization

To validate the SAR predictions and characterize the pharmacological profile of novel Methyl 2-(piperazin-1-yl)nicotinate analogs, a series of robust in vitro assays are essential.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific nAChR subtype.[17][18]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).[19]

  • Test compounds (analogs of Methyl 2-(piperazin-1-yl)nicotinate).

  • Non-specific binding control (a high concentration of a known ligand, e.g., nicotine).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful technique to characterize the functional activity of ligands (agonist, antagonist, or modulator) on ligand-gated ion channels expressed in Xenopus oocytes.[20]

Objective: To determine if a test compound is an agonist, antagonist, or allosteric modulator of a specific nAChR subtype and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Oocyte recording solution (e.g., Ringer's solution).

  • Acetylcholine (ACh) or another known agonist.

  • Test compounds.

Procedure:

  • Inject the cRNA for the desired nAChR subunits into the oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist testing: Perfuse the oocyte with increasing concentrations of the test compound and record the elicited current.

  • Antagonist testing: Co-apply a fixed concentration of a known agonist (e.g., EC₅₀ of ACh) with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.

  • Allosteric modulator testing: Co-apply a fixed, low concentration of the test compound with a full concentration-response curve of the agonist to look for potentiation or a shift in the EC₅₀.

  • Analyze the data to generate concentration-response curves and determine EC₅₀ or IC₅₀ values.

High-Throughput Functional Assay: Fluorometric Imaging Plate Reader (FLIPR)

The FLIPR assay is a cell-based, high-throughput method to measure changes in intracellular calcium, which can be an indicator of nAChR activation.[20]

Objective: To rapidly screen a library of compounds for agonist or positive allosteric modulator (PAM) activity at nAChRs that are permeable to calcium (e.g., α7).

Materials:

  • A cell line stably expressing the nAChR of interest (e.g., GH4C1 cells expressing α7 nAChRs).[20]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compounds.

  • FLIPR instrument.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Prepare a plate with the test compounds.

  • Place both plates in the FLIPR instrument.

  • The instrument will add the compounds to the cells and simultaneously measure the change in fluorescence over time.

  • An increase in fluorescence indicates an influx of calcium and therefore receptor activation.

  • Analyze the data to identify active compounds and determine their potency (EC₅₀).

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

nAChR_Signaling_Pathway cluster_0 Agonist Binding and Channel Activation cluster_1 Modulation by Analogs Agonist Agonist (e.g., Acetylcholine) nAChR_Closed nAChR (Closed State) Agonist->nAChR_Closed Binds to orthosteric site nAChR_Open nAChR (Open State) nAChR_Closed->nAChR_Open Conformational Change Ion_Influx Na+/Ca2+ Influx nAChR_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Antagonist Antagonist Analog Antagonist->nAChR_Closed Blocks agonist binding or channel opening PAM Positive Allosteric Modulator (PAM) Analog PAM->nAChR_Open Enhances channel opening/reduces desensitization

Caption: nAChR signaling and points of modulation.

SAR_Workflow Core_Scaffold Methyl 2-(piperazin-1-yl)nicotinate Analog_Synthesis Analog Synthesis (Systematic Modification) Core_Scaffold->Analog_Synthesis In_Vitro_Screening In Vitro Screening Analog_Synthesis->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assays (TEVC, FLIPR) (Determine Potency - EC50/IC50) In_Vitro_Screening->Functional_Assay SAR_Analysis SAR Analysis (Identify Key Structural Features) Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Sources

A Comparative Analysis of Methyl 2-(piperazin-1-yl)nicotinate Dihydrochloride Scaffolds in Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of compounds derived from the Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride scaffold against established standard-of-care atypical antipsychotics. For researchers and drug development professionals, this document synthesizes preclinical data and outlines the experimental methodologies crucial for evaluating the efficacy of this chemical class. While direct clinical data for this compound itself is not publicly available, its structural motif is a cornerstone in the development of novel CNS agents. This guide will, therefore, use closely related, well-characterized 2-pyridinyl-1-piperazine derivatives as proxies to benchmark against current therapies.

Introduction: The Rationale for Novel Antipsychotic Scaffolds

The treatment of schizophrenia and related psychoses has evolved significantly with the advent of atypical antipsychotics. Unlike their predecessors, these agents offer a broader spectrum of efficacy, particularly against the negative and cognitive symptoms of the disorder, and a more favorable side-effect profile. A key pharmacological feature of many atypical antipsychotics is a dual action on dopamine D2 and serotonin 5-HT1A receptors.[1] The piperazine and pyridine moieties present in this compound are pivotal pharmacophores that are frequently exploited to achieve this desired receptor modulation.[2][3]

The core hypothesis is that compounds built upon this scaffold can be optimized to fine-tune the balance between D2 antagonism/partial agonism and 5-HT1A agonism, potentially leading to improved therapeutic outcomes and reduced side effects, such as extrapyramidal symptoms (EPS) and hyperprolactinemia.

Mechanism of Action: Targeting the Dopaminergic and Serotonergic Systems

The therapeutic efficacy of atypical antipsychotics is largely attributed to their interaction with dopamine and serotonin pathways in the brain. The 2-pyridinyl-1-piperazine scaffold is particularly adept at targeting these systems.

Dopamine D2 Receptor Modulation: Hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. Atypical antipsychotics typically act as antagonists or partial agonists at D2 receptors, reducing dopaminergic neurotransmission in this pathway.

Serotonin 5-HT1A Receptor Agonism: Agonism at 5-HT1A receptors is thought to contribute to the efficacy of atypical antipsychotics against negative and cognitive symptoms, as well as reducing the motor side effects associated with D2 blockade.[4]

The interplay between these two receptor systems is crucial. The structural components of the this compound scaffold provide a versatile platform for medicinal chemists to modulate affinity and efficacy at these key targets.

Antipsychotic_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin_Release->5HT1A_Receptor Binds Reduction_of_Positive_Symptoms Reduction_of_Positive_Symptoms D2_Receptor->Reduction_of_Positive_Symptoms Modulates Dopaminergic Activity Improvement_of_Negative_Symptoms Improvement_of_Negative_Symptoms 5HT1A_Receptor->Improvement_of_Negative_Symptoms Modulates Serotonergic Activity Atypical_Antipsychotic Atypical Antipsychotic (e.g., 2-pyridinyl-1-piperazine derivative) Atypical_Antipsychotic->D2_Receptor Antagonist/ Partial Agonist Atypical_Antipsychotic->5HT1A_Receptor Agonist

Caption: Simplified signaling pathway of atypical antipsychotics.

Comparative Efficacy: Preclinical Data of a Representative Compound

To provide a tangible comparison, we will examine the preclinical data of a representative compound from the 2-pyridinyl-1-piperazine class, designated here as Compound 12 , as described in the literature.[5] This compound's profile will be compared to standard atypical antipsychotics such as Aripiprazole, Olanzapine, and Risperidone.

Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for relevant CNS receptors. High affinity for D2 and 5-HT1A receptors is a desirable characteristic.

CompoundD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Compound 12 (proxy) 1.53.00.8
Aripiprazole0.341.73.4
Olanzapine1.1>10004
Risperidone3.131900.12

Data is compiled from various preclinical studies for comparative purposes.

Interpretation: Compound 12 demonstrates high affinity for D2, 5-HT1A, and 5-HT2A receptors, a profile consistent with many atypical antipsychotics. Its potent 5-HT1A binding is particularly noteworthy and suggests a potential for efficacy against negative symptoms.

In Vivo Models of Antipsychotic Activity

Preclinical models are essential for predicting clinical efficacy. Key assays include the blockade of apomorphine-induced stereotypy (a model of D2 antagonism) and the conditioned avoidance response test.

CompoundApomorphine-Induced Stereotypy Blockade (ED50, mg/kg)
Compound 12 (proxy) 0.04
Aripiprazole0.6
Olanzapine0.2
Risperidone0.05

Data is compiled from various preclinical studies for comparative purposes.

Interpretation: Compound 12 is highly potent in this model, suggesting robust in vivo D2 receptor blockade. Its potency is comparable to that of risperidone.

Models of Atypicality: Assessing the Potential for Side Effects

A crucial differentiator for atypical antipsychotics is a lower propensity to induce extrapyramidal symptoms (EPS). This is often assessed in preclinical models by measuring catalepsy induction.

CompoundCatalepsy Induction (MED, mg/kg)
Compound 12 (proxy) >100
Aripiprazole>100
Olanzapine10
Risperidone1.0
Haloperidol (Typical)0.2

MED: Minimum Effective Dose to induce catalepsy. Data is compiled from various preclinical studies for comparative purposes.

Interpretation: The high dose required for Compound 12 to induce catalepsy is a strong indicator of an atypical profile with a low risk of EPS, similar to aripiprazole.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for specific neurotransmitter receptors.

Protocol:

  • Tissue Preparation: Rat brain regions rich in the receptor of interest (e.g., striatum for D2, hippocampus for 5-HT1A) are homogenized in an appropriate buffer.

  • Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Start Start Tissue_Homogenization Tissue Homogenization (e.g., rat striatum) Start->Tissue_Homogenization Incubation Incubation with Radioligand and Test Compound Tissue_Homogenization->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Apomorphine-Induced Stereotypy in Rats

Objective: To assess the in vivo dopamine D2 receptor antagonist activity of a test compound.

Protocol:

  • Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Drug Administration: Animals are pre-treated with the test compound or vehicle at various doses.

  • Apomorphine Challenge: After a specified pre-treatment time, animals are challenged with a subcutaneous injection of apomorphine (a dopamine agonist).

  • Behavioral Scoring: Immediately following the apomorphine injection, stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer blind to the treatment conditions at regular intervals for a set duration.

  • Data Analysis: The dose of the test compound that reduces the stereotypy score by 50% (ED50) is calculated.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel atypical antipsychotics. Preclinical data from structurally related compounds suggest that this chemical class possesses the desired pharmacological profile of high affinity for dopamine D2 and serotonin 5-HT1A receptors, potent in vivo efficacy in models of psychosis, and a low propensity to induce extrapyramidal side effects.

Further research should focus on synthesizing and evaluating a library of derivatives to optimize the pharmacokinetic and pharmacodynamic properties. The ultimate goal is to identify a clinical candidate with a superior efficacy and safety profile compared to current standard-of-care treatments. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.

References

  • New, J. S., Yevich, J. P., Temple, D. L., Jr, New, K. B., Gross, S. M., Schlemmer, R. F., Jr, Eison, M. S., Taylor, D. P., & Riblet, L. A. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618–624. [Link]

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Li, P., Snyder, G. L., & Vanover, K. E. (2016). Dopamine D2/D3 receptor partial agonists as a treatment for schizophrenia. Neuroscience and biobehavioral reviews, 71, 435–451. [Link]

  • Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). CNS & Neurological Disorders - Drug Targets, 19(7), 506-522. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research and Review, 6(11), 570-578. [Link]

  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. (1988). Journal of Medicinal Chemistry, 31(3), 618-624. [Link]

  • Two New Phenylpiperazines With Atypical Antipsychotic Potential. (2007). Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-5753. [Link]

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Assessing the Target Specificity of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological target specificity of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride. Based on structural analogy to known peroxisome proliferator-activated receptor (PPAR) modulators, we hypothesize that this compound may act as a PPAR antagonist. This guide outlines a series of experiments to test this hypothesis and to compare its specificity against well-characterized PPAR antagonists.

Introduction: The Rationale for Investigating PPAR Antagonism

The 2-(piperazin-1-yl)nicotinate scaffold is a key feature in a variety of biologically active molecules. While the specific biological target of this compound is not yet fully elucidated, the structurally similar compound, 2-(piperazin-1-yl)nicotinonitrile, has been identified as a peroxisome proliferator-activated receptor (PPAR) antagonist. PPARs are a family of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation, making them attractive targets for therapeutic intervention in a range of diseases.[1][2][3]

This guide, therefore, proposes a systematic approach to investigate the hypothesis that this compound is a PPAR antagonist. We will outline a direct comparison with two well-established and highly selective PPARγ antagonists:

  • GW9662: A potent and selective irreversible antagonist of PPARγ with an IC50 of 3.3 nM.[4][5][6][7]

  • T0070907: A potent and selective irreversible PPARγ antagonist with an IC50 of 1 nM.[8][9][10]

The experimental workflow is designed to first confirm binding to the hypothesized target, then to characterize the functional effect (antagonism), and finally to assess the specificity against other PPAR isoforms and a panel of common off-targets.

Experimental Workflow for Target Specificity Assessment

The following diagram illustrates the proposed experimental workflow for a comprehensive assessment of the biological target specificity of this compound.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_selectivity Selectivity Profiling primary_binding In Vitro Binding Assay (Fluorescence Polarization) secondary_functional Cell-Based Reporter Assay (Luciferase) primary_binding->secondary_functional Confirmed Binding selectivity_isoform PPAR Isoform Selectivity (α, δ vs γ) secondary_functional->selectivity_isoform Confirmed Antagonism selectivity_off_target Broad Off-Target Panel (e.g., CEREP panel) selectivity_isoform->selectivity_off_target Confirmed Selectivity

Caption: A tiered experimental workflow for assessing target specificity.

Primary Screening: In Vitro Binding Affinity

The initial step is to determine if this compound directly binds to the PPARγ ligand-binding domain (LBD). A fluorescence polarization (FP) competitive binding assay is a robust and high-throughput method for this purpose.[11]

Experimental Protocol: Fluorescence Polarization Binding Assay
  • Reagents and Materials:

    • Purified human PPARγ LBD

    • Fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

    • This compound (test compound)

    • GW9662 and T0070907 (comparator compounds)

    • 384-well, low-volume, black microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a serial dilution of the test and comparator compounds in the assay buffer.

    • In the microplate, add the assay buffer, the fluorescently labeled PPARγ ligand, and the purified PPARγ LBD.

    • Add the serially diluted test and comparator compounds to their respective wells. Include wells with no compound as a negative control and wells with a saturating concentration of a known unlabeled ligand as a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Calculate the anisotropy values for each well.

    • Plot the anisotropy values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Expected Data Summary
CompoundPPARγ Binding IC50 (nM)
This compoundTo be determined
GW9662~3.3
T0070907~1

Secondary Screening: Functional Antagonism

Upon confirmation of binding, the next crucial step is to determine the functional consequence of this interaction. A cell-based reporter gene assay is the gold standard for quantifying agonist or antagonist activity of a compound on a nuclear receptor.[12][13][14]

Experimental Protocol: PPARγ Luciferase Reporter Assay
  • Reagents and Materials:

    • HEK293 cells (or another suitable cell line)

    • Expression plasmid for human PPARγ

    • Reporter plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase gene

    • Transfection reagent

    • Cell culture medium and supplements

    • Rosiglitazone (a potent PPARγ agonist)

    • Test and comparator compounds

    • Luciferase assay reagent

    • 96-well, white, clear-bottom cell culture plates

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

    • Plate the transfected cells into the 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test and comparator compounds.

    • Pre-treat the cells with the serially diluted compounds for a short period (e.g., 30 minutes).

    • Add a fixed concentration of the PPARγ agonist, rosiglitazone (typically at its EC80 concentration), to all wells except the negative control.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonism of rosiglitazone-induced activity.

Expected Data Summary
CompoundPPARγ Functional Antagonism IC50 (nM)
This compoundTo be determined
GW9662~30
T0070907~10

Selectivity Profiling

A critical aspect of drug development is to ensure that a compound interacts specifically with its intended target to minimize off-target effects.[15]

PPAR Isoform Selectivity

The functional reporter assay described above should be repeated using expression plasmids for the other PPAR isoforms, PPARα and PPARδ, to determine the selectivity of this compound.

Broader Off-Target Screening

To assess for potential interactions with other unrelated proteins, the compound should be screened against a broad panel of receptors, ion channels, and enzymes. Commercial services (e.g., Eurofins CEREP panel) offer comprehensive off-target profiling.

Expected Data Summary
CompoundPPARα Antagonism IC50 (nM)PPARδ Antagonism IC50 (nM)Selectivity (α/γ)Selectivity (δ/γ)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
GW9662~320>2000~10>600
T0070907>800>800>800>800

PPAR Signaling Pathway

The following diagram illustrates the simplified signaling pathway of PPARγ, which is the hypothesized target of this compound.

ppar_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus agonist PPARγ Agonist (e.g., Rosiglitazone) ppar PPARγ agonist->ppar Binds and Activates antagonist This compound (Hypothesized Antagonist) antagonist->ppar Binds and Blocks Activation ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (DNA Response Element) ppar_rxr->ppre Binds to gene_expression Target Gene Expression ppre->gene_expression Regulates

Caption: Simplified PPARγ signaling pathway.

Conclusion

This guide provides a structured and experimentally robust approach to investigate the hypothesized biological target of this compound. By systematically comparing its binding affinity, functional activity, and selectivity against well-characterized PPARγ antagonists, researchers can gain definitive insights into its mechanism of action and potential as a specific modulator of PPAR signaling. The self-validating nature of the described protocols, moving from in vitro binding to cell-based functional assays and broad selectivity profiling, ensures a high degree of confidence in the generated data. This comprehensive assessment is a critical step in the pre-clinical development and pharmacological characterization of this novel compound.

References

  • The PPARgamma antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARgamma-dependent and -independent mechanisms. PubMed. [Link]

  • Discovery of potent and selective PPARα/δ dual antagonists and initial biological studies. PubMed. [Link]

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Taylor & Francis Online. [Link]

  • What are PPAR antagonists and how do they work?. Patsnap Synapse. [Link]

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  • Determination of PPARγ Activity in Adipose Tissue and Spleen. PMC - NIH. [Link]

  • Competitive in vitro ligand binding assay for PPAR/. Interaction of.... ResearchGate. [Link]

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  • Peroxisome Proliferator-Activated Receptor agonists and antagonists: an updated patent review (2020-2023). PubMed. [Link]

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  • Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. NIH. [Link]

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A Comparative Guide to Piperazine Derivatives in Drug Discovery: Beyond a Single Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: Initial inquiries into the specific compound Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride revealed a scarcity of published peer-reviewed studies. To provide a comprehensive and valuable resource for researchers, this guide has been expanded to encompass a comparative analysis of various piperazine derivatives, categorized by their significant biological activities. This approach allows for a broader examination of the piperazine scaffold in medicinal chemistry and highlights key structure-activity relationships that drive therapeutic potential.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance, contribute to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1] These characteristics have led to the development of a wide array of piperazine-containing drugs with diverse therapeutic applications, ranging from antihistamines and antipsychotics to anticancer and antiviral agents.[2][3] This guide provides a comparative overview of piperazine derivatives, focusing on their performance in different therapeutic areas and the experimental data that underpins their development.

Comparative Analysis of Piperazine Derivatives by Therapeutic Application

Antihistaminic Activity: Targeting Histamine Receptors

Piperazine derivatives are prominent in the field of antihistamines, primarily targeting the H1 histamine receptor to alleviate allergic symptoms.

Comparative Data:

CompoundTargetPotency (Ki, nM)Key Structural FeaturesReference
CetirizineH1 Receptor Antagonist~3Diphenylmethylpiperazine core with a carboxymethyl ether side chain[4]
HydroxyzineH1 Receptor Antagonist~2Diphenylmethylpiperazine core[4]
(5-chloro-1-H-indol-2-yl)-(4-methyl-piperazin-1-yl) methanoneH4 Receptor AntagonistNot SpecifiedIndole-methanone-piperazine scaffold[4]

Experimental Workflow: Histamine H1 Receptor Binding Assay

This workflow outlines a standard radioligand binding assay to determine the affinity of test compounds for the H1 receptor.

G prep Membrane Preparation (e.g., from HEK293 cells expressing H1R) incubation Incubation - Membranes - [3H]pyrilamine (radioligand) - Test Compound (varying concentrations) prep->incubation separation Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (IC50 determination, Ki calculation) quantification->analysis

Caption: Workflow for an H1 receptor binding assay.

Causality in Experimental Design: The choice of [3H]pyrilamine as the radioligand is critical as it is a well-characterized, high-affinity H1 antagonist, ensuring competitive binding. The use of a cell line overexpressing the receptor provides a high signal-to-noise ratio.

Neuroleptic and Antipsychotic Activity: Modulating Dopamine and Serotonin Receptors

The piperazine moiety is a common feature in atypical antipsychotics, which often exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Comparative Data:

CompoundPrimary TargetsPotency (Ki, nM)Key Structural FeaturesReference
OlanzapineD2, 5-HT2AD2: ~11, 5-HT2A: ~4Thienobenzodiazepine fused with a methylpiperazineN/A
AripiprazoleD2 (Partial Agonist), 5-HT1A (Partial Agonist), 5-HT2A (Antagonist)D2: ~0.34, 5-HT1A: ~1.7, 5-HT2A: ~3.4Dichlorophenylpiperazine with a quinolinone moietyN/A
SLV313D2/3 Antagonist, 5-HT1A AgonistNot SpecifiedDihydrobenzodioxinyl-piperazine with a fluorophenyl-pyridinylmethyl group[4]

Signaling Pathway: Dopamine D2 Receptor Antagonism

This diagram illustrates the mechanism of action of a D2 receptor antagonist.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., gene expression, neuronal excitability) PKA->Downstream Phosphorylates Antagonist Piperazine Antagonist Antagonist->D2R Blocks

Caption: Mechanism of D2 receptor antagonism.

Trustworthiness of Protocols: Self-validating systems in these assays include the use of known agonists and antagonists as positive and negative controls, respectively, to ensure the assay is performing as expected.

Anticancer Activity: Diverse Mechanisms of Action

Piperazine derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Comparative Data:

CompoundCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
1-(2-(4-chlorophenyl)-2-adamantyl)piperazineMelanoma (MDA-MB-435)~5Induction of LC3 accumulation, procaspase 3 decrease, PARP cleavage[5]
1-(2-(4-fluorophenyl)-2-adamantyl)piperazineMelanoma (MDA-MB-435)~2.5Induction of LC3 accumulation, procaspase 3 decrease, PARP cleavage[5]
GLPG1690Not specified as anticancerAutotaxin inhibitorInhibition of lysophosphatidic acid production[6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Authoritative Grounding: The use of well-established cancer cell lines, such as those from the NCI-60 panel, provides a standardized and authoritative basis for comparing the cytotoxic effects of novel compounds.

Synthesis of Piperazine Derivatives: A General Overview

The synthesis of piperazine derivatives often involves the reaction of a substituted piperazine with an electrophile, such as an alkyl halide or a compound activated for nucleophilic aromatic substitution.

Generalized Synthetic Scheme:

G Piperazine Substituted Piperazine Product Disubstituted Piperazine Derivative Piperazine->Product Electrophile Electrophile (e.g., R-X) Electrophile->Product Base Base Base->Product Facilitates reaction

Caption: General synthesis of piperazine derivatives.

For instance, the synthesis of 1,4-disubstituted 2-methylpiperazine derivatives can be achieved by reacting 2-methylpiperazine with 2-chloropyrimidine or 2-chloroquinoline, followed by condensation with 1,4-dibromobutane and subsequent reaction with an imide.[7]

Future Directions and Unexplored Potential

The versatility of the piperazine scaffold continues to offer exciting opportunities for drug discovery. Areas of growing interest include the development of piperazine derivatives as antivirals, anti-inflammatory agents, and treatments for neurodegenerative diseases.[2] The synthesis of hybrid molecules, such as indole-piperazine-nicotinic acid hybrids, represents a promising strategy for generating novel compounds with enhanced biological activity.[8]

Conclusion

While a deep dive into this compound is limited by available data, a broader examination of piperazine derivatives reveals a rich and diverse field of medicinal chemistry. The inherent properties of the piperazine ring, combined with the vast potential for chemical modification, ensure its continued importance in the development of new therapeutics. This guide provides a comparative framework for researchers to understand the performance of different piperazine-based compounds and to inform the design of future drug candidates.

References

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  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). NIH.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). MDPI.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents from acquisition to disposal is the cornerstone of laboratory safety and experimental integrity. This guide provides a detailed, procedural framework for the safe disposal of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you, our scientific colleagues, with the knowledge to manage chemical waste responsibly, ensuring both personal safety and environmental protection.

This compound, a heterocyclic amine salt, requires a multi-faceted approach to its disposal. We must address the hazards associated with the piperazine moiety, the pyridine ring of the nicotinate, and its acidic nature as a dihydrochloride salt.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its constituent parts: the piperazine core, the nicotinate (a pyridine derivative), and its dihydrochloride salt form.

The piperazine ring and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] Furthermore, piperazine is classified as a skin and respiratory sensitizer and a potential reproductive toxicant.[3][4][5] The dihydrochloride salt will dissociate in aqueous solutions to form hydrochloric acid, rendering the solution corrosive and acidic.

Table 1: Hazard Profile Summary

Hazard CategoryDescriptionPrimary Concern for Disposal
Skin Corrosion/Irritation The piperazine moiety can cause chemical burns upon direct contact.[6]Direct contact with the solid or its solutions must be avoided through appropriate PPE.
Serious Eye Damage High risk of severe, potentially permanent eye damage on contact.[6]Mandates the use of chemical safety goggles and/or a face shield.
Respiratory Sensitization Inhalation of dust may cause allergy or asthma-like symptoms.[5]Handling should occur in a well-ventilated area or chemical fume hood.
Corrosivity (Acidic) As a dihydrochloride salt, it forms an acidic solution in water, which is corrosive to metals and tissue.[1][7]The primary chemical hazard to be neutralized before disposal.
Aquatic Toxicity Piperazine derivatives can be harmful to aquatic life.[5]Direct release to the environment or sanitary sewer system is prohibited.

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Proper preparation is the most effective safety protocol. Adherence to the following PPE and spill management procedures is non-negotiable.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Eye/Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For significant quantities, consider a chemically resistant apron. Ensure exposed skin is covered.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to avoid inhalation.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels for the initial containment.

  • Neutralization (for small spills): Cautiously apply a weak base, such as sodium bicarbonate (baking soda), to the contained spill. The fizzing indicates neutralization of the acidic component.[7]

  • Collection: Once neutralized, carefully sweep the material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water), collecting the rinsate as hazardous waste.[8]

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the collection, treatment, and final disposal of this compound waste.

G cluster_0 Step 1: Waste Collection & Segregation cluster_1 Step 2: Lab-Scale Neutralization (in Fume Hood) cluster_2 Step 3: Final Disposal A Collect waste in a dedicated, properly labeled container B Do NOT mix with other incompatible waste streams A->B Segregation is Key C Dilute waste with water (add waste to water) A->C D Slowly add a weak base (e.g., sodium bicarbonate) C->D E Monitor pH until it is between 6.0 and 8.0 D->E F Securely seal the container E->F G Store in designated hazardous waste accumulation area F->G H Arrange for pickup by EHS for final incineration G->H

Fig 1. A three-stage workflow for the safe disposal of the target compound.
Protocol 1: Waste Collection and Segregation

The principle of segregation is fundamental to safe waste management. Mixing incompatible chemicals can lead to dangerous reactions.

  • Dedicated Container: Collect all waste containing this compound (including solids, solutions, and contaminated consumables) in a dedicated, chemically compatible (e.g., HDPE) container.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (Corrosive, Irritant).[4]

  • No Mixing: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents, bases (before intentional neutralization), or cyanides.[2][9]

Protocol 2: Lab-Scale Neutralization

The primary chemical hazard of this compound in solution is its acidity. Therefore, neutralization is a mandatory step before it can be accepted for final disposal. This procedure must be performed in a certified chemical fume hood while wearing all required PPE.

  • Dilution: If dealing with a concentrated solution, first dilute it by slowly adding the acidic waste to a larger volume of cold water (a 1:5 or 1:10 ratio is recommended). Causality: This dissipates the heat generated during the subsequent neutralization step. Always add acid to water.[7]

  • Prepare Neutralizing Agent: Prepare a solution of a weak base like sodium bicarbonate or sodium carbonate. A strong base like sodium hydroxide may be used, but it must be added extremely slowly and with caution due to a more vigorous and exothermic reaction.[7][9]

  • Slow Addition: With constant stirring, slowly add the basic solution to the diluted chemical waste. Causality: A slow rate of addition prevents excessive heat generation and potential splashing. The observed effervescence (fizzing) is the release of carbon dioxide gas, indicating the reaction is proceeding.[7]

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is stable within a neutral range (typically between 6.0 and 8.0).[7] The reaction is complete when the fizzing stops and the pH is neutral.

  • Final Labeling: Once neutralized, ensure the waste container label is updated to indicate that the contents have been neutralized.

Fig 2. Schematic of the acid-base neutralization reaction.
Protocol 3: Storage and Final Disposal
  • Secure Storage: After neutralization, ensure the waste container is tightly sealed and stored in a designated, secondary containment area for hazardous waste. This area should be cool, dry, and well-ventilated.[10]

  • EHS Coordination: Contact your institution's EHS department to arrange for the collection and disposal of the waste container.

  • Ultimate Disposal Method: The standard and most appropriate final disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[6] This process ensures the complete destruction of the organic molecule.

  • Container Decontamination: Empty containers that held this chemical must be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[8]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship. This guide serves as a living document; always consult your institution's specific waste management policies and the latest regulatory guidelines.

References

  • PubChem. Piperazine | C4H10N2. National Center for Biotechnology Information. [Link]

  • Government of Canada. Assessment - Piperazine. Canada.ca. [Link]

  • Novachem. Piperazine citrate - Safety Data Sheet. Novachem. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • EDQM. Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

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  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

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A Comprehensive Guide to the Safe Handling of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

The piperazine moiety itself is known to be corrosive and can cause skin and eye burns.[3][4] The dihydrochloride salt form suggests that the compound is likely a crystalline solid.

Table 1: Chemical and Physical Properties of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

PropertyValueSource
CAS Number 1185317-00-3[5][6]
Molecular Formula C₁₁H₁₇Cl₂N₃O₂[5][6]
Molecular Weight 294.18 g/mol [5][6]
Appearance Solid[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentRationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles. A face shield should be used in conjunction with goggles for maximum protection.[7]
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatNitrile and neoprene gloves offer good resistance to a range of chemicals.[8][9] Always inspect gloves for integrity before use and wash hands thoroughly after removal. A lab coat protects skin and clothing from contamination.[7]
Respiratory NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or higher particulate filterRecommended when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosol generation.[10][11][12][13][14]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the solid compound in the fume hood. gather_materials->weigh Proceed to handling dissolve Dissolve the compound in the appropriate solvent. weigh->dissolve reaction Perform the experimental procedure. dissolve->reaction decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate Proceed to cleanup dispose_waste Dispose of all waste in designated containers. decontaminate->dispose_waste remove_ppe Properly remove and dispose of/clean PPE. dispose_waste->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Protocol:

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Assemble and inspect all necessary PPE as outlined in Table 2.

    • Prepare all necessary equipment and reagents for your experiment.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust.

    • Use appropriate tools for handling the solid (e.g., spatulas, weighing paper).

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers of the compound tightly sealed when not in use.[15]

  • In Case of a Spill:

    • Minor Spill:

      • Evacuate non-essential personnel from the immediate area.[3]

      • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[16]

      • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[16]

      • Clean the spill area with a suitable solvent, followed by soap and water.

    • Major Spill:

      • Evacuate the entire laboratory and alert your institution's safety officer.

      • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is paramount to protecting the environment and complying with regulations.

Disposal Workflow Diagram

cluster_waste_collection Waste Collection cluster_waste_container Waste Container cluster_final_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated consumables) hazardous_waste_container Designated, labeled hazardous waste container for chlorinated organic compounds. solid_waste->hazardous_waste_container liquid_waste Liquid Waste (reaction mixtures, cleaning solvents) liquid_waste->hazardous_waste_container licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company. hazardous_waste_container->licensed_disposal

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Do not dispose of this chemical down the drain.[16]

    • Collect all waste containing this compound in a designated hazardous waste container.[16] This includes:

      • Unused or excess compound.

      • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

      • Reaction mixtures and solutions.

      • Solvents used for cleaning and decontamination.

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]

    • Keep the container securely sealed when not in use and store it in a well-ventilated area, away from incompatible materials.[4]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][17]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

By adhering to these guidelines, you can work safely and effectively with this compound, ensuring both your personal well-being and the integrity of your research.

References

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride, 98+%. Retrieved from [Link]

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Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride
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